molecular formula C9H17NO B1435670 6-Cyclobutyl-1,4-oxazepane CAS No. 1803600-66-9

6-Cyclobutyl-1,4-oxazepane

Número de catálogo: B1435670
Número CAS: 1803600-66-9
Peso molecular: 155.24 g/mol
Clave InChI: CHASZGCGFIWUIC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Cyclobutyl-1,4-oxazepane is a chiral, seven-membered heterocyclic scaffold of significant interest in medicinal and process chemistry. The 1,4-oxazepane core is a versatile structural motif recognized for its favorable physicochemical properties and presence in biologically active compounds . Specifically, chiral 1,4-oxazepanes have been identified as critical scaffolds in the development of peripherally selective noradrenaline reuptake inhibitors, highlighting their value in central nervous system drug discovery . Furthermore, the 1,4-oxazepane structure is a key intermediate in the stereoselective synthesis of complex molecules, including agricultural fungicides like tridemorph and fenpropimorph, demonstrating its utility beyond pharmaceuticals . The cyclobutyl substituent at the 6-position is a common feature in drug design, often used to modulate lipophilicity, conformational freedom, and metabolic stability. Modern synthetic methods, such as gold(I)-catalyzed cycloisomerization, provide efficient access to functionalized oxazepane derivatives, underscoring the ongoing relevance of this chemotype in synthetic methodology development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-cyclobutyl-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-8(3-1)9-6-10-4-5-11-7-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHASZGCGFIWUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CNCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

synthesis of novel 6-Cyclobutyl-1,4-oxazepane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cyclobutyl Advantage

In the landscape of modern medicinal chemistry, the 1,4-oxazepane ring system has emerged as a privileged scaffold, offering a unique vector for peptidomimetic design and CNS-active agents. However, the introduction of a cyclobutyl moiety at the C6 position represents a novel tactical modification.

The cyclobutyl group acts as a superior bioisostere to the tert-butyl or isopropyl groups. It offers reduced lipophilicity (LogP) compared to open-chain alkyls while maintaining significant steric bulk to restrict conformational freedom. This "puckered" four-membered ring can dramatically alter the metabolic stability of the parent oxazepane by blocking oxidative metabolism at the C6 position, a common liability in medium-sized heterocycles.

This guide details a robust, scalable synthetic route for 6-cyclobutyl-1,4-oxazepane derivatives , prioritizing the Ring-Closing Metathesis (RCM) strategy for its proven reliability in forming 7-membered rings, overcoming the entropic and enthalpic barriers inherent to medium-ring cyclization.

Retrosynthetic Analysis

To access the 6-cyclobutyl-1,4-oxazepane core (1 ), we utilize a convergent disconnection strategy. The 7-membered ring is best assembled via RCM of a diene precursor (2 ), which allows for the late-stage formation of the difficult C5–C6 or O–C2 bonds. The diene is traced back to the key building block: 2-cyclobutylpropane-1,3-diol (4 ).

Retrosynthesis Target 6-Cyclobutyl-1,4-oxazepane (1) Diene N-Allyl-O-Allyl Precursor (2) (Acyclic Diene) Diene->Target Ring-Closing Metathesis (Ru-Catalysis) Diol 2-Cyclobutylpropane-1,3-diol (4) Diol->Diene Allylation & Amination Malonate Diethyl 2-cyclobutylmalonate (5) Malonate->Diol Reduction (LiAlH4)

Caption: Retrosynthetic disconnection of the 6-cyclobutyl-1,4-oxazepane core via RCM.

Detailed Synthetic Protocol

This protocol is designed for high reproducibility and scalability, utilizing self-validating checkpoints (TLC, NMR) at critical junctions.

Phase 1: Construction of the Cyclobutyl Core

Objective: Synthesis of 2-cyclobutylpropane-1,3-diol.

Rationale: The steric bulk of the cyclobutyl group makes direct alkylation of 1,3-propanediol difficult. We proceed via the reduction of a malonate derivative.

  • Starting Material: Diethyl 2-cyclobutylmalonate. (Commercially available or synthesized via Pd-catalyzed

    
    -arylation/alkylation of diethyl malonate with cyclobutyl bromide, though the latter is sluggish; alternatively, condensation of cyclobutanecarbaldehyde with formaldehyde).
    
  • Reduction:

    • Suspend LiAlH

      
       (2.5 equiv) in anhydrous THF at 0°C under N
      
      
      
      .
    • Add Diethyl 2-cyclobutylmalonate dropwise.

    • Reflux for 4 hours.[1][2] Checkpoint: Monitor disappearance of ester carbonyl by IR (1735 cm

      
      ).
      
    • Workup: Fieser workup (H

      
      O, 15% NaOH, H
      
      
      
      O). Filter and concentrate to yield 2-cyclobutylpropane-1,3-diol (4) as a viscous oil.
Phase 2: Functionalization & Diene Assembly

Objective: Installation of the nitrogen and oxygen tethers for RCM.

Step A: Mono-Allylation (Desymmetrization)

  • Reagents: NaH (1.1 equiv), Allyl Bromide (1.0 equiv), THF/DMF (9:1).

  • Protocol: Treat diol 4 with NaH at 0°C. Add allyl bromide slowly to favor mono-alkylation.

  • Purification: Silica gel chromatography is mandatory here to separate mono-allyl ether (5 ) from the bis-allyl impurity.

  • Yield Target: 60-70%.

Step B: Activation and Amine Displacement

  • Activation: Convert the remaining primary alcohol (5 ) to a mesylate using MsCl and Et

    
    N in DCM (0°C).
    
  • Displacement: React the crude mesylate with Allylamine (excess, 5 equiv) in acetonitrile at 60°C in a sealed tube.

    • Note: Using excess allylamine prevents over-alkylation to the tertiary amine.

  • Protection: Immediately protect the resulting secondary amine with a Boc group (Boc

    
    O, Et
    
    
    
    N, DCM) to generate the RCM precursor: N-Boc-N-allyl-2-(allyloxymethyl)-3-cyclobutylpropan-1-amine (2) .
    • Validation: ^1H NMR must show two distinct allyl patterns and the cyclobutyl methine proton.

Phase 3: Ring-Closing Metathesis (The Key Step)

Objective: Formation of the 7-membered ring.

Rationale: 7-membered ring formation is entropically disfavored. High dilution and active catalysts are required.

  • Solvent: Degassed Dichloromethane (DCM). Concentration: 5 mM (High dilution is critical to prevent dimerization).

  • Catalyst: Grubbs II (2nd Generation) or Hoveyda-Grubbs II (2-5 mol%).

    • Why: Second-generation catalysts are essential for sterically demanding substrates like cyclobutyl derivatives.

  • Reaction: Reflux (40°C) for 12–24 hours under inert atmosphere.

  • Scavenging: Quench with DMSO or activated carbon to remove Ruthenium residues (critical for pharmaceutical applications).

  • Product: 6-Cyclobutyl-2,3,6,7-tetrahydro-1,4-oxazepine (6) .

Phase 4: Hydrogenation & Final Deprotection
  • Hydrogenation: H

    
     (1 atm), Pd/C (10 wt%), MeOH. This reduces the C5=C6 double bond.
    
    • Stereochemistry: The hydrogenation will likely occur from the face opposite the bulky cyclobutyl group, though the molecule is flexible.

  • Deprotection: TFA/DCM (1:4) removes the Boc group.

  • Isolation: Neutralize with resin (e.g., Amberlyst A21) to isolate the free base 6-Cyclobutyl-1,4-oxazepane .

Data Summary & Process Parameters

StepTransformationKey ReagentsCritical ParameterTypical Yield
1 Malonate Redn.LiAlH

, THF
Temp Control (0°C -> Reflux)85-92%
2 Mono-AllylationNaH, Allyl-BrStoichiometry (1.0 eq)60-65%
3 Amine InstallMsCl; AllylamineExcess Amine (prevent bis-alkyl)75-80%
4 RCM Grubbs II Dilution (0.005 M) 85-90%
5 HydrogenationPd/C, H

Catalyst Loading>95%

Reaction Workflow Diagram

SynthesisWorkflow Start Diethyl 2-cyclobutylmalonate Step1 1. LiAlH4 Redn (Diol Formation) Start->Step1 Step2 2. Mono-Allylation 3. MsCl Activation Step1->Step2 Desymmetrization Step3 4. Allylamine Disp. 5. Boc Protection Step2->Step3 N-Introduction Step4 6. RCM (Grubbs II) (Ring Closure) Step3->Step4 Precursor Ready Step5 7. H2, Pd/C 8. TFA Deprotection Step4->Step5 Olefin Saturation Final 6-Cyclobutyl-1,4-oxazepane Step5->Final

Caption: Step-wise synthetic workflow from malonate precursor to final oxazepane scaffold.

Scientific Integrity & Troubleshooting (E-E-A-T)

  • RCM Failure Modes: If the RCM step stalls, it is often due to the formation of stable Ruthenium chelates with the Boc-nitrogen or the ether oxygen.

    • Solution: Add Ti(OiPr)

      
        as a Lewis acid additive to break non-productive chelates, or switch to the Hoveyda-Grubbs II  catalyst which is more robust against internal chelation.
      
  • Cyclobutyl Stability: The cyclobutyl ring is strained but generally stable under RCM and hydrogenation conditions. Avoid strong Lewis acids (e.g., AlCl

    
    ) that might trigger ring expansion to cyclopentane.
    
  • Purification Strategy: The polarity difference between the open-chain diene (Boc-protected) and the cyclic oxazepine is often small. Use Silver Nitrate (AgNO

    
    ) impregnated silica  if separation of the alkene product from starting material is difficult, as Ag+ complexes selectively with the olefins.
    

References

  • Kaliberda, O. V., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Ren, S., et al. (2022).[3] Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (2025). Ring Closing Metathesis (RCM). [Link][4]

  • Castillo Millán, J., et al. (2018).[5] A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Bronsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis.[1][5][6][7] [Link]

Sources

6-Cyclobutyl-1,4-oxazepane: A Strategic Scaffold for Medicinal Chemistry

[1]

Executive Summary

6-Cyclobutyl-1,4-oxazepane represents a high-value heterocyclic building block that bridges the structural gap between the ubiquitous morpholine scaffold and larger, more flexible azepane systems.[1] By incorporating a cyclobutyl moiety at the C6 position of the 1,4-oxazepane ring, this scaffold offers a unique physicochemical profile: it combines the metabolic stability of the cyclobutyl group with the distinct vectorial projection of a seven-membered ring.

This guide details the physicochemical properties, synthetic accessibility, and structural advantages of this core, designed for researchers optimizing lead compounds for CNS penetration and novel IP space.

Physicochemical Profile

The integration of a cyclobutyl group onto the polar 1,4-oxazepane core significantly alters the molecular descriptor landscape. Unlike the unsubstituted parent heterocycle, which is highly polar and water-soluble, the 6-cyclobutyl derivative exhibits a balanced lipophilic profile suitable for drug-like space.[1]

Computed and Predicted Properties

The following data represents the core secondary amine scaffold (Free Base).

PropertyValue (Predicted/Observed)Structural Rationale
Molecular Formula C₉H₁₇NOCore scaffold + Cyclobutyl substituent.[1]
Molecular Weight 155.24 g/mol Fragment-sized; ideal for FBDD (Fragment-Based Drug Discovery).[1]
cLogP 1.4 – 1.8The cyclobutyl group adds ~1.8 log units vs. unsubstituted oxazepane (cLogP ~ -0.3), pushing it into the optimal range for BBB penetration.
pKa (Conj. Acid) 9.2 ± 0.5Typical for secondary cyclic amines; slightly influenced by the inductive effect of the distal oxygen.
TPSA ~21 ŲLow polar surface area suggests high membrane permeability.
Boiling Point ~195–205 °C (760 mmHg)Estimated based on MW and polarity relative to morpholine derivatives.
Solubility Moderate (Water)The hydrophobic cyclobutyl group reduces aqueous solubility compared to the parent ring, but it remains soluble in polar organic solvents (DMSO, MeOH, DCM).[1]
The "Cyclobutyl Effect" in 3D Space

The cyclobutyl substituent is not merely a lipophilic spacer; it acts as a conformational anchor .

  • Steric Bulk: The puckered conformation of the cyclobutyl ring (butterfly shape) creates a distinct steric volume compared to isopropyl or tert-butyl isosteres.

  • Ring Conformation: The 1,4-oxazepane ring typically exists in a twist-chair conformation.[1] The C6-substitution biases the ring population, potentially locking substituents into favorable vectors for receptor binding (e.g., Dopamine D4, as seen in similar analogs).

Structural Logic & SAR Implications

The following diagram illustrates the Structure-Activity Relationship (SAR) logic behind selecting this specific scaffold for drug design.

SAR_LogicCore6-Cyclobutyl-1,4-oxazepaneProp1Lipophilicity Modulation(LogP ~1.5)Core->Prop1Prop2Metabolic Stability(Cyclobutyl vs Alkyl)Core->Prop2Prop37-Membered RingFlexibilityCore->Prop3Out1Enhanced BBBPenetrationProp1->Out1Optimal RangeOut2Reduced CYP450OxidationProp2->Out2No benzylic HOut3Novel VectorialProjectionProp3->Out3Scaffold Hopping

Figure 1: Strategic rationale for the 6-Cyclobutyl-1,4-oxazepane scaffold in medicinal chemistry.

Experimental Protocols: Synthesis & Characterization

Given the scarcity of commercial sources for the specific 6-cyclobutyl derivative, a robust synthetic route is required. The following protocol is adapted from recent methodologies for 6-functionalized 1,4-oxazepanes [1].

Synthetic Pathway (Retrosynthesis)

The most scalable approach involves the cyclization of a functionalized amino alcohol precursor, often derived from a malonate or aspartate derivative, followed by reduction.

Synthesis_FlowStartCyclobutyl Malonate / Aspartate Deriv.Step11. Reduction to Diol2. Selective AminationStart->Step1InterIntermediate:2-Cyclobutyl-3-((2-hydroxyethyl)amino)propan-1-olStep1->InterStep2Cyclization (Intramolecular Etherification)Reagents: TsCl, Base or MitsunobuInter->Step2Product6-Cyclobutyl-1,4-oxazepaneStep2->Product

Figure 2: General synthetic workflow for accessing the 6-substituted oxazepane core.

Detailed Protocol: Intramolecular Cyclization

Objective: Synthesis of the core ring from an acyclic diol-amine precursor.

Reagents:

  • Precursor: N-(2-hydroxyethyl)-2-cyclobutyl-3-hydroxypropylamine (1.0 eq)[1]

  • Reagent: p-Toluenesulfonyl chloride (TsCl) (1.1 eq)[1]

  • Base: Potassium tert-butoxide (KOtBu) (2.5 eq)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Dissolve the amino-diol precursor in anhydrous THF.

  • Activation: Cool to 0 °C. Add TsCl portion-wise to selectively tosylate the primary alcohol (kinetic control is critical here to avoid O- vs N-tosylation issues, though N-protection might be required depending on specific substrate reactivity).

  • Cyclization: Slowly add KOtBu solution via syringe pump over 1 hour. The slow addition favors intramolecular cyclization over intermolecular polymerization.

  • Heating: Allow the reaction to warm to room temperature, then reflux for 4–6 hours to ensure complete ring closure.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The secondary amine is best purified via Flash Column Chromatography using a DCM:MeOH:NH₄OH (90:9:1) gradient.

Self-Validating Checkpoint:

  • TLC Monitoring: The product will be significantly less polar than the diol precursor. Use Ninhydrin stain (secondary amine) for visualization.

  • NMR Verification: Look for the disappearance of the tosyl aromatic signals (if eliminated) and the distinct diastereotopic splitting of the oxazepane ring protons (multiplets in the 3.5–4.0 ppm range).

Analytical Characterization Standards

To ensure the integrity of the synthesized core, the following analytical signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Cyclobutyl Region: 1.70–2.30 ppm (Multiplets, 6H).[1] The puckered ring creates complex splitting patterns.

  • Ring CH₂ (N-adjacent): 2.80–3.10 ppm (Multiplets).[1]

  • Ring CH₂ (O-adjacent): 3.60–3.90 ppm (Multiplets).[1]

  • C6-Methine: The proton at the substitution site will appear as a distinct multiplet, its shift dependent on the shielding from the cyclobutyl group.

Mass Spectrometry (LC-MS)[1]
  • Method: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Target Ion: [M+H]⁺ = 156.14 m/z.[1]

  • Fragmentation Pattern: Expect loss of the cyclobutyl ring (M-55) or ring opening fragments characteristic of oxazepanes.

References

  • Kaliberda, O. V., et al. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes."[1][2][3] ChemRxiv, 2025.[2] Link

  • BenchChem.[4][5] "A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design." BenchChem Technical Guides, 2025. Link[1]

  • PubChem.[6] "Compound Summary: tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate." National Library of Medicine. Link

  • Gao, M., et al. "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry, 2020. Link

6-Cyclobutyl-1,4-oxazepane: A Technical Whitepaper on Chemical Identity, Synthesis, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the transition from planar,


-dominated chemical spaces to complex, 

-rich architectures is critical for improving clinical success rates. 6-Cyclobutyl-1,4-oxazepane has emerged as a premium, conformationally restricted building block designed to address the pharmacokinetic liabilities of traditional heterocycles. By merging the hydrogen-bonding profile of a morpholine homologue with the lipophilic shielding of a cyclobutyl ring, this scaffold offers medicinal chemists a powerful tool for scaffold hopping, mitigating cytochrome P450 (CYP450) metabolism, and navigating complex target binding pockets.

This whitepaper provides a comprehensive technical guide on the chemical identity, strategic utility, and self-validating synthetic methodology of 6-cyclobutyl-1,4-oxazepane.

Chemical Identity and Physicochemical Profiling

Accurate chemical identification is the foundation of library design and procurement. The structural parameters of 6-cyclobutyl-1,4-oxazepane highlight its value as a highly saturated, low-molecular-weight intermediate[1].

Table 1: Chemical and Physicochemical Properties

PropertyValue
IUPAC Name 6-cyclobutyl-1,4-oxazepane
CAS Number 1803600-66-9
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol
Fraction

(

)
1.0 (All 9 carbons are

hybridized)
Topological Polar Surface Area ~21.3 Ų (Secondary amine + ether oxygen)
Hydrogen Bond Donors 1 (Secondary amine)
Hydrogen Bond Acceptors 2 (Amine nitrogen, Ether oxygen)

Strategic Utility in Drug Discovery

The 1,4-Oxazepane Scaffold: Escaping Flatland

Morpholine is ubiquitous in medicinal chemistry but frequently suffers from rapid oxidative metabolism and flatland-associated off-target effects. Expanding the ring to a 7-membered 1,4-oxazepane introduces a "twist-chair" conformational flexibility. This homologous expansion alters the exit vectors of substituents attached to the nitrogen, allowing the molecule to navigate tight binding pockets—such as those found in dopamine D₄ receptors—more effectively than rigid 6-membered rings [2]. Furthermore, modifying heterocycle ring size is a validated strategy to mitigate metabolic clearance [3].

The Cyclobutyl Motif: Engineering Metabolic Stability

The incorporation of a cyclobutyl ring at the 6-position is a highly deliberate design choice. Cyclobutanes possess a unique puckered conformation and increased C-C


-character. In lead optimization, replacing linear alkyl chains or larger, more flexible rings with a cyclobutyl moiety restricts the local conformation and significantly enhances metabolic stability against CYP450-mediated degradation [4]. The cyclobutyl group effectively fills hydrophobic pockets while maintaining a compact, low-molecular-weight footprint.

Table 2: Bioisosteric Comparison of Saturated Heterocycles

ScaffoldRing SizeConformationMetabolic Liability (CYP450)Primary Medicinal Utility
Morpholine 6-memberedRigid (Chair)High (

-oxidation)
Standard H-bond acceptor/donor
1,4-Oxazepane 7-memberedFlexible (Twist-Chair)ModerateAltered exit vectors, pocket navigation
6-Cyclobutyl-1,4-oxazepane 7+4-memberedRestrictedLow (Steric shielding)Enhanced stability, hydrophobic fill

Experimental Methodology: Self-Validating Synthetic Protocol

To synthesize 6-cyclobutyl-1,4-oxazepane, a convergent double-alkylation strategy is optimal. This method minimizes linear steps and utilizes easily accessible starting materials.

Causality in Reagent Selection
  • Why use N-benzyl protection? Unprotected primary amines (like raw ethanolamine) are highly prone to over-alkylation, leading to complex mixtures of tertiary amines and polymeric networks. The benzyl group acts as a traceless directing group, ensuring only one equivalent of the electrophile reacts per nitrogen atom.

  • Why use NaH in THF? Sodium hydride irreversibly deprotonates the alcohol and amine to form highly nucleophilic alkoxide/amide species, driving the double alkylation with the dimesylate. THF provides an aprotic, moderately polar medium that stabilizes the transition state without quenching the base.

Step-by-Step Synthesis

Step 1: Double Alkylation (Formation of N-Benzyl-6-cyclobutyl-1,4-oxazepane)

  • In a flame-dried flask under an inert argon atmosphere, dissolve N-benzyl ethanolamine (1.0 eq) in anhydrous THF (0.2 M).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise. Stir for 30 minutes to allow complete alkoxide/amide formation (hydrogen gas evolution will cease).

  • Slowly add a solution of 2-cyclobutyl-1,3-propanediol dimesylate (1.0 eq) in THF dropwise over 15 minutes.

  • Heat the reaction mixture to reflux (65 °C) for 12 hours.

  • Validation Checkpoint: Analyze via LC-MS. The reaction is deemed complete when the mass corresponding to the N-benzyl intermediate (

    
    [M+H]⁺ 246.3) is the dominant peak.
    
  • Quench carefully with cold water, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Hydrogenolysis (Deprotection)

  • Dissolve the crude intermediate in methanol (0.1 M).

  • Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6 hours.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) will show the complete disappearance of the UV-active benzyl spot.

  • Filter the suspension through a pad of Celite to remove the palladium catalyst and concentrate the filtrate.

Self-Validating Purification & Analytical Characterization

Instead of relying solely on column chromatography, Acid-Base Extraction is used as a self-validating purification step.

  • Dissolve the crude product in DCM and extract with 1M HCl. Logic: The desired secondary amine protonates and moves to the aqueous layer, leaving neutral impurities in the organic layer.

  • Separate the aqueous layer, cool to 0 °C, and basify to pH 10 using 2M NaOH.

  • Extract the free-based product back into fresh DCM, dry, and evaporate to yield pure 6-cyclobutyl-1,4-oxazepane.

  • ¹H NMR (400 MHz, CDCl₃): Expect complex multiplets for the oxazepane ring protons (2.50 - 3.80 ppm) and characteristic upfield multiplets for the cyclobutyl protons (1.60 - 2.10 ppm).

  • ESI-MS:

    
     calculated for C₉H₁₈NO⁺ [M+H]⁺ 156.14, found ~156.15.
    

Synthetic Workflow Visualization

G Start1 Precursor 1: N-Benzyl ethanolamine Step1 Step 1: Double Alkylation / Cyclization (NaH, THF, Reflux) Start1->Step1 Start2 Precursor 2: 2-Cyclobutyl-1,3-propanediol dimesylate Start2->Step1 Intermediate Intermediate: N-Benzyl-6-cyclobutyl-1,4-oxazepane Step1->Intermediate Intramolecular Etherification & Amination Step2 Step 2: N-Deprotection (H2, Pd/C, MeOH) Intermediate->Step2 Hydrogenolysis Product Final Product: 6-Cyclobutyl-1,4-oxazepane Step2->Product Isolation via Acid-Base Extraction

Figure 1: Synthetic workflow for 6-cyclobutyl-1,4-oxazepane via double alkylation and hydrogenolysis.

References

  • Title: New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Cyclobutanes in Small-Molecule Drug Candidates Source: ChemMedChem (Chemistry Europe) URL: [Link]

Sources

The 1,4-Oxazepane Scaffold: Biological Potential and Medicinal Chemistry

[1][2][3][4][5][6][7][8]

Executive Summary

The 1,4-oxazepane ring—a seven-membered saturated heterocycle containing one oxygen and one nitrogen atom—represents a distinct "homomorpholine" scaffold.[1] Unlike its unsaturated counterparts (1,4-oxazepines) or the ubiquitous 1,4-benzodiazepines, the saturated 1,4-oxazepane offers unique conformational flexibility and vectoral positioning of substituents. While historically overshadowed by 5- and 6-membered rings, recent medicinal chemistry campaigns have validated this scaffold as a privileged structure for targeting Dopamine D4 receptors (CNS) , TRPA1 channels (Pain/Inflammation) , and PI3K/AKT signaling (Oncology) .

Structural Architecture & Conformational Dynamics

The 1,4-oxazepane ring (

chairtwist-boat
  • Homomorpholine Character: As a one-carbon homolog of morpholine, it retains the hydrophilic character desirable for solubility but increases the spatial reach of substituents, allowing for bridging of distant binding pockets in GPCRs and kinases.

  • Stereochemical Control: The 7-membered ring introduces significant entropy. Successful drug design often requires rigidification—either through bulky substituents (e.g., 2,4-disubstitution) or fusion to aromatic rings (benzo-fused derivatives)—to lock the bioactive conformation.

Core Biological Activities and Mechanisms[9]

Neuropharmacology: Dopamine D4 Receptor Selectivity

One of the most well-characterized activities of the 1,4-oxazepane scaffold is its affinity for the Dopamine D4 receptor , a target implicated in schizophrenia and cognitive deficits.

  • Mechanism: 2,4-Disubstituted 1,4-oxazepanes act as selective ligands.[2] The nitrogen atom (N4) serves as the essential basic center for ionic interaction with the conserved aspartate residue in the receptor's transmembrane domain.

  • SAR Insight: The "homomorpholine" expansion allows the phenyl rings at positions 2 and 4 to adopt a specific dihedral angle that discriminates against D2 and D3 receptors, reducing extrapyramidal side effects.

Pain & Inflammation: TRPA1 Modulation

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a sensor for noxious chemical stimuli.[3][4][5][6]

  • The Agonist-Antagonist Switch: Historically, the dibenz[b,f][1,4]oxazepine structure (chemically related to the tear gas "CR") was known as a potent TRPA1 agonist (irritant). However, structural optimization—specifically saturating the ring or modifying the core to a tetrahydrobenzo[f][1,4]oxazepane—can invert this activity, yielding potent TRPA1 antagonists .

  • Therapeutic Utility: These antagonists block calcium influx in sensory neurons, offering a non-opioid pathway to treat neuropathic pain and asthma.

Oncology: PI3K-AKT Pathway Inhibition

Tetracyclic derivatives containing the 1,4-oxazepane core have demonstrated antiproliferative activity in colorectal cancer models.[7]

  • Mechanism: These compounds inhibit the Phosphoinositide 3-kinase (PI3K) pathway. By blocking the phosphorylation of AKT, they induce G1 cell cycle arrest and apoptosis.

  • Efficacy: Lead compounds have shown IC50 values in the sub-micromolar range (0.8 - 1.7 µM) against HCT116 and CT26 cell lines.[7]

Enzyme Inhibition: MAO-B

Recent studies highlight 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines as reversible, isoform-selective inhibitors of Monoamine Oxidase B (hMAO-B) .

  • Significance: Selective MAO-B inhibition increases dopamine levels in the striatum without the "cheese effect" (hypertensive crisis) associated with non-selective MAO inhibition, making them valuable for Parkinson's Disease therapy.

Structure-Activity Relationship (SAR) Visualization[7][11][15]

The following diagram illustrates the SAR logic for optimizing 1,4-oxazepane derivatives for Dopamine D4 selectivity and TRPA1 antagonism.

Oxazepane_SARCore1,4-Oxazepane Core(7-Membered Ring)Pos2Position 2 (C2)Lipophilic Aryl GroupCore->Pos2Pos4Position 4 (N4)Basic Amine CenterCore->Pos4Pos6Position 6/7FunctionalizationCore->Pos6MAOB_InhibhMAO-B Inhibition(Parkinson's)Core->MAOB_InhibBenzo-fusion (Tetrahydrobenzo)locks conformationD4_SelectivityDopamine D4 Selectivity(Antipsychotic)Pos2->D4_Selectivityp-Cl-Phenyl enhancesD4 vs D2 selectivityPos4->D4_SelectivityBenzyl group requiredfor hydrophobic pocketTRPA1_ModTRPA1 Antagonism(Analgesic)Pos6->TRPA1_ModSulfonamide/Carbonylfusion alters channel gating

Caption: SAR logic flow for 1,4-oxazepane derivatives targeting CNS and Pain receptors.

Quantitative Data Summary

The table below consolidates potency data for key 1,4-oxazepane derivatives across different therapeutic targets.

TargetCompound ClassKey SubstituentsActivity MetricBiological Outcome
Dopamine D4 2,4-Disubstituted 1,4-oxazepane2-(4-chlorophenyl), 4-benzylngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

nM
Selective D4 binding; potential antipsychotic [1].
TRPA1 Dibenz[b,f][1,4]oxazepineUnsubstituted (CR Gas)

nM
Potent Agonist (Irritant/Tear Gas) [2].[4]
TRPA1 Tetrahydrobenzo[f][1,4]oxazepineModified tricyclic core

µM
Antagonist; blocks Calcium influx (Analgesic) [3].
hMAO-B Tetrahydrobenzo[f][1,4]oxazepineIsatin-based fusion

nM
Highly selective MAO-B inhibition (>10x vs MAO-A) [4].[8]
Colon Cancer Triazoline-fused oxazepineMethyl-decorated benzene

µM
Antiproliferative via PI3K/AKT inhibition [5].[7]

Experimental Protocols

Synthesis: General Protocol for 2,4-Disubstituted 1,4-Oxazepanes

Rationale: This protocol utilizes a reductive etherification strategy, which is robust for generating the core saturated ring with controlled substitution at the 2-position.

Reagents:

  • Amino alcohol precursor (e.g., derived from phenylglycine)

  • Carbonyl component (Aldehyde/Ketone)[9]

  • Reducing agent (

    
     or 
    
    
    )
  • Cyclization catalyst (Acidic conditions or intramolecular displacement)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the chiral amino alcohol (1.0 equiv) and the appropriate aldehyde (1.1 equiv) in dry Methanol (MeOH). Stir at Room Temperature (RT) for 4 hours under nitrogen atmosphere.

  • Reduction: Cool the solution to 0°C. Add

    
     (2.0 equiv) portion-wise. Allow to warm to RT and stir for 12 hours.
    
  • Cyclization Pre-activation: Convert the newly formed secondary amine's hydroxyl handle to a leaving group (e.g., using chloroacetyl chloride or via tosylation).

  • Ring Closure: Dissolve the intermediate in dry DMF. Add a base (e.g.,

    
     or NaH, 3.0 equiv) and heat to 80°C for 6–12 hours.
    
  • Work-up: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient) to yield the 1,4-oxazepane product.

Assay: Calcium Influx Screening for TRPA1 Antagonism

Rationale: TRPA1 is a

Materials:

  • HEK293 cells stably expressing human TRPA1.

  • Fluorescent Calcium Indicator (e.g., Fluo-4 AM).

  • Agonist: Allyl isothiocyanate (AITC).[6]

  • Assay Buffer: HBSS with 20 mM HEPES.

Protocol:

  • Cell Seeding: Plate TRPA1-HEK293 cells in 96-well black-walled plates (20,000 cells/well). Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Remove medium. Incubate cells with Fluo-4 AM (4 µM) in Assay Buffer for 45 minutes at 37°C.

  • Compound Treatment: Wash cells to remove excess dye. Add test compounds (1,4-oxazepane derivatives) at varying concentrations (0.1 nM – 10 µM). Incubate for 10 minutes at RT.

  • Agonist Challenge: Inject AITC (final concentration 10 µM, approx.

    
    ) into the wells while monitoring fluorescence.
    
  • Measurement: Record fluorescence intensity (Ex 490 nm / Em 520 nm) using a FLIPR or microplate reader for 120 seconds.

  • Analysis: Calculate % Inhibition relative to vehicle control (0% inhibition) and reference antagonist (100% inhibition). Determine

    
     using non-linear regression.
    

Biological Pathway Visualization (Oncology)

The following diagram details the mechanism by which specific fused 1,4-oxazepane derivatives exert anti-tumor effects in colorectal cancer.

PI3K_PathwayOxazepane1,4-Oxazepane Derivative(Triazoline-fused)PI3KPI3K ComplexOxazepane->PI3KInhibitsPIP3PIP2 -> PIP3ConversionPI3K->PIP3CatalyzesAKTAKT (Protein Kinase B)PhosphorylationPIP3->AKTActivatesmTORmTOR SignalingAKT->mTORActivatesApoptosisApoptosis Induction(Cell Death)AKT->ApoptosisInhibition leads toProliferationCell ProliferationmTOR->ProliferationPromotes

Caption: Mechanism of Action for anticancer 1,4-oxazepane derivatives via PI3K/AKT blockade.

References

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands. Journal of Medicinal Chemistry. Link

  • Analogues of morphanthridine and the tear gas dibenz[b,f][1,4]oxazepine (CR) as extremely potent activators of the human TRPA1 channel. Journal of Medicinal Chemistry.[4] Link

  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. International Journal of Molecular Sciences. Link

  • Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepine core. European Journal of Medicinal Chemistry. Link

  • Discovery of tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1,4]oxazepine as a potent anti-colorectal cancer agent. Bioorganic & Medicinal Chemistry. Link

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Link

Puckering the Planar Landscape: The Strategic Role of Cyclobutane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, medicinal chemistry has relied heavily on planar, sp2-hybridized aromatic rings as the foundational building blocks of drug design. However, the indiscriminate use of phenyl rings often leads to suboptimal physicochemical properties, including poor aqueous solubility, high lipophilicity, and susceptibility to cytochrome P450 (CYP450) mediated oxidative metabolism[1]. In recent years, the industry has witnessed a paradigm shift toward three-dimensional, sp3-rich scaffolds—a movement colloquially known as the "escape from flatland."

Once marginalized due to perceived synthetic intractability and high ring strain (approx. 26 kcal/mol), the cyclobutane ring has emerged as a highly privileged scaffold[2]. By acting as a conformationally restricted bioisostere for phenyl rings and gem-dimethyl groups, cyclobutane offers profound improvements in metabolic stability, target binding affinity, and overall pharmacokinetic (PK) profiles[3]. This technical whitepaper explores the causality behind cyclobutane’s structural advantages, details self-validating experimental workflows for its evaluation, and highlights its successful integration into FDA-approved therapeutics.

The "Escape from Flatland" Paradigm: Structural Causality

To understand why cyclobutane is an effective bioisostere, one must examine its fundamental geometry. Unlike a theoretical flat square, the cyclobutane ring adopts a "puckered" conformation with a dihedral angle of approximately 30°[4].

The Causality of Puckering: If cyclobutane were perfectly planar, all eight adjacent C-H bonds would be fully eclipsed, resulting in severe torsional strain. By puckering, the ring relieves this eclipsing strain at the cost of slightly increased angle strain. This puckered 3D architecture is the critical feature that allows cyclobutane to project its substituents in highly defined vectors[3]. When used to replace a planar aromatic ring, cyclobutane increases the fraction of sp3-hybridized carbons (Fsp3), a metric strongly correlated with higher clinical success rates due to improved solubility and reduced off-target toxicity[5].

G A Cyclobutane Scaffold (Puckered 3D Structure) B Increased Fsp3 Fraction A->B Escape from Flatland C Conformational Restriction A->C Lock bioactive pose D Reduced Lipophilicity A->D Lower LogP E Enhanced Aqueous Solubility B->E F Improved Target Binding Affinity C->F G Higher Metabolic Stability (CYP450) D->G

Caption: Logical mapping of cyclobutane structural properties to pharmacokinetic benefits.

Physicochemical Advantages and Bioisosterism

Resistance to Oxidative Metabolism

Electron-rich aromatic systems are prime targets for CYP450 enzymes, which readily perform epoxidation and hydroxylation reactions, leading to rapid drug clearance[5]. The saturated C-C bonds of cyclobutane are inherently inert to these specific oxidative pathways. By swapping a metabolically labile phenyl ring for a cyclobutane (or its bridged derivative, bicyclo[1.1.1]pentane [BCP]), medicinal chemists can drastically increase the biological half-life of a lead compound[1].

Conformational Locking

Acyclic alkyl chains (e.g., gem-dimethyl groups) possess high rotational freedom, which incurs a massive entropic penalty upon binding to a target protein. Cyclobutane restricts this flexibility. By "locking" the molecule into its bioactive conformation, the entropic cost of binding is minimized, often resulting in a significant boost to target affinity (lower Ki)[3].

Table 1: Quantitative Comparison of Physicochemical Properties
PropertyPhenyl RingCyclobutaneBicyclo[1.1.1]pentane (BCP)
Hybridization sp2 (Planar 2D)sp3 (Puckered 3D)sp3 (Rigid 3D)
Fsp3 Contribution 0.01.01.0
Relative Lipophilicity (ClogP) HighModerate (Lower than Phenyl)Moderate (Lower than Phenyl)
Metabolic Liability High (CYP450 Epoxidation)Low (Oxidation Resistant)Low (Oxidation Resistant)
Ring Strain 0 kcal/mol~26 kcal/mol~60 kcal/mol

Validating Metabolic Stability: Self-Validating Experimental Protocols

Why is this protocol self-validating? It incorporates a "Minus-NADPH" control. CYP450 enzymes strictly require the cofactor NADPH to function. If a compound degrades in the presence of microsomes without NADPH, the degradation is due to chemical instability or non-CYP enzymes (e.g., esterases), not CYP450 oxidation. This ensures the data cleanly isolates CYP-mediated metabolic clearance[5].

Workflow S1 1. Reagent Preparation S2 2. Pre-Incubation (37°C) S1->S2 S3 3. NADPH Initiation S2->S3 S4 4. Time-Course Quenching S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Caption: Step-by-step experimental workflow for the self-validating Microsomal Stability Assay.

Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay
  • Reagent Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Dilute the cyclobutane test compound and the phenyl control compound in DMSO, then spike into the HLM buffer mixture to achieve a final compound concentration of 1 µM and a final HLM protein concentration of 0.5 mg/mL (Keep final DMSO < 0.1% to prevent enzyme inhibition).

  • Pre-Incubation: Aliquot the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation (The Causality Step):

    • Test Wells: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Minus-NADPH Control Wells: Add an equivalent volume of plain buffer instead of NADPH.

  • Time-Course Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, stopping metabolism at the exact time point.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression yields the elimination rate constant (k), which is used to calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
Protocol 2: Photochemical [2+2] Cycloaddition for Cyclobutane Synthesis

Historically, cyclobutanes were avoided due to synthetic difficulty. Today, photochemical[2+2] cycloaddition provides a robust, scalable pathway[2].

  • Preparation: Dissolve the alkene precursors (e.g., an enone and an olefin) in a degassed, UV-transparent solvent (such as acetonitrile or dichloromethane) at 0.1 M concentration.

  • Photocatalyst Addition: Add a suitable triplet sensitizer (e.g., Ruthenium or Iridium polypyridyl complexes) at 1-5 mol% if visible light is used, or proceed catalyst-free for direct UV irradiation.

  • Irradiation: Flow the solution through a continuous-flow photoreactor equipped with LEDs matching the absorption maximum of the catalyst/substrate (e.g., 365 nm UV or 450 nm Blue light). Causality: Flow chemistry ensures uniform photon flux across the reaction mixture, preventing over-irradiation and side-product formation common in batch reactors.

  • Purification: Concentrate the eluent under reduced pressure and purify the resulting cyclobutane diastereomers via flash column chromatography.

Case Studies: Cyclobutane in FDA-Approved Drugs

The theoretical benefits of cyclobutane translate directly to clinical efficacy. Currently, several cyclobutane-containing drugs have successfully navigated FDA approval, proving that the ring strain does not preclude chemical stability in vivo[2],[4].

Table 2: FDA-Approved Drugs Utilizing the Cyclobutane Scaffold
Drug NameIndicationStructural ContextMechanistic & Clinical Advantage
Carboplatin Ovarian CancerCyclobutane-1,1-dicarboxylate ligandReplaces the highly labile chloride leaving groups of cisplatin. The bidentate cyclobutane ligand slows the rate of aquation, drastically reducing severe nephrotoxicity while maintaining DNA-crosslinking efficacy[3],[4].
Apalutamide Prostate CancerSpirocyclic cyclobutane scaffoldThe rigid spiro-cyclobutane restricts the conformation of the thiohydantoin core. This optimizes the vector projection for androgen receptor (AR) binding, yielding a massive therapeutic window[4].
Boceprevir Hepatitis C (HCV)P1 region cyclobutane moietyConformationally locks the inhibitor to perfectly complement the hydrophobic pocket of the HCV NS3/4A protease active site. It is up to 19-fold more potent than its cyclopentyl analog[4].

Conclusion

The integration of cyclobutane into medicinal chemistry represents a triumph of rational drug design over synthetic complacency. By deliberately choosing to "escape from flatland," drug development professionals can leverage the unique puckered geometry and high Fsp3 character of cyclobutane to rescue failing lead compounds. Whether used to rigidify a flexible chain, replace a metabolically vulnerable phenyl ring, or mitigate off-target toxicities, cyclobutane has proven itself not as a strained novelty, but as a foundational pillar of modern pharmacophore optimization.

References

1.[3] "Cyclobutanes in Small‐Molecule Drug Candidates", ChemMedChem (via NIH). URL: 2.[5] "The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings", BenchChem. URL: 3.[2] "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library", ChemMedChem (via NIH). URL: 4.[4] "Cyclobutane Derivatives in Drug Discovery", PharmaBlock. URL: 5.[1] "Three-dimensional saturated C(sp3)-rich bioisosteres for benzene", Nature Reviews Chemistry (via NIH). URL:

Sources

theoretical and computational studies of 1,4-oxazepine ring formation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 1,4-Oxazepine Ring Formation

Abstract

The 1,4-oxazepine scaffold is a privileged seven-membered heterocyclic structure integral to numerous pharmacologically active compounds. Its synthesis, however, presents unique regiochemical and stereochemical challenges. This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the mechanisms of 1,4-oxazepine ring formation. We will move beyond a simple recitation of methods to explore the causality behind computational choices, offering field-proven insights for researchers, chemists, and drug development professionals. By integrating case studies with detailed computational protocols, this document serves as both a strategic overview and a practical handbook for predicting and understanding the intricate pathways of these vital cyclization reactions.

The Significance of the 1,4-Oxazepine Core in Medicinal Chemistry

The 1,4-oxazepine ring system is a cornerstone in the development of therapeutics. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, serving as psychoneurotic, antihistaminic, and analgesic agents.[1][2][3] Notably, certain derivatives are investigated for their potential to alleviate memory dysfunction, such as that associated with Alzheimer's disease.[1][2] The therapeutic potential of this scaffold drives the need for efficient and predictable synthetic routes.

Synthetic approaches generally fall into two categories: direct cyclization of open-chain precursors or the transformation of intermediate products.[1][2] Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions, controlling selectivity, and designing novel synthetic pathways. Computational chemistry has emerged as an indispensable tool, providing a molecular-level view of these processes that is often inaccessible through experimental means alone.

Foundational Computational Approaches for Mechanistic Elucidation

To rationally study reaction mechanisms, we employ a suite of computational tools that allow us to model the potential energy surface of a reaction. The goal is to identify the lowest energy path from reactants to products, which involves characterizing stable intermediates and, most critically, the transition states that connect them.

  • Density Functional Theory (DFT): This is the workhorse for mechanistic studies in organic chemistry, offering a robust balance between computational cost and accuracy. DFT methods approximate the complex many-electron problem by calculating the electron density. The choice of functional (e.g., B3LYP, M06-2X, wB97X-D) is critical and should be benchmarked for the specific reaction class under investigation.[4] DFT is used to perform geometry optimizations, frequency calculations, and to determine the electronic properties of molecules.[4][5][6][7][8]

  • Molecular Orbital (MO) Theory: While often more computationally intensive for large systems, ab initio (from first principles) MO methods provide high accuracy. Historically, semi-empirical methods like AM1 were used to gain initial insights into reaction pathways, as seen in early studies of 1,4-oxazepine formation.[9][10][11] These methods are faster but less accurate than DFT or higher-level ab initio calculations.

  • Transition State (TS) Analysis: The transition state is the highest energy point along the minimum energy pathway of a reaction. Locating and verifying the TS is the cornerstone of a mechanistic study. Its energy relative to the reactants defines the activation energy (Ea), a key determinant of the reaction rate.[10]

  • Solvent Modeling: Reactions are typically run in solution, and the solvent can significantly influence the reaction pathway. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to account for bulk solvent effects without the prohibitive cost of explicitly modeling solvent molecules.

Mechanistic Insights from Case Studies

Theoretical studies have provided profound insights into several key 1,4-oxazepine ring formation reactions, demonstrating the predictive and explanatory power of computational chemistry.

Case Study 1: Base-Promoted Exo-Dig Cyclization of Alkynyl Alcohols

A novel, metal-free approach to synthesizing 1,4-oxazepine derivatives involves the base-promoted cyclization of amino-alkynyl alcohols.[5][6][7] Experimental results showed exclusive formation of the exo-dig product. The causality behind this high regioselectivity was a key question addressed by computation.

DFT calculations were employed to investigate two plausible mechanistic pathways (see Figure 5 in[8]):

  • Route A: Formation of an allene intermediate, followed by intramolecular nucleophilic attack.

  • Route B: Direct nucleophilic attack on the acetylene moiety.

The computational results revealed that the allene intermediate was energetically more stable than the acetylene intermediate, indicating that Route A is the dominant pathway.[7][8] This finding not only explained the observed product but also provided a validated mechanistic framework for optimizing the reaction and extending its scope. Furthermore, DFT calculations successfully supported the observed diastereoselectivity, which was governed by Cram's rule during a key Grignard reaction step to produce the precursor.[5][6][7]

Case Study 2: Predictive Power in the Oxidation of Naphthyridine Derivatives

An early and compelling demonstration of computational chemistry's predictive capability involved the reaction of 1,8-naphthyridine derivatives with peroxy acids to yield 1,4-oxazepines.[9][10][11] Researchers used semi-empirical (AM1) and ab initio methods to calculate the energies of different potential reaction pathways and their associated transition states.

For several naphthyridine substrates, the calculations of activation energies correctly predicted the formation of the experimentally isolated products.[9][10] Most strikingly, for one particular substrate, the calculations suggested that the reaction would favor the formation of a novel and unexpected 1,4-oxazepine isomer.[9][10][11] This theoretical prediction prompted further experimental work, which ultimately confirmed the formation of this new compound.[9][10] This case serves as a powerful testament to how theory can directly guide experimental discovery.

Case Study 3: Unraveling Regioselectivity in Gold-Catalyzed Cyclizations

Gold catalysts are effective in promoting the cyclization of alkynes. A recent computational study investigated the AuCl-catalyzed formation of pyrazolo[1][10]oxazepines.[4] The key question was what controls the regioselectivity, leading to either a seven-membered ring (7-endo-dig cyclization) or a six-membered ring (6-exo-dig cyclization).

Using DFT, the study demonstrated that the electronic properties of the substituent on the alkyne are the decisive factor.[4] By analyzing the energetics of the competing pathways and the natural bond orbitals (NBO) of the reactants, the researchers could rationally explain and predict the reaction's outcome based on the starting material's structure. This knowledge is crucial for substrate design in synthetic chemistry.

A Self-Validating Computational Workflow Protocol

This section outlines a standard, self-validating workflow for the computational investigation of a proposed 1,4-oxazepine ring formation mechanism. Each step includes internal checks to ensure the trustworthiness of the results.

G cluster_0 Setup & Optimization cluster_1 Transition State Search cluster_2 Pathway Validation & Analysis P1 Step 1: Propose Plausible Mechanistic Pathways P2 Step 2: Geometry Optimization of All Species (Reactants, Intermediates, Products) P1->P2 P3 Step 3: Vibrational Frequency Calculation (Confirm Minima) P2->P3 P4 Step 4: Locate Transition State (TS) Structures (e.g., QST2/3, Berny) P3->P4 P5 Step 5: TS Vibrational Frequency (Verify: Exactly One Imaginary Frequency) P4->P5 P6 Step 6: Intrinsic Reaction Coordinate (IRC) Calculation P5->P6 P7 Step 7: Calculate Relative Energies (ΔG‡, ΔGr) P6->P7 P8 Step 8: Electronic Structure Analysis (NBO, MEP, etc.) P7->P8 P8->P1 Refine Hypothesis G cluster_0 Computational Core cluster_1 Drug Development Pipeline Mech Mechanistic Understanding (DFT, MO Theory) Synth Synthesis Prioritization Mech->Synth Screen Virtual Screening & Scaffold Hopping Screen->Synth Dock Molecular Docking Opt Hit-to-Lead Optimization Dock->Opt ADME In Silico ADME/Tox Prediction ADME->Opt Synth->Opt Preclin Preclinical Candidate Opt->Preclin

Caption: The synergy between computational studies and the drug discovery pipeline.

Conclusion and Future Outlook

The theoretical and computational study of 1,4-oxazepine ring formation is a mature and powerful field that provides indispensable insights for synthetic chemists and drug developers. By leveraging methods like DFT, researchers can move beyond empirical trial-and-error to a predictive and rational design of synthetic routes. The synergy between computational prediction and experimental validation, as highlighted in the case studies, accelerates the discovery of novel chemical entities. As computational power increases and theoretical models become more refined, we can expect these in silico techniques to play an even more integral role in unlocking the full therapeutic potential of the 1,4-oxazepine scaffold.

References

  • Kwiecień, H., Smist, M., & Wrześniewska, A. (2012). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Current Organic Synthesis, 9(6), 828-850. [Link]

  • Tominaga, Y., et al. (2000). Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method. Chemical & Pharmaceutical Bulletin, 48(5), 755-756. [Link]

  • Kwiecień, H., Smist, M., & Wrześniewska, A. (2012). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Current Organic Synthesis, 9(6). [Link]

  • Tominaga, Y., et al. (2000). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Chemical and Pharmaceutical Bulletin, 48(5), 755-756. [Link]

  • Tominaga, Y., et al. (2000). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. ResearchGate. [Link]

  • Vandavasi, J. K., et al. (2012). A new approach to 1,4-oxazines and 1,4-oxazepines via base-promoted exo mode cyclization of alkynyl alcohols: mechanism and DFT studies. Organic Letters, 14(12), 3134-3137. [Link]

  • Kwiecień, H., Smist, M., & Wrześniewska, A. (2012). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Ingenta Connect. [Link]

  • Vandavasi, J. K., et al. (2012). A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies. ACS Publications. [Link]

  • Vandavasi, J. K., et al. (2012). A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies. Organic Chemistry Portal. [Link]

  • Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f]o[1][10]xazepine synthesis. ResearchGate. [Link]

  • Vandavasi, J. K., et al. (2012). A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies. Organic Letters, 14(12), 3134-3137. [Link]

  • Basceken, S. (2024). Theoretical insight into the regioselective formation of pyrazolo-[1][10]oxazepine and -oxazines. Journal of Molecular Graphics and Modelling, 126, 108643. [Link]

  • De Vita, D., et al. (2021). Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F]o[1][10]xazepines as Potential New Trypanocidal Agents. Journal of Chemical Information and Modeling, 61(10), 5039-5054. [Link]

  • Perumal, S., et al. (2015). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. ResearchGate. [Link]

  • Chen, C. Y., et al. (2014). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 19(8), 12610-12628. [Link]

  • Jabbar, A. S., Guma, M. A., & Muslim, R. F. (2025). Preparation, spectral characterization, in silico ADME studies, molecular docking, and antioxidant activity of some derivatives of the Oxazepine symmetrical dimers. AIP Conference Proceedings. [Link]

  • Hassan, S. A., et al. (2025). Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions. Molecular Diversity, 29(3), 2367-2389. [Link]

  • Isak, A., et al. (2024). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • van der Mey, M., et al. (2001). Benzo- and pyrido-1,4-oxazepin-5-ones and -thiones: synthesis and structure-activity relationships of a new series of H1-antihistamines. Journal of Medicinal Chemistry, 44(16), 2523-2535. [Link]

  • Hassar, S., et al. (2013). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1740-1753. [Link]

  • Porz, C., & Gmeiner, P. (2000). Combinatorial Liquid-Phase Synthesis ofO[1][10]xazepine-7-ones via the Baylis−Hillman Reaction. The Journal of Organic Chemistry, 65(20), 6610-6615. [Link]

  • Baldi, A. (2010). Computational Approaches for Drug Design and Discovery: An Overview. Systematic Reviews in Pharmacy, 1(1), 99-105. [Link]

Sources

Escaping Flatland: Navigating the Chemical Space of 6-Substituted 1,4-Oxazepanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery increasingly shifts away from planar, sp2-hybridized aromatic systems toward structurally complex, sp3-rich frameworks, the 1,4-oxazepane scaffold has emerged as a privileged bioisostere. While morpholine and piperidine rings are ubiquitous in medicinal chemistry, the 7-membered 1,4-oxazepane ring offers a higher degree of conformational flexibility and an expanded spatial footprint. Specifically, functionalization at the 6-position provides a unique vector orientation that is highly prized for modulating physicochemical properties and achieving target selectivity in central nervous system (CNS) indications. This whitepaper details the rationale, synthetic methodologies, and medicinal applications of 6-substituted 1,4-oxazepanes.

The Rationale for 1,4-Oxazepanes: Beyond Morpholine

The drive to increase the fraction of sp3-hybridized carbons (Fsp3) in drug candidates is rooted in the correlation between 3D molecular complexity and clinical success[1]. Morpholine is a standard tool for improving aqueous solubility and metabolic stability; however, its rigid chair conformation limits the spatial trajectories available for substituents.

The 1,4-oxazepane ring acts as a one-carbon homologue of morpholine. The expansion to a 7-membered ring transitions the core conformation from a rigid chair to a more flexible twist-chair or boat conformation. Substitution at the 6-position—situated optimally between the C5 and C7 carbons—forces the substituent to project out of the general plane of the heterocycle. This unique trajectory is critical for escaping "flatland," allowing the molecule to probe deep, narrow binding pockets (such as monoamine transporters) that are inaccessible to flatter analogs[2].

Table 1: Physicochemical and Spatial Comparison of Saturated Heterocycles
ScaffoldRing SizeCore sp3 CarbonsConformational FlexibilityVector Projection (Substituents)Primary Drug Discovery Utility
Morpholine 64Low (Rigid Chair)Equatorial/Axial (180° / 109°)Enhancing aqueous solubility, metabolic stability
1,4-Oxazepane 75High (Twist-chair/Boat)Expanded angles vs morpholineBioisosteric replacement, patent busting
6-Substituted 1,4-Oxazepane 75Moderate (Substituent-restricted)Unique out-of-plane vector at C6Target selectivity (e.g., GPCRs, monoamine transporters)

Synthetic Methodologies & Self-Validating Protocols

Synthesizing 7-membered rings is notoriously challenging due to unfavorable entropic factors and competing intermolecular polymerization. As an Application Scientist, I prioritize routes that utilize transition-metal catalysis to lower activation barriers or employ asymmetric catalysis to control stereocenters early in the synthesis.

Protocol 1: Gold-Catalyzed 7-exo-dig Cyclization to 1,4-Oxazepanes

Reference: [3] Causality: Traditional etherification/amination routes to 7-membered rings require high-dilution conditions and often suffer from poor yields. The Au-catalyzed 7-exo-dig cyclization of N-propargylic β-enaminones overcomes this entropic penalty. The cationic gold species tightly coordinates the alkyne, lowering the LUMO and directing the intramolecular nucleophilic attack by the oxygen atom with high atom economy.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the N-propargylic β-enaminone (1.0 equiv) in anhydrous methanol (0.1 M). Rationale: Polar protic solvents stabilize the transition state of the gold-alkyne complex.

  • Catalyst Activation: Add AuCl3 (5 mol%) and AgSbF6 (5 mol%) at room temperature. Rationale: AgSbF6 acts as a halide scavenger, precipitating AgCl and generating the highly active cationic gold species [Au]+ in situ.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor the reaction via 1H NMR of crude aliquots. Validation Check: The reaction is complete when the terminal alkyne proton signal (~2.2 ppm) completely disappears and a new vinylic proton signal emerges, confirming successful 7-exo-dig cyclization.

  • Isolation: Filter the mixture through a short pad of Celite to remove the metal salts. Concentrate under reduced pressure and purify via flash column chromatography (EtOAc/Hexane) to yield the unsaturated 1,4-oxazepane derivative.

Protocol 2: Asymmetric Synthesis of (R)-1,4-Oxazepan-6-ol

Reference: [2] Causality: For Triple Reuptake Inhibitors, the (R)-configuration at the 6-position is critical for binding affinity within the monoamine transporter pocket. Asymmetric transfer hydrogenation (ATH) of the 1,4-oxazepan-6-one precursor ensures high enantiomeric excess (ee) without the severe yield penalties associated with late-stage chiral resolution.

Step-by-Step Methodology:

  • Ketone Reduction: Dissolve 1,4-oxazepan-6-one hydrochloride[4] in a 5:1 mixture of isopropanol and dichloromethane. Neutralize the salt with a mild base.

  • Chiral Catalysis: Introduce a Ru(II)-based chiral catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]) (1 mol%) and a hydride source (formic acid/triethylamine azeotrope). Rationale: The chiral diamine ligand creates a rigid steric environment that dictates the facial selectivity of the hydride transfer, exclusively yielding the (R)-alcohol.

  • Workup: Concentrate the mixture, partition between aqueous NaHCO3 and DCM, and extract the organic layer.

  • Self-Validation (Chiral Purity): Analyze the purified product using chiral HPLC (e.g., Chiralcel OD-H column). Validation Check: A successful reaction will show an enantiomeric ratio (e.r.) of >95:5. Confirm the absolute stereochemistry by comparing the optical rotation against the validated reference standard for (R)-1,4-oxazepan-6-ol.

Mechanistic & Functionalization Workflow

The following diagram illustrates the strategic divergence from basic starting materials to highly functionalized 6-substituted 1,4-oxazepane drug candidates.

G Start1 Aminoalcohols + Epichlorohydrin Inter1 2-Chloromethyl Morpholine Start1->Inter1 Start2 N-Propargylamines Inter2 Au-Catalyzed 7-exo-dig Cyclization Start2->Inter2 Core 6-Substituted 1,4-Oxazepane Core (e.g., 6-one, 6-ol) Inter1->Core Ring Expansion Inter2->Core Intramolecular Cyclization Div1 N-Alkylation / Arylation Core->Div1 Div2 Stereoselective Functionalization Core->Div2 Target1 Dopamine D4 Receptor Ligands Div1->Target1 Target2 Triple Reuptake Inhibitors Div2->Target2

Fig 1: Synthetic and functionalization workflow for 6-substituted 1,4-oxazepane drug candidates.

Medicinal Chemistry Applications

The strategic incorporation of the 6-substituted 1,4-oxazepane scaffold has yielded significant breakthroughs across multiple therapeutic domains:

  • Dopamine D4 Receptor Ligands: The search for effective antipsychotics devoid of extrapyramidal side effects has heavily focused on D4 receptor selectivity. 2,4-disubstituted and 6-substituted 1,4-oxazepanes have been identified as highly selective scaffolds. 3D-QSAR models indicate that the expanded size of the 7-membered ring optimally projects the aryl and aliphatic amine groups into the specific hydrophobic pockets of the D4 receptor, a geometry that smaller morpholine rings fail to achieve[5].

  • Triple Reuptake Inhibitors (TRIs): Targeting serotonin, norepinephrine, and dopamine transporters simultaneously requires precise spatial alignment of pharmacophores. The 1,4-oxazepane ring acts as a bioisostere for piperidines, where the ether oxygen improves aqueous solubility. Crucially, the 6-hydroxyl group (specifically the R-enantiomer) provides a vital hydrogen bond interaction within the transporter binding site, maximizing binding affinity[2].

  • Spiroacetal 3D Scaffolds: Incorporating 1,4-oxazepanes into bis-morpholine spiroacetal frameworks generates highly sp3-rich, conformationally defined screening libraries. These compounds occupy a chemical space similar to FDA-approved small-molecule drugs but are structurally distinct, making them excellent starting points for phenotypic screening against novel targets[1].

Conclusion

The 6-substituted 1,4-oxazepane is far more than a simple morpholine homologue; it is a privileged, conformationally dynamic scaffold that allows medicinal chemists to navigate complex 3D chemical space. By leveraging modern synthetic techniques—such as gold-catalyzed cyclizations and asymmetric transfer hydrogenation—researchers can reliably access these challenging structures. As drug discovery continues to prioritize Fsp3 and structural novelty, the 1,4-oxazepane core will remain a critical tool for developing highly selective, soluble, and metabolically stable therapeutics.

References

  • Benchchem. "Technical Guide: 1,4-Oxazepan-6-one Hydrochloride - A Key Heterocyclic Scaffold for Drug Discovery." benchchem.com.
  • Journal of Medicinal Chemistry. "New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model." acs.org.
  • PubMed. "Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly." nih.gov.
  • RSC Advances. "New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines." rsc.org.
  • Benchchem. "(R)-1,4-oxazepan-6-ol | 1022915-33-8." benchchem.com.

Sources

initial toxicity screening of 6-Cyclobutyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: March 2026

6-Cyclobutyl-1,4-oxazepane: A Comprehensive Technical Guide to Initial Toxicity Screening

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical scaffolds requires moving beyond simple "check-box" assays into mechanistically driven safety pharmacology. 6-Cyclobutyl-1,4-oxazepane (CAS 1803600-66-9) represents a highly versatile, conformationally restricted building block. The 1,4-oxazepane ring—a seven-membered homologue of morpholine—is increasingly utilized in modern medicinal chemistry to modulate physicochemical properties, such as in the development of selective dopamine D4 receptor ligands and PEX14 inhibitors[1].

However, the structural features that make this scaffold attractive also introduce specific toxicological liabilities that must be screened early:

  • The Basic Amine Liability: The secondary/tertiary nitrogen in the 1,4-oxazepane ring is typically protonated at physiological pH. Cationic amphiphilic drugs (CADs) are notorious for binding to the inner cavity of the Kv11.1 (hERG) potassium channel, leading to cardiotoxicity, and can also induce phospholipidosis.

  • Metabolic Soft Spots: The cyclobutyl ring, while increasing lipophilicity and steric bulk, is susceptible to CYP450-mediated hydroxylation. Furthermore, nitrogen-containing saturated heterocycles can undergo oxidative dealkylation or form reactive iminium intermediates that covalently bind to cellular macromolecules.

This whitepaper outlines a self-validating, two-tier initial toxicity screening framework designed to empirically de-risk 6-Cyclobutyl-1,4-oxazepane before advancing it into costly in vivo models.

Strategic Screening Workflow

To systematically evaluate the compound, we employ a tiered approach. Tier 1 establishes the baseline cellular and genetic safety, while Tier 2 interrogates target-specific physiological liabilities.

Workflow Start 6-Cyclobutyl-1,4-oxazepane Synthesis & QC Tier1 Tier 1: In Vitro Foundation (Cytotoxicity & Ames) Start->Tier1 >95% Purity Tier2 Tier 2: Safety Pharmacology (hERG & Hepatic Clearance) Tier1->Tier2 IC50 > 50 µM Ames Negative NoGo Structural Optimization (Toxicity Flagged) Tier1->NoGo Ames Positive or Severe Cytotox Go Lead Progression (Favorable Profile) Tier2->Go hERG IC50 > 30 µM High Stability Tier2->NoGo High hERG Block or Rapid Clearance

Fig 1: Two-Tier High-Throughput Toxicity Screening Workflow for 6-Cyclobutyl-1,4-oxazepane.

Quantitative Data Presentation: Baseline Thresholds

Before initiating the protocols, it is critical to define the quantitative thresholds that dictate a "Go/No-Go" decision. The table below synthesizes the target metrics for 6-Cyclobutyl-1,4-oxazepane based on industry-standard safety pharmacology guidelines.

AssayTarget MetricFavorable ThresholdFlag/Toxicity ThresholdMechanistic Rationale
Cytotoxicity (HepG2) IC

(Cell Viability)
> 50 µM< 10 µMAssesses baseline mitochondrial health and acute membrane lysis.
Ames Test (OECD 471) Revertant Fold Increase< 2-fold over vehicle≥ 2-fold (dose-dependent)Detects point mutations/frameshifts from reactive metabolites[2].
hERG Patch-Clamp IC

(Tail Current Block)
> 30 µM< 10 µMEvaluates risk of delayed ventricular repolarization (QT prolongation)[3].
Microsomal Stability Intrinsic Clearance (CL

)
< 20 µL/min/mg> 50 µL/min/mgDetermines hepatic metabolic liability and half-life.

Tier 1: Foundational In Vitro Screening

Protocol 4.1: Mini-Ames Bacterial Reverse Mutation Assay

To comply with the principles of ICH S2(R1)[4] and OECD Test Guideline 471[2], we must ensure the cyclobutyl and oxazepane moieties do not form DNA-reactive species. We utilize a miniaturized 384-well fluctuation assay to conserve compound while maintaining predictive validity.

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-auxotrophic Salmonella typhimurium strains (TA98, TA100, TA1535) and tryptophan-auxotrophic E. coli (WP2 uvrA) overnight.

    • Causality: TA98 detects frameshifts (relevant if the oxazepane ring intercalates), while TA100 detects base-pair substitutions (relevant for reactive alkylating metabolites).

  • Metabolic Activation (S9 Mix): Prepare a 10% rat liver S9 fraction induced with Aroclor 1254, supplemented with NADP+ and glucose-6-phosphate.

    • Causality: 6-Cyclobutyl-1,4-oxazepane is likely a pro-drug/pro-toxin in the context of mutagenicity. The S9 fraction mimics hepatic CYP450 metabolism to catch reactive intermediates (e.g., iminium ions).

  • Compound Exposure: Dispense 6-Cyclobutyl-1,4-oxazepane across a 6-point concentration gradient (0.1 to 500 µ g/well ) into the 384-well plates containing the bacterial suspension and pH indicator medium, both with and without S9.

  • Self-Validation Controls: Include 2-Aminoanthracene as a positive control (requires S9 activation) and DMSO as the vehicle negative control.

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Score wells that change color (indicating pH drop from metabolic growth of revertants). A ≥2-fold increase in revertant wells compared to DMSO flags genotoxicity.

Tier 2: Target-Specific Safety Pharmacology

Protocol 5.2: Automated hERG Patch-Clamp Assay

Following ICH S7A and S7B guidelines[3], evaluating the cardiovascular safety of basic amines is mandatory. The protonated nitrogen of the 1,4-oxazepane ring can interact with the aromatic residues (Tyr652, Phe656) inside the hERG channel pore.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest and suspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Establish a whole-cell configuration with a seal resistance >1 GΩ.

    • Causality: High seal resistance ensures that the measured currents are exclusively passing through the hERG channels, preventing leak-current artifacts.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse 6-Cyclobutyl-1,4-oxazepane at concentrations ranging from 0.1 µM to 100 µM.

  • Self-Validation Controls: Use E-4031 (0.5 µM) as a full-block positive control to validate assay sensitivity.

  • Data Analysis: Calculate the fractional block of the tail current. Generate an IC

    
     curve using a 4-parameter logistic fit.
    
Protocol 5.3: Hepatic Microsomal Stability & Reactive Metabolite Trapping

To understand the fate of the cyclobutyl group, we assess Phase I metabolism and trap potential electrophiles.

Pathway Parent 6-Cyclobutyl-1,4-oxazepane (Parent Scaffold) CYP CYP450 Metabolism (Hepatic Microsomes) Parent->CYP Hepatic Clearance N_Dealk N-Dealkylation (Loss of Cyclobutyl) CYP->N_Dealk Hydrox Cyclobutyl Hydroxylation (Phase I) CYP->Hydrox Stable Stable Metabolite (Excretion) N_Dealk->Stable Reactive Reactive Intermediate (Potential Toxicity) Hydrox->Reactive Epoxidation/ Oxidation Hydrox->Stable Glucuronidation Reactive->Stable GSH Trapping

Fig 2: CYP450 Metabolism & Liability Pathway of 6-Cyclobutyl-1,4-oxazepane.

Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg/mL), 6-Cyclobutyl-1,4-oxazepane (1 µM), and Glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4).

    • Causality: GSH acts as a soft nucleophile. If CYP-mediated oxidation of the oxazepane ring produces a reactive electrophile (which could otherwise cause hepatotoxicity by binding to liver proteins), the GSH will trap it, forming a stable adduct detectable by mass spectrometry.

  • Reaction Initiation: Add NADPH (1 mM) to initiate CYP450 activity. Incubate at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant (

    
    ), half-life (
    
    
    
    ), and intrinsic clearance (CL
    
    
    ). Scan for GSH-adduct mass shifts (+307 Da) to flag reactive metabolite formation.

References

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model Journal of Medicinal Chemistry - ACS Publications 1[1]

  • International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use Federal Register / FDA 4[4]

  • AMES test: history, principle, and its role in modern genotoxicity screening (OECD Test Guideline 471) GenEvolutioN 2[2]

  • Safety Pharmacology Guidelines and Practices — A Review (ICH S7A and S7B) Altasciences 3[3]

Sources

solubility and stability of 6-Cyclobutyl-1,4-oxazepane in common solvents

[1]

Chemical Identity & Structural Relevance

6-Cyclobutyl-1,4-oxazepane is a seven-membered saturated heterocycle containing one oxygen and one nitrogen atom in a 1,4-relationship, substituted at the 6-position with a cyclobutyl group.[1]

  • Relevance: The 1,4-oxazepane scaffold serves as a core pharmacophore in various bioactive compounds, offering a distinct 3D geometry (often a twist-chair conformation) that differentiates it from morpholines or diazepanes.[1] The cyclobutyl substituent at C6 introduces significant lipophilicity and steric bulk, influencing metabolic stability and receptor binding kinetics.

  • Key Synthetic Context: Recent advances (e.g., Kaliberda et al., 2026) have optimized the scalable synthesis of 6-functionalized 1,4-oxazepanes, making this specific analog a critical intermediate in modern library design.[1]

Physicochemical Profile (Predicted & Observed)

Before initiating wet-lab experiments, the following parameters define the compound's behavior in solution.

PropertyValue / RangeImplication for Handling
Molecular Formula C

H

NO
Low molecular weight fragment.[1]
pKa (Basic N) 9.8 – 10.2 (Predicted)Highly basic; exists as a cation at physiological pH.[1]
LogP 1.8 – 2.2 (Estimated)Moderately lipophilic due to the cyclobutyl group.
H-Bond Donors 1 (Secondary Amine)Capable of H-bonding; susceptible to N-functionalization.[1]
Physical State Viscous Oil or Low-MP SolidLikely requires handling as a liquid or HCl salt for weighing.[1]

Solubility Profile

The solubility of 6-Cyclobutyl-1,4-oxazepane is governed by its secondary amine functionality and the lipophilic cyclobutyl tail.[1]

Solvent Compatibility Matrix

The following table categorizes solvent suitability based on "Like Dissolves Like" principles and experimental precedents for oxazepane derivatives.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Preferred for extraction and synthesis.[1] High solubility of the free base.
Alcohols Methanol, EthanolGood to Excellent Useful for stock solutions. Proticity stabilizes the amine via H-bonding.
Polar Aprotic DMSO, DMF, AcetonitrileExcellent Ideal for biological assays and chemical reactions (S

Ar, alkylation).[1]
Ethers THF, 1,4-DioxaneGood Standard reaction solvents; ensure peroxides are absent (see Stability).[1]
Aqueous (Neutral) Water, PBS (pH 7.[1]4)Low to Moderate The free base is sparingly soluble. Requires pH adjustment (< 6.[1]0) to solubilize.
Aqueous (Acidic) 0.1 N HClHigh Forms the water-soluble hydrochloride salt instantly.[1]
pH-Dependent Solubility Strategy

Because the pKa is ~10, the compound exhibits pH-dependent solubility .

  • pH < 8.0: The nitrogen is protonated (

    
    ). Solubility in water increases drastically (> 50 mg/mL).[1]
    
  • pH > 10.0: The molecule exists as the free base. Water solubility drops, and the compound partitions into organic layers (LogD increases).

  • Protocol Recommendation: For biological stock solutions, dissolve the free base in DMSO (up to 100 mM). For aqueous dosing, convert to the HCl or Tartrate salt in situ.

Stability Profile

While the 1,4-oxazepane ring is generally robust, specific stress conditions can trigger degradation.[1][2] The cyclobutyl group is metabolically stable but sterically significant.

Critical Degradation Pathways[1]
  • Oxidative N-Dealkylation / N-Oxide Formation:

    • Mechanism: The secondary amine is electron-rich and susceptible to oxidation by peroxides or atmospheric oxygen over time, leading to N-oxides or ring cleavage.[1]

    • Risk: High in ethereal solvents (THF) containing peroxides.[1]

  • Acid-Catalyzed Ring Opening:

    • Mechanism: Although 1,4-oxazepanes are more stable than acetals, strong Lewis acids or harsh aqueous acids (pH < 1, high temp) can protonate the ether oxygen, leading to cleavage of the C-O bond and ring opening.

  • Carbamate Formation:

    • Mechanism: As a secondary amine, it rapidly reacts with atmospheric CO

      
       to form carbamic acid salts if left exposed to air.
      
Stability Logic Diagram

The following diagram illustrates the degradation logic and stabilization strategies.

StabilityPathwaysCompound6-Cyclobutyl-1,4-oxazepaneOxidationOxidation(N-Oxide)Compound->Oxidation Peroxides / Air HydrolysisAcid Hydrolysis(Ring Opening)Compound->Hydrolysis pH < 1, Heat CarbamateCarbamateFormationCompound->Carbamate CO2 Exposure StorageStorage Strategy:-20°C, Argon, DarkOxidation->StoragePrevented byCarbamate->StoragePrevented by

Caption: Degradation pathways for 6-Cyclobutyl-1,4-oxazepane and mitigation strategies.

Experimental Protocols (Self-Validating Systems)

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the saturation solubility in a specific solvent.

  • Preparation: Weigh 5 mg of 6-Cyclobutyl-1,4-oxazepane into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

    • Validation Check: If the filtrate is cloudy, centrifugation was insufficient. Re-filter.

  • Quantification: Analyze the supernatant via HPLC-UV (210 nm) or LC-MS against a 5-point calibration curve prepared in DMSO.

Protocol B: Forced Degradation Screening

Objective: Establish stability limits for formulation.

Stress ConditionProcedureExpected Outcome (Pass Criteria)
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours< 5% degradation (Ring opening is slow)
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hours< 1% degradation (Stable)
Oxidation 3% H

O

, RT, 2 hours
Monitor Closely: Likely > 10% N-oxide formation.[1]
Photostability UV Light (ICH Q1B), 24 hoursStable (unless impurities act as sensitizers).[1]
Analytical Method Workflow

To accurately monitor these properties, use the following LC-MS workflow.

MethodWorkflowSampleSample Preparation(0.1 mg/mL in 50:50 ACN:Water)SepSeparation: C18 Column(High pH Mobile Phase)Sample->SepInject 5 µLDetectDetection: MS (ESI+)[M+H]+ = 156.1Sep->DetectGradient ElutionDataData Analysis:Area Under CurveDetect->DataIntegrate

Caption: LC-MS workflow for quantifying 6-Cyclobutyl-1,4-oxazepane. Note: High pH mobile phase (Ammonium Bicarbonate) ensures the amine is deprotonated for better peak shape.[1]

Handling & Storage Recommendations

Based on the physicochemical profile:

  • Storage: Store neat compound at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent carbamate formation and oxidation.

  • Solution Storage: DMSO stocks (10 mM) are stable at -20°C for > 6 months. Avoid storing in THF or ethers for prolonged periods.

  • Handling: Use glass or stainless steel. Avoid polystyrene plastics if using high concentrations in organic solvents.

References

  • Kaliberda, O. V., et al. (2026).[3] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.[4][5] Available at: [Link]

  • PubChem. (2025).[1][6] Compound Summary: 2-cyclobutyl-1,4-oxazepane.[1][7] National Library of Medicine. Available at: [Link][1]

  • RSC. (2019).[1] Racemization of oxazepam and chiral 1,4-benzodiazepines. Organic & Biomolecular Chemistry. Available at: [Link][1]

Methodological & Application

Scalable Synthesis Protocols for 6-Functionalized 1,4-Oxazepanes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary & Strategic Value

The 1,4-oxazepane scaffold represents a "privileged structure" in modern drug discovery, offering a unique seven-membered geometry that bridges the gap between the flexibility of linear chains and the rigidity of smaller rings like morpholines. Despite their potential to improve solubility and metabolic stability in lead compounds, 1,4-oxazepanes—specifically those functionalized at the 6-position —remain underutilized due to historical synthetic difficulties.

This guide details a robust, scalable protocol for accessing 6-hydroxy-1,4-oxazepanes and their derivatives (6-amino, 6-oxo). Unlike traditional methods that suffer from poor regioselectivity or polymerization, this approach leverages the regioselective ring-opening of epichlorohydrin followed by intramolecular etherification , a pathway optimized for multigram to kilogram scales.

Key Advantages of this Protocol:
  • Scalability: Avoids high-dilution requirements typical of medium-ring closures by exploiting kinetic favorability of the intermediate.

  • Stereocontrol: Compatible with chiral epichlorohydrins to generate enantiopure (6R) or (6S) cores.

  • Versatility: The resulting 6-hydroxyl group serves as a pivot point for diverse downstream functionalization.

Retrosynthetic Logic & Mechanism

The construction of the 7-membered ring is most efficiently achieved by a [4+3] disconnection strategy, utilizing a 2-aminoethanol derivative (2-carbon N-C-C-O fragment) and an epihalohydrin (3-carbon C-C-C fragment).

Mechanistic Pathway[1][2][3][4]
  • Regioselective Epoxide Opening: The secondary amine of the N-protected aminoethanol attacks the less hindered terminal carbon of epichlorohydrin.

  • Chlorohydrin Intermediate: This forms a linear chlorohydrin species.[1]

  • Intramolecular Cyclization: Under basic conditions, the hydroxyl group of the aminoethanol arm displaces the terminal chloride, closing the ring.

Retrosynthesis Target 6-Hydroxy-1,4-oxazepane Inter Linear Chlorohydrin Intermediate Target->Inter Intramolecular SN2 (Cyclization) Start1 N-Protected Aminoethanol Inter->Start1 Epoxide Opening Start2 Epichlorohydrin (Chiral or Racemic) Inter->Start2 +

Figure 1: Retrosynthetic disconnection showing the assembly of the 7-membered core from commodity starting materials.

Detailed Experimental Protocol

Protocol A: Synthesis of N-Benzyl-6-hydroxy-1,4-oxazepane

Scale: 100 mmol (approx. 20 g output) | Time: 24 Hours | Yield: 75-85%

Reagents & Materials
  • Substrate: N-Benzyl-2-aminoethanol (15.1 g, 100 mmol)

  • Electrophile: (±)-Epichlorohydrin (10.2 g, 110 mmol) [Use (R)- or (S)- isomer for chiral synthesis]

  • Solvent: Methanol (anhydrous), THF (anhydrous)

  • Base: Sodium Hydride (60% dispersion in oil) or Potassium tert-butoxide (1M in THF)

Step 1: Regioselective Alkylation (Epoxide Opening)[1]
  • Setup: Charge a 250 mL round-bottom flask with N-benzyl-2-aminoethanol (15.1 g) and anhydrous Methanol (50 mL). Cool to 0°C using an ice bath.

  • Addition: Add Epichlorohydrin (10.2 g) dropwise over 30 minutes. Note: Exothermic reaction; maintain internal temperature <10°C to prevent bis-alkylation.

  • Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 16 hours.

  • Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting amine should be consumed, replaced by a more polar chlorohydrin spot.

  • Workup: Concentrate the mixture in vacuo to remove methanol. The resulting viscous oil (linear chlorohydrin) is used directly in Step 2 to avoid reversion.

Step 2: Intramolecular Cyclization[1]
  • Dissolution: Dissolve the crude oil from Step 1 in anhydrous THF (200 mL). Critical: A concentration of ~0.5 M is recommended. Higher concentrations increase the risk of intermolecular polymerization.

  • Base Addition: Cool the solution to 0°C . Carefully add NaH (10.0 g, 250 mmol, 2.5 equiv) portion-wise. Safety Warning: Vigorous hydrogen gas evolution. Ensure adequate venting.

  • Cyclization: Once gas evolution subsides, warm the mixture to reflux (66°C) and stir for 4–6 hours.

  • Quench: Cool to 0°C. Quench excess hydride by dropwise addition of Saturated Aqueous NH₄Cl.

  • Extraction: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Data Verification Table

Parameter Specification Observation/Notes
Appearance Pale yellow oil Darkens upon standing if not pure.
1H NMR (CDCl3) δ 3.8-4.0 (m, 1H, H-6) Characteristic multiplet for the proton at the functionalized center.
MS (ESI) [M+H]+ = 208.1 Consistent with N-benzyl-6-hydroxy-1,4-oxazepane.

| Chirality (if applicable) | >98% ee | Retention of configuration from epichlorohydrin. |

Downstream Functionalization (The "6-Position" Pivot)

The 6-hydroxy group is a versatile handle. It can be oxidized to the ketone (oxazepan-6-one) or converted to an amine.

Protocol B: Synthesis of 6-Amino-1,4-oxazepane (via Ketone)

Direct displacement of the 6-OH is difficult due to ring conformational issues. The most reliable route is Oxidation → Reductive Amination .

  • Oxidation: Treat the 6-hydroxy compound with Dess-Martin Periodinane (1.2 equiv) in DCM at 0°C -> RT.

    • Product: 1,4-oxazepan-6-one (Unstable; use immediately).

  • Reductive Amination:

    • Dissolve the ketone in MeOH.

    • Add Ammonium Acetate (10 equiv) and NaCNBH₃ (1.5 equiv).

    • Stir for 24 hours.

    • Result: 6-Primary Amino-1,4-oxazepane (predominantly cis relative to C2/C7 substituents if present).

Troubleshooting & Optimization Logic

Common failure modes in medium-ring synthesis include polymerization and elimination.

Troubleshooting Problem Low Yield / Impurities Check1 Is the major byproduct a polymer/oligomer? Problem->Check1 Check2 Is the byproduct an elimination product (Allylic)? Check1->Check2 No Sol1 Solution: Increase Dilution in Step 2 (0.5M -> 0.1M) Check1->Sol1 Yes Sol2 Solution: Lower Temperature Change Base to KOtBu Check2->Sol2 Yes

Figure 2: Decision tree for troubleshooting cyclization efficiency.

Critical Process Parameters (CPP)
  • Temperature Control (Step 1): If the alkylation exceeds 25°C, the amine may attack the C-Cl bond of epichlorohydrin directly, leading to wrong regioisomers (azetidiniums).

  • Base Selection (Step 2): NaH is standard, but for GMP scale-up, KOtBu in THF or aqueous NaOH/Toluene with a phase transfer catalyst (TBAB) is safer and often provides comparable yields.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications / ChemRxiv. (2026). Describes the optimization of the heterocyclization protocol for multigram synthesis.

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. The Journal of Organic Chemistry. (2025). Details the use of epichlorohydrin and amino alcohols for oxazepane construction.[1]

  • (R)-1,4-oxazepan-6-ol Technical Guide. BenchChem. (2025). Provides specific physicochemical properties and handling for the 6-hydroxy derivative.

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars. PMC. (2023). Discusses advanced stereocontrol in 7-membered ring formation.

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids. RSC Advances. (2020). Highlights alternative routes using amino acid precursors.

Sources

Application Note: Comprehensive Analytical Characterization of 6-Cyclobutyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Methods for the Characterization of 6-Cyclobutyl-1,4-oxazepane Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals

Abstract The 1,4-oxazepane scaffold has emerged as a privileged structure in medicinal chemistry, offering a distinct physicochemical profile compared to its 6-membered morpholine analogues. The introduction of a cyclobutyl moiety at the C6 position creates a unique sp³-rich vector, enhancing lipophilicity and metabolic stability while introducing a critical stereogenic center. This guide details the analytical protocols required to fully characterize 6-Cyclobutyl-1,4-oxazepane (C₉H₁₇NO) , addressing the specific challenges of 7-membered ring conformational flexibility, enantiomeric resolution, and mass spectral fragmentation.

Part 1: Physicochemical Profile & Strategy

Before initiating wet-lab protocols, understanding the molecule's fundamental properties is essential for method selection.

PropertyValue (Predicted/Observed)Analytical Implication
Molecular Formula C₉H₁₇NOMonoisotopic Mass: 155.1310 Da
Basicity (pKa) ~9.2 – 9.8 (Secondary Amine)Requires high pH mobile phases or TFA/Formic acid modifiers to prevent peak tailing.
LogP ~1.1 – 1.3Moderately lipophilic; suitable for Reverse Phase LC (C18).
Chirality One stereocenter at C6Enantiomeric separation required (Chiral LC/SFC).
UV Chromophore Weak/None (saturated heterocycle)UV detection (210 nm) is poor. CAD (Charged Aerosol Detection) or MS is mandatory.
Analytical Workflow Decision Tree

AnalyticalWorkflow Start Sample: 6-Cyclobutyl-1,4-oxazepane Purity Purity Assessment Start->Purity ID Structural ID Start->ID Chiral Chiral Purity Start->Chiral LCMS LC-MS (ESI+) (Method A) Purity->LCMS Non-volatile salts GCMS GC-MS (Method B) Purity->GCMS Free base / Volatile ID->LCMS Exact Mass NMR 1H / 13C / 2D NMR (Method C) ID->NMR Conformation & Regioisomerism SFC Chiral SFC/HPLC (Method D) Chiral->SFC Enantiomer Separation

Figure 1: Strategic workflow for the characterization of medium-sized heterocycles.

Part 2: Experimental Protocols

Protocol A: High-Resolution LC-MS/MS (Identification)

Rationale: The secondary amine functionality dictates the use of pH modifiers. An acidic mobile phase provides the strongest signal for the [M+H]⁺ ion in positive ESI mode.

  • Instrument: UHPLC coupled to Q-TOF or Orbitrap.

  • Column: C18 (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI Positive Mode. Range: 50–500 m/z.

Fragmentation Pattern Analysis (MS/MS): Unlike morpholines, the 7-membered oxazepane ring exhibits specific fragmentation pathways involving ring contraction and loss of the cyclobutyl substituent.

  • Parent Ion: m/z 156.138 [M+H]⁺.[2]

  • Primary Loss: Loss of C₄H₇• (Cyclobutyl radical) or C₄H₈ (Cyclobutene) is common, generating the core oxazepane cation (m/z ~101).

  • Ring Opening: Cleavage at the C-O bond typically yields linear amino-alcohol fragments.

MS_Fragmentation Parent [M+H]+ m/z 156.14 Frag1 Loss of Cyclobutyl (-C4H8) m/z 100.08 Parent->Frag1 Side chain cleavage Frag2 Ring Opening (C-O Cleavage) Parent->Frag2 Ring strain relief Frag3 Immonium Ion m/z ~72 Frag2->Frag3 Alpha-cleavage

Figure 2: Predicted ESI+ fragmentation pathway for 6-Cyclobutyl-1,4-oxazepane.

Protocol B: GC-MS (Purity of Free Base)

Rationale: Small, saturated heterocycles often lack sufficient UV chromophores for HPLC-UV. GC-FID/MS is the gold standard for purity quantification of the free base.

  • Inlet: Split (20:1), 250°C.

  • Carrier Gas: Helium, 1.0 mL/min (Constant Flow).

  • Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Detection: FID (300°C) or MS (EI, 70eV).

  • Note: If peak tailing is observed due to the secondary amine, derivatize with Trifluoroacetic Anhydride (TFAA) to form the N-TFA derivative prior to injection.

Protocol C: NMR Spectroscopy (Structural Elucidation)

Rationale: The 7-membered ring is conformationally mobile (twist-chair/boat). NMR is the only method to definitively assign the position of the cyclobutyl group and the ring conformation.

Sample Prep: Dissolve 10 mg in 600 µL CDCl₃ (neutralized with K₂CO₃ to prevent salt shifts) or DMSO-d₆ .

Key Assignments (¹H NMR, 400 MHz, CDCl₃):

  • Cyclobutyl Methine: Look for a multiplet around δ 2.2 – 2.5 ppm . Its coupling constants to the C6 protons of the oxazepane ring will determine the equatorial/axial orientation.

  • Oxazepane C2/C7 Protons: The protons adjacent to Oxygen (C2 and C7) will appear downfield (δ 3.6 – 3.9 ppm ).

  • Oxazepane C3/C5 Protons: The protons adjacent to Nitrogen (C3 and C5) will appear in the δ 2.8 – 3.2 ppm range.

  • Cyclobutyl CH₂: Complex multiplets in the high field region (δ 1.6 – 2.0 ppm ).

Critical Validation Step (2D NMR):

  • COSY: Confirm the spin system: N-CH₂-CH(Cb)-CH₂-O (Wait, standard 1,4-oxazepane is O-C2-C3-N-C5-C6-C7-O? No, structure is O1-C2-C3-N4-C5-C6-C7).

    • Correction: In 1,4-oxazepane, the bridge between N and O is C5-C6-C7 (3 carbons). The cyclobutyl is at C6.[3]

    • COSY Path: H5 (adj to N) ↔ H6 (cyclobutyl bearing) ↔ H7 (adj to O). This connectivity proves the 6-position substitution.

Protocol D: Chiral Separation (Enantiomeric Purity)

Rationale: The C6 carbon is a chiral center. Synthetic routes often yield racemates unless asymmetric catalysis is used.

  • Technique: Supercritical Fluid Chromatography (SFC) is preferred for speed and peak shape.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).

  • Modifier: 15-25% Methanol with 0.1% Diethylamine (DEA) or Isopropylamine (IPA) to suppress silanol interactions with the amine.

  • Conditions:

    • Back Pressure: 120 bar.

    • Temperature: 40°C.

    • Flow: 3-4 mL/min.

  • Detection: Since UV is weak, use ELSD (Evaporative Light Scattering Detector) or MS.

Part 3: Reference Data & Troubleshooting

Troubleshooting Guide
IssueProbable CauseSolution
Broad Peaks (LC-MS) Secondary amine interaction with silanols.Increase buffer ionic strength (10mM Ammonium Formate) or pH (use Ammonia, pH 10, with hybrid columns).
Missing Parent Ion (GC) Thermal degradation or fragmentation.Lower inlet temp to 200°C; use "Soft" CI (Chemical Ionization) with Methane/Ammonia.
Complex NMR Splitting Ring conformational averaging.Run Variable Temperature (VT) NMR at -40°C to freeze conformers or +60°C to fast-exchange limit.
References
  • Synthesis of 1,4-Oxazepanes: Kaliberda, O. V., et al. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes."[4][5] ChemRxiv, 2025.[4] Link

  • NMR of 7-Membered Rings: "Validating the Structure of 1,4-Oxazepan-6-one Derivatives: A 2D NMR Comparison Guide." BenchChem, 2025.[6][7] Link

  • MS Fragmentation of Cyclic Ethers/Amines: "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 2023. Link

  • Chiral Separation of Amines: "Strategies for the Chiral Separation of Basic Compounds." Daicel Chiral Technologies Application Notes. Link

(Note: While specific literature for "6-Cyclobutyl-1,4-oxazepane" is limited to catalog entries, the protocols above are derived from validated methodologies for homologous 1,4-oxazepane and cyclobutyl-amine derivatives.)

Sources

application of 6-Cyclobutyl-1,4-oxazepane in central nervous system research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 6-Cyclobutyl-1,4-oxazepane in CNS Drug Discovery

Part 1: Executive Summary & Strategic Rationale

The "Escape from Flatland" in CNS Therapeutics The central nervous system (CNS) remains one of the most challenging therapeutic areas due to the stringent requirements of the Blood-Brain Barrier (BBB). Traditional flat, aromatic-rich molecules often suffer from poor solubility and rapid metabolic clearance. 6-Cyclobutyl-1,4-oxazepane represents a "privileged scaffold" that addresses these challenges by introducing defined 3D character (


-richness) and metabolic resilience.

This guide details the application of this building block in synthesizing antagonists for Orexin Receptors (OX1R/OX2R) and ligands for Dopamine D4 Receptors , offering a superior alternative to traditional piperazine or diazepane cores.

Key Advantages of the Scaffold:

  • Conformational Constraint: The 7-membered oxazepane ring adopts a twisted chair conformation, projecting substituents into specific vectors that maximize receptor affinity while minimizing entropic penalties upon binding.

  • Metabolic Shielding: The cyclobutyl group acts as a bioisostere for isopropyl or tert-butyl groups but with enhanced metabolic stability. It removes labile acyclic C-H bonds susceptible to CYP450 oxidation.

  • Lipophilicity Modulation: The scaffold maintains an optimal LogP (2.0–3.5 range) for BBB penetration without the molecular weight penalty of larger bicyclic systems.

Part 2: Technical Deep Dive & Comparative Analysis

Mechanistic Insight: Why Cyclobutyl-Oxazepane?

In medicinal chemistry, the "Magic Methyl" effect is well known, but the "Cyclobutyl Effect" is increasingly critical for CNS drugs. The cyclobutyl ring is puckered (butterfly shape), not flat. When attached to the 6-position of the 1,4-oxazepane, it creates a hydrophobic bulk that fits into lipophilic pockets (e.g., the S2 pocket of GPCRs) more effectively than a planar phenyl ring.

Table 1: Physicochemical Comparison of CNS Scaffolds Data simulated based on standard QSAR models for 1,4-oxazepane derivatives.

Feature6-Cyclobutyl-1,4-oxazepane6-Isopropyl-1,4-oxazepane6-Phenyl-1,4-oxazepane
Hybridization (

Fraction)
High (0.85)High (0.80)Low (0.60)
Metabolic Stability (

)
High (>90 min) Moderate (45 min)Low (due to aromatic oxidation)
Conformational Flexibility Restricted (Puckered)Flexible (Rotatable)Rigid (Planar)
CNS MPO Score > 5.0 (Optimal) 4.23.5
Primary Liability None identifiedCYP oxidation at methinehERG inhibition risk (Pi-stacking)

Part 3: Application Case Studies

Application A: Dual Orexin Receptor Antagonists (DORAs)

Target Indication: Insomnia and Sleep Disorders

Mechanism: Orexin neuropeptides (A and B) promote wakefulness. Blocking OX1R and OX2R induces physiological sleep. Role of Scaffold: The 6-cyclobutyl-1,4-oxazepane moiety replaces the diazepane core found in first-generation DORAs (e.g., Suvorexant analogs). The oxazepane oxygen acts as a hydrogen bond acceptor, while the cyclobutyl group fills the hydrophobic sub-pocket, improving selectivity against other GPCRs.

Application B: Dopamine D4 Receptor Modulators

Target Indication: Schizophrenia and Cognitive Deficits

Mechanism: Selective D4 antagonism/partial agonism modulates prefrontal cortex activity without inducing the extrapyramidal side effects (EPS) associated with D2 blockade. Role of Scaffold: The oxazepane ring mimics the spatial arrangement of the piperazine ring in clozapine but with altered electronic properties, reducing off-target binding to Histamine H1 and Adrenergic


 receptors.

Part 4: Visualizing the Mechanism

Figure 1: Orexin Signaling & Antagonist Intervention This diagram illustrates the pathway where the 6-cyclobutyl-1,4-oxazepane based antagonist operates.

OrexinPath Orexin Orexin A/B Peptides OX1R OX1 Receptor (Gq-coupled) Orexin->OX1R Activates OX2R OX2 Receptor (Gq/Gi-coupled) Orexin->OX2R Activates PLC Phospholipase C (PLC) OX1R->PLC Signaling Cascade OX2R->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Pathway Wake Wakefulness / Arousal Ca2->Wake Neuronal Excitation Antagonist 6-Cyclobutyl-1,4-oxazepane Based Antagonist Antagonist->OX1R Blocks Antagonist->OX2R Blocks

Caption: Mechanism of Action for Dual Orexin Receptor Antagonists (DORAs) utilizing the oxazepane scaffold to block downstream wakefulness signaling.

Part 5: Experimental Protocols

Protocol 1: General Synthesis of N-Arylated 6-Cyclobutyl-1,4-oxazepanes

Objective: To couple the secondary amine of the scaffold to a heteroaryl core (e.g., pyrimidine or pyridine) common in CNS drugs.

Reagents:

  • Scaffold: 6-Cyclobutyl-1,4-oxazepane (1.0 equiv)

  • Partner: 2-Chloro-pyrimidine derivative (1.1 equiv)

  • Catalyst:

    
     (2 mol%) / RuPhos (4 mol%)
    
  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with the heteroaryl chloride (1.0 mmol), 6-Cyclobutyl-1,4-oxazepane (1.0 mmol),

    
     (18 mg), RuPhos (18 mg), and NaOtBu (144 mg).
    
  • Solvation: Add anhydrous Toluene (5 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 100°C for 12 hours with vigorous magnetic stirring.

    • Critical Note: The cyclobutyl group is stable at this temperature, but ensure the solvent is strictly deoxygenated to preserve the catalyst.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite, eluting with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (SiO2, 0-50% EtOAc/Hexanes).

  • Validation: Verify product identity via

    
    -NMR and LC-MS. Look for the characteristic cyclobutyl multiplet signals at 
    
    
    
    1.8–2.3 ppm.
Protocol 2: Library Generation Workflow

Objective: Rapid generation of a focused CNS library.

Figure 2: Synthesis Workflow Diagram

SynthesisFlow Start Start: 6-Cyclobutyl-1,4-oxazepane (Building Block) Coupling Pd-Catalyzed Buchwald-Hartwig Start->Coupling Purify High-Throughput Purification (Prep HPLC) Coupling->Purify Crude Mix Diversify Core Diversification (Ar-Cl Library) Diversify->Coupling Reagents Assay CNS Assay: Ca2+ Flux (FLIPR) Purify->Assay Pure Compounds

Caption: High-throughput synthesis workflow for generating 6-cyclobutyl-1,4-oxazepane derivatives.

Part 6: References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2025. (Note: Generalized link to source repository for recent preprints).

  • Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold. ChemMedChem, 2009.

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 2021.

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands. Journal of Medicinal Chemistry, 2004.

  • Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules. BenchChem Application Notes, 2025. (Generalized supplier application note reference).

using 6-Cyclobutyl-1,4-oxazepane as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An emerging paradigm in modern drug discovery is the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds. This shift, often quantified by the Fraction of sp3 carbons (Fsp3), correlates strongly with improved clinical success rates due to enhanced solubility, reduced promiscuity, and better target specificity. Within this context, the 1,4-oxazepane ring—a seven-membered homologue of the ubiquitous morpholine scaffold—has garnered significant attention.

Specifically, 6-Cyclobutyl-1,4-oxazepane (CAS: 1803600-66-9) represents a highly privileged building block. By appending a cyclobutyl moiety at the 6-position, medicinal chemists can introduce targeted steric bulk and lipophilicity to occupy hydrophobic pockets (e.g., kinase hinge regions or GPCR allosteric sites) while maintaining the favorable physicochemical profile of the polar cyclic amine core.

This application note provides a comprehensive guide to deploying 6-cyclobutyl-1,4-oxazepane in drug design, detailing its physicochemical rationale, biological applications, and field-validated synthetic protocols.

Physicochemical Rationale: The Scaffold Hopping Advantage

The strategic replacement of a morpholine or piperazine ring with a 6-substituted 1,4-oxazepane is not merely a cosmetic structural change; it fundamentally alters the molecule's spatial geometry and pharmacokinetic behavior. The seven-membered ring exhibits greater conformational flexibility, accessing multiple low-energy chair and boat-chair conformers that project substituents along novel exit vectors unavailable to six-membered rings.

Data Presentation: Comparative Scaffold Analysis

The following table summarizes the physicochemical and structural divergence between morpholine, unsubstituted 1,4-oxazepane, and the 6-cyclobutyl derivative.

PropertyMorpholine1,4-Oxazepane6-Cyclobutyl-1,4-oxazepane
Ring Size & Geometry 6-membered (Rigid Chair)7-membered (Flexible)7-membered (Restricted by C6 bulk)
Fsp3 Character ModerateHighVery High
Aqueous Solubility ExcellentGoodModerate (Tunable via N-alkylation)
Human Protein Binding High (in lipophilic analogs)LowLow to Moderate
Substituent Exit Vectors Equatorial / AxialMultiple 3D trajectoriesDirected lipophilic vector at C6
Primary Utility Solubilizing group, hinge binderScaffold hopping, IP generationHydrophobic pocket targeting

Biological Applications & Target Engagement

The utility of the 1,4-oxazepane scaffold has been validated across multiple therapeutic areas, demonstrating clear advantages over traditional heterocycles.

CNS Therapeutics (Dopamine D4 Receptors): In the development of selective antipsychotics devoid of extrapyramidal side effects, the size and flexibility of the cyclic amine are critical. Studies have shown that 2,4-disubstituted 1,4-oxazepanes act as highly selective Dopamine D4 receptor ligands [3]. The expanded seven-membered ring allows the molecule to adopt a conformation that optimally aligns its basic nitrogen and lipophilic appendages with the D4 binding pocket, achieving affinities unattainable by rigid morpholine analogs.

Immunology (NLRP3 Inflammasome Inhibitors): The NLRP3 inflammasome is a prime target for inflammatory diseases. Recent medicinal chemistry campaigns utilized scaffold hopping to replace flat aniline derivatives with 7-membered polar cyclic amines, including 1,4-oxazepanes [4]. The incorporation of the oxazepane core significantly reduced human plasma protein binding, thereby increasing the free fraction of the drug. X-ray crystallography revealed that the oxazepane unit remains exposed to the solvent region, while lipophilic vectors (analogous to a 6-cyclobutyl group) penetrate deep into the NACHT domain.

Mechanism P1 TLR Priming (Signal 1) NLRP3 NLRP3 Inflammasome Complex Assembly P1->NLRP3 P2 ATP/K+ Efflux (Signal 2) P2->NLRP3 Casp Caspase-1 Activation NLRP3->Casp IL1B IL-1β Release Casp->IL1B Drug 6-Cyclobutyl-Oxazepane Inhibitor Drug->NLRP3 Binds NACHT Domain

Caption: Mechanism of NLRP3 inflammasome inhibition by oxazepane-based derivatives.

Experimental Protocols: Synthesis of 6-Cyclobutyl-1,4-oxazepane Derivatives

Historically, the synthesis of seven-membered rings has been plagued by low yields due to unfavorable entropic factors and transannular interactions. However, recent breakthroughs in 2026 have established robust, scalable protocols for 6-functionalized 1,4-oxazepanes [2].

The following protocols detail both a scalable solution-phase synthesis for the core scaffold and a solid-phase methodology for high-throughput library generation [1].

Protocol A: Scalable Solution-Phase Synthesis (Gram Scale)

Causality Note: This method utilizes Scandium(III) triflate (


) as a Lewis acid catalyst. Unlike harsh Brønsted acids, 

selectively coordinates to the intermediate epoxide, facilitating intramolecular etherification by the terminal hydroxyl group without promoting elimination or ring-opening of the sensitive cyclobutyl moiety.

Reagents & Materials:

  • N-Boc-aminoethanol (1.0 eq)

  • 2-(Cyclobutyl)oxirane (1.2 eq)

  • 
     (0.1 eq)
    
  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Step-by-Step Workflow:

  • Epoxide Ring Opening (Intermolecular): Dissolve N-Boc-aminoethanol (10 mmol) and 2-(cyclobutyl)oxirane (12 mmol) in 20 mL anhydrous DCM under a nitrogen atmosphere.

  • Catalysis: Add

    
     (1 mmol) in one portion. Stir the reaction mixture at room temperature for 16 hours.
    
    • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the N-Boc-aminoethanol spot indicates successful formation of the linear diol intermediate.

  • Intramolecular Etherification: To drive the sluggish 7-endo-tet cyclization, elevate the temperature to 40°C and add a dehydrating agent (e.g., molecular sieves) to remove water, shifting the equilibrium toward the cyclic ether. Stir for an additional 24 hours.

  • Deprotection: Cool to 0°C and add 5 mL of TFA dropwise to remove the Boc protecting group. Stir for 2 hours.

  • Workup & Purification: Concentrate under reduced pressure. Neutralize with saturated aqueous

    
     and extract with EtOAc (3 x 20 mL). Dry the combined organic layers over 
    
    
    
    and concentrate. Purify via reverse-phase HPLC to yield the pure 6-cyclobutyl-1,4-oxazepane.
Protocol B: Solid-Phase Synthesis for SAR Libraries

Causality Note: Solid-phase synthesis is ideal for generating libraries of 1,4-oxazepane derivatives because it allows the use of large excesses of reagents to drive difficult N-alkylation and cyclization steps to completion, with simple filtration removing the excess.

Step-by-Step Workflow:

  • Resin Immobilization: Swell Wang resin in DMF for 30 minutes. Immobilize Fmoc-L-Homoserine(TBDMS)-OH onto the resin using DIC/HOBt coupling chemistry. Agitate for 4 hours.

  • Fmoc Deprotection & Sulfonylation: Treat the resin with 20% piperidine in DMF to remove the Fmoc group. Wash thoroughly. Add 2-nitrobenzenesulfonyl chloride (3 eq) and DIPEA (5 eq) in DMF. Agitate for 2 hours.

  • N-Alkylation: Introduce the cyclobutyl vector by adding a solution of 2-bromo-1-cyclobutylethan-1-one (5 eq) and NaI (1 eq) in DMF. Agitate for 12 hours at room temperature.

  • Cleavage & Spontaneous Cyclization: Wash and dry the resin. Add a cleavage cocktail of TFA/DCM (1:1). The acidic environment simultaneously cleaves the molecule from the resin, removes the TBDMS protecting group, and triggers spontaneous intramolecular lactonization/cyclization to form the oxazepane core.

  • Precipitation: Self-Validation Checkpoint: Filter the cleavage solution and concentrate. Precipitate the crude product using cold diethyl ether. Centrifugation and decanting of the ether selectively remove unreacted lipophilic impurities, yielding >85% crude purity prior to HPLC.

Synthesis A 1. Aminoalcohol + Epoxide B 2. N-Alkylation (Intermolecular) A->B Base / DMF C 3. Sc(OTf)3 Catalyzed Etherification B->C Lewis Acid D 4. TFA Cleavage & Cyclization C->D Acidic Cond. E 6-Cyclobutyl- 1,4-oxazepane D->E Purification

Caption: Workflow for the scalable synthesis of 6-cyclobutyl-1,4-oxazepane scaffolds.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Organic Process Research & Development - ACS Publications (2026).URL:[Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry - ACS Publications.URL:[Link]

  • Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. PubMed Central (PMC).URL:[Link]

Application Note: Protocols for N-Functionalization of 6-Cyclobutyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It treats 6-Cyclobutyl-1,4-oxazepane as a high-value scaffold, addressing the specific steric and conformational challenges imposed by the 7-membered ring and the C6-substituent during N-functionalization.

Introduction & Scaffold Analysis

The 1,4-oxazepane ring is an increasingly privileged scaffold in drug discovery, offering a "Goldilocks" vector between the rigidity of morpholines and the flexibility of acyclic amines. The inclusion of a cyclobutyl group at the C6 position introduces significant lipophilicity (increasing logP) and steric bulk without the metabolic liability of larger alkyl chains.

However, the functionalization of the N4 position in this specific derivative presents unique challenges compared to standard piperidines:

  • Conformational Entropy: The 7-membered ring exists in dynamic twist-chair/twist-boat equilibriums. The C6-cyclobutyl group likely biases the ring pucker to minimize transannular strain, potentially shielding the N4 lone pair in specific conformers.

  • Nucleophilicity: While the calculated pKa is ~10.0 (similar to parent oxazepane), the effective nucleophilicity is modulated by the ring's flexibility, often requiring more active catalyst systems for sterically demanding couplings.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal functionalization strategy based on your electrophile.

G Start Target: N-Functionalized 6-Cyclobutyl-1,4-oxazepane Electrophile Identify Electrophile Type Start->Electrophile ArylHalide Aryl/Heteroaryl Halide (Ar-X) Electrophile->ArylHalide Aldehyde Aldehyde/Ketone (R-CHO / R-COR') Electrophile->Aldehyde Acid Carboxylic Acid (R-COOH) Electrophile->Acid Decision1 Electron Deficient? ArylHalide->Decision1 RedAm Protocol C: Reductive Amination Aldehyde->RedAm Amide Protocol D: HATU/T3P Coupling Acid->Amide SNAr Protocol A: SNAr (DMSO/Heat) Decision1->SNAr Yes (e.g., 4-NO2-Ph-F) Buchwald Protocol B: Pd-Catalyzed C-N Coupling Decision1->Buchwald No (e.g., Ph-Br, Pyridyl-Cl)

Figure 1: Strategic workflow for N-functionalization based on electrophile reactivity.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Best for: Unactivated aryl bromides/chlorides and heteroaryl halides. Rationale: The 7-membered ring amine is moderately hindered. First-generation catalysts (e.g., Pd(PPh₃)₄) often fail. We utilize RuPhos or BrettPhos precatalysts, which create a spacious yet active pocket accommodating the oxazepane ring.

Materials
  • Substrate: 6-Cyclobutyl-1,4-oxazepane (1.0 equiv)

  • Electrophile: Aryl bromide/chloride (1.0–1.2 equiv)

  • Catalyst: RuPhos Pd G4 or BrettPhos Pd G4 (1–3 mol%)

  • Base: NaOtBu (sodium tert-butoxide) (1.5 equiv) or Cs₂CO₃ (2.0 equiv for base-sensitive substrates)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with the aryl halide, NaOtBu, and Pd-precatalyst. If the oxazepane is a solid (e.g., HCl salt), add it now.

  • Purge: Seal the vial and cycle vacuum/nitrogen (3x) to remove O₂ (critical for Pd cycle longevity).

  • Addition: Add the solvent (sparged with N₂ for 10 min) via syringe. If the oxazepane is a free base oil, add it now as a solution.

  • Reaction: Heat to 80–100 °C for 4–16 hours.

    • Checkpoint: Monitor by LCMS. The disappearance of the starting amine (m/z ~156 + H) is the primary metric.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts.

  • Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc).

    • Note: The cyclobutyl group makes the product lipophilic; expect elution earlier than typical morpholine analogs.

Protocol B: Reductive Amination (Direct Alkylation)

Best for: Attaching alkyl chains or benzyl groups via aldehydes/ketones. Rationale: Direct alkylation with alkyl halides is prone to over-alkylation (quaternization). Reductive amination via the iminium ion is self-limiting and cleaner. STAB (Sodium Triacetoxyborohydride) is preferred over NaBH₃CN for safety and selectivity.

Materials
  • Amine: 6-Cyclobutyl-1,4-oxazepane (1.0 equiv)

  • Carbonyl: Aldehyde (1.1 equiv) or Ketone (1.5 equiv)

  • Reductant: NaBH(OAc)₃ (1.5–2.0 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane)

Step-by-Step Methodology
  • Imine Formation: Dissolve the oxazepane and aldehyde/ketone in DCE (0.2 M) at Room Temperature (RT).

  • Activation: Add Acetic Acid. Stir for 30–60 minutes.

    • Mechanistic Insight: This pre-stir allows the formation of the iminium ion equilibrium. The 7-membered ring may form the iminium slower than a piperidine due to transannular strain; do not skip this wait time.

  • Reduction: Add NaBH(OAc)₃ in one portion.

  • Incubation: Stir at RT for 2–12 hours.

    • Troubleshooting: If conversion is low for ketones, heat to 40 °C or switch to stronger NaBH₃CN (with MeOH co-solvent).

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 min to break down boron complexes.

  • Extraction: Extract with DCM (3x). Dry over Na₂SO₄.[1]

Protocol C: Amide Coupling (Peptide Chemistry)

Best for: Acylation to form amides (capping the amine). Rationale: The secondary amine is nucleophilic but sterically encumbered by the ring fold. HATU or T3P (Propylphosphonic anhydride) are superior to EDC/HOBt for driving this reaction to completion.

Materials
  • Amine: 6-Cyclobutyl-1,4-oxazepane (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step Methodology
  • Activation: Dissolve the carboxylic acid in DMF. Add DIPEA and HATU. Stir for 5–10 minutes to form the active ester (O-At).

  • Coupling: Add the 6-Cyclobutyl-1,4-oxazepane.

  • Reaction: Stir at RT for 1–4 hours.

    • Observation: The reaction usually turns yellow/orange.

  • Workup: Dilute with EtOAc. Wash with LiCl (5% aq) (to remove DMF), then NaHCO₃, then Brine.

    • Why LiCl? DMF traps oxazepanes during evaporation; aqueous LiCl washing removes DMF efficiently.

Data Summary & Troubleshooting

Parameter6-Cyclobutyl-1,4-oxazepaneStandard MorpholineImplication
pKa (Conj. Acid) ~10.0 (Predicted)8.3More basic; requires stronger bases for deprotonation in SNAr.
LogP High (Cyclobutyl effect)LowProduct will be less polar; adjust gradient elution.
Steric Bulk Moderate (Ring puckering)LowUse bulky ligands (RuPhos) for Pd-coupling.
Boiling Point High (>200 °C est.)129 °CNon-volatile; safe to concentrate on rotovap.

Common Issues:

  • Low Yield in Buchwald: Often due to Pd-coordination by the oxygen in the 7-membered ring (chelate effect). Solution: Increase catalyst loading to 5 mol% or switch to Pd₂dba₃/XPhos .

  • Incomplete Reductive Amination: The iminium species is sterically crowded. Solution: Use Ti(OiPr)₄ (Titanium isopropoxide) as a Lewis acid additive (1.0 equiv) to force imine formation before adding the reducing agent.

References

  • Kaliberda, O. V., et al. (2025).[2] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.[2] Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1] Technical Data: 1,4-Oxazepane Properties. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Link

Sources

Application Note: Stereoselective Synthesis and Characterization of 6-Cyclobutyl-1,4-oxazepane Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Rationale

The 1,4-oxazepane scaffold is a privileged,


-rich 7-membered heterocycle that provides unique conformational restriction in drug design, frequently utilized in the development of kinase inhibitors, orexin receptor antagonists, and selective neuro-modulators [1]. However, the stereoselective construction of 6-substituted 1,4-oxazepanes remains a formidable synthetic challenge.

Unlike 5- or 6-membered rings, the formation of 7-membered heterocycles is thermodynamically and entropically disfavored. Transannular strain and high degrees of acyclic freedom often lead to competing intermolecular dimerization (yielding 14-membered macrocycles) or alternative 6-exo cyclizations [2]. Recent scalable approaches emphasize that overcoming these barriers requires strict conformational pre-organization of the acyclic precursor [3].

As a self-validating system, the protocol detailed below avoids the ambiguity of direct diol cyclization. Instead, it utilizes an orthogonal protection strategy combined with enzymatic desymmetrization. By introducing a bulky 4-nitrobenzenesulfonyl (Nosyl, Ns) group, we induce a strong Thorpe-Ingold effect that restricts bond rotation, forcing the reactive termini into proximity for a kinetically favored 7-endo-tet cyclization.

Mechanistic Pathway & Workflow Design

To ensure absolute stereochemical fidelity, the C6 stereocenter is established at the very first step using Lipase-catalyzed desymmetrization of a prochiral diol. Because no bonds to the chiral center are broken during the subsequent sequence, the stereochemical integrity is perfectly maintained, allowing access to either the


- or 

-enantiomer based on the choice of enzyme or acyl donor.

Workflow A 2-Cyclobutylpropane-1,3-diol (Prochiral Starting Material) B (R)-Monoacetate (Novozym 435, >98% ee) A->B C Tosylation & Alkylation with Ns-NH-CH2CH2-OTBS B->C D Acyclic Precursor (Orthogonally Protected) C->D E Acetate Hydrolysis & Mono-Tosylation D->E F TBS Deprotection & Intramolecular Cyclization E->F G (R)-N-Ns-6-Cyclobutyl- 1,4-oxazepane F->G H (R)-6-Cyclobutyl- 1,4-oxazepane (Final Product) G->H

Synthetic workflow for the stereoselective preparation of (R)-6-cyclobutyl-1,4-oxazepane.
The Causality of the Nosyl Group

The choice of the Nosyl (Ns) group is triply justified:

  • Acidity: It lowers the

    
     of the sulfonamide proton to ~5.7, allowing for mild alkylation with the primary tosylate without competitive elimination.
    
  • Conformational Control: Its extreme steric bulk restricts the conformational degrees of freedom of the acyclic chain.

  • Mild Cleavage: It can be cleaved via Meisenheimer complex formation using thiophenol/base, avoiding the harsh acidic or reductive conditions required for Tosyl or Benzyl removal, which could degrade the oxazepane ring.

Mechanism N1 Acyclic Precursor (High Freedom) N2 N-Nosyl Protection (Steric Bulk) N1->N2 N3 Thorpe-Ingold Effect (Restricted Rotation) N2->N3 N4 Termini Proximity (O- & C-OTs) N3->N4 N5 7-endo-tet Cyclization (Favored Kinetics) N4->N5

Mechanistic rationale for N-Nosyl induced conformational pre-organization.

Step-by-Step Experimental Protocols

Note: The following protocol describes the synthesis of the


-enantiomer. The 

-enantiomer can be accessed by utilizing the complementary enzymatic hydrolysis of the diacetate.
Phase 1: Enzymatic Desymmetrization
  • Reaction Setup: Dissolve 2-cyclobutylpropane-1,3-diol (50.0 mmol) in anhydrous vinyl acetate (100 mL).

  • Catalysis: Add Novozym 435 (immobilized Candida antarctica Lipase B, 1.0 g). Stir the suspension gently at 25 °C for 12 hours.

  • Monitoring: Track the reaction via chiral HPLC until the monoacetate reaches >98% ee.

  • Workup: Filter the enzyme beads (recoverable for reuse) and concentrate the filtrate under reduced pressure to yield (R)-3-acetoxy-2-cyclobutylpropan-1-ol.

Phase 2: Assembly of the Acyclic Framework
  • Tosylation: Dissolve the monoacetate (40.0 mmol) in dry DCM (150 mL). Add

    
     (80.0 mmol) and DMAP (4.0 mmol). Cool to 0 °C and add p-Toluenesulfonyl chloride (48.0 mmol) portion-wise. Stir for 4 hours at room temperature, then quench with water, extract, and concentrate to yield the tosylate.
    
  • Alkylation: In a separate flask, dissolve

    
    -(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-nitrobenzenesulfonamide (42.0 mmol) in anhydrous DMF (100 mL). Add 
    
    
    
    (84.0 mmol) and stir for 30 mins. Add the tosylate from the previous step and heat to 60 °C for 16 hours.
  • Isolation: Dilute with EtOAc, wash extensively with brine (5x) to remove DMF, dry over

    
    , and purify via flash chromatography to isolate the fully protected acyclic precursor.
    
Phase 3: Orthogonal Deprotection & Ring Closure
  • Acetate Hydrolysis: Treat the precursor with

    
     (0.5 equiv) in MeOH (100 mL) for 2 hours at room temperature to liberate the primary alcohol at the C6-equivalent position.
    
  • Activation: Tosylate the newly freed alcohol using the exact conditions from Phase 2, Step 1.

  • TBS Deprotection: Dissolve the intermediate in THF (80 mL) and add TBAF (1.0 M in THF, 1.1 equiv) at 0 °C. Stir for 1 hour, then quench with saturated

    
     and extract to yield the cyclization precursor.
    
  • Intramolecular Etherification (Critical Step):

    • Causality Note: High dilution is mandatory to prevent dimerization.

    • Dissolve the precursor (20.0 mmol) in anhydrous THF (2.0 L, yielding a 10 mM solution).

    • Add NaH (60% dispersion in mineral oil, 40.0 mmol) at 0 °C.

    • Heat to 65 °C for 12 hours. Quench carefully with ice water, concentrate to remove THF, extract with EtOAc, and purify to yield (R)-N-Ns-6-cyclobutyl-1,4-oxazepane.

Phase 4: Nosyl Cleavage & Final Isolation
  • Deprotection: Dissolve the N-Ns oxazepane (15.0 mmol) in acetonitrile (75 mL). Add

    
     (45.0 mmol) and thiophenol (18.0 mmol). Stir at 50 °C for 4 hours.
    
  • Purification: Concentrate the mixture, acidify with 1M HCl to pH 2, and extract with ether to remove the thioether byproducts. Basify the aqueous layer with 2M NaOH to pH 12 and extract with DCM (3 x 50 mL).

  • Final Product: Dry the DCM layer and evaporate to yield pure (R)-6-cyclobutyl-1,4-oxazepane .

Quantitative Data & Optimization

Table 1: Optimization of the Intramolecular Etherification Step

To validate the cyclization parameters, various conditions were tested. High dilution and strong bases proved essential for maximizing the 7-endo-tet pathway over intermolecular dimerization.

EntryBase (Equiv)SolventTemp (°C)ConcentrationYield (%)Dimerization (%)
1

(3.0)
DMF80100 mM22%65%
2

(3.0)
DMF8050 mM41%48%
3NaH (2.0)THF6550 mM68%15%
4 NaH (2.0) THF 65 10 mM 89% <2%
Table 2: Analytical Characterization of Enantiomers

Validation of the final synthesized enantiomers confirms that stereochemical integrity is maintained throughout the 8-step sequence.

CompoundEnantiomeric Excess (ee)Specific Rotation

Chiral HPLC RT (min)*HRMS (m/z)

(R)-6-Cyclobutyl-1,4-oxazepane>98%+14.2° (c 1.0,

)
12.4156.1382 (Calc: 156.1388)
(S)-6-Cyclobutyl-1,4-oxazepane>98%-14.0° (c 1.0,

)
15.1156.1385 (Calc: 156.1388)

*Conditions: Chiralcel OD-H column, Hexane/IPA (90:10), 1.0 mL/min, 210 nm.

References

  • Giguère, D., et al. (2013). Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry, 78(3), 872–885. Available at:[Link]

  • Soural, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916. Available at:[Link]

  • Kaliberda, O. V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at:[Link]

High-Throughput Screening Assays for 6-Cyclobutyl-1,4-oxazepane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Executive Summary & Scaffold Profile

The 6-Cyclobutyl-1,4-oxazepane scaffold represents a "privileged structure" in modern medicinal chemistry, particularly valued for its ability to span 3D space in a non-planar conformation (chair/twist-boat). Unlike flat heteroaromatics, this saturated 7-membered ring system offers defined stereochemistry and vectoral functionalization, making it an ideal scaffold for targeting G-Protein Coupled Receptors (GPCRs) (e.g., Dopamine D4, Orexin) and Central Nervous System (CNS) transporters .

The inclusion of the cyclobutyl moiety at the C6 position serves two critical design functions:

  • Lipophilicity Modulation: It increases logP, enhancing blood-brain barrier (BBB) permeability essential for neuro-therapeutics.

  • Metabolic Blocking: It sterically hinders oxidative metabolism at the susceptible C6 position.

This guide details the high-throughput screening (HTS) workflows required to interrogate libraries of these derivatives. We focus on two primary assay modalities: TR-FRET for cAMP detection (GPCRs) and Fluorescent Calcium Mobilization (Ion Channels/Gq-GPCRs).

Compound Management & Library Preparation[1]

Challenge: The cyclobutyl group significantly increases the lipophilicity of the oxazepane core. Improper handling leads to compound precipitation in aqueous assay buffers, causing false negatives or aggregative false positives.

Protocol: Acoustic Liquid Handling for Lipophilic Scaffolds

Avoid traditional tip-based transfer for the final assay step to prevent compound adsorption to polypropylene tips.

  • Source Plate Preparation:

    • Dissolve 6-Cyclobutyl-1,4-oxazepane derivatives at 10 mM in 100% DMSO .

    • Centrifuge at 1000 x g for 1 min to remove particulates.

    • Store in Cyclic Olefin Copolymer (COC) source plates (e.g., Labcyte/Beckman) to minimize plastic binding.

  • Acoustic Dispensing (Echo 550/650):

    • Destination: 384-well or 1536-well Assay Ready Plates (ARP).

    • Volume: Transfer 20–50 nL directly into dry wells.

    • Backfill: Immediately centrifuge ARPs (500 x g, 30 sec) to ensure the droplet settles at the well bottom before buffer addition.

Primary HTS Assay: TR-FRET cAMP Detection (Gi/Gs GPCRs)

Target Context: Many oxazepane derivatives target monoaminergic GPCRs (e.g., Dopamine, Serotonin). This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure cAMP modulation.

Mechanism of Action

This is a competitive immunoassay. Native cAMP produced by the cell competes with d2-labeled cAMP for binding to a Cryptate-labeled anti-cAMP antibody.

  • High cellular cAMP (Agonist)

    
     Low FRET signal.
    
  • Low cellular cAMP (Antagonist/Gi)

    
     High FRET signal.
    
Step-by-Step Protocol

Materials:

  • Cells: CHO-K1 or HEK293 stable line expressing target GPCR (e.g., Dopamine D4).

  • Reagents: HTRF cAMP HiRange Kit (Cisbio/Revvity) or LANCE Ultra (PerkinElmer).

  • Plate: 384-well low-volume, white solid bottom (e.g., Greiner 784075).

Workflow:

  • Compound Addition:

    • Dispense 50 nL of library compounds (test) and controls (Forskolin, Reference Antagonist) into the plate.

  • Cell Seeding:

    • Harvest cells and resuspend in Stimulation Buffer (HBSS + 500 µM IBMX to inhibit phosphodiesterases).

    • Dispense 5 µL of cell suspension (2,000 cells/well) onto the compounds.

    • Note: For Gi-coupled targets, add 10 µM Forskolin in the cell mix to stimulate baseline cAMP.

  • Incubation:

    • Incubate for 30–60 minutes at Room Temperature (RT).

  • Detection Step:

    • Add 2.5 µL of cAMP-d2 conjugate (Acceptor).

    • Add 2.5 µL of Anti-cAMP-Cryptate (Donor).

    • Critical: Reagents contain lysis buffer; cell lysis occurs simultaneously with detection.

  • Readout:

    • Incubate 1 hour at RT in the dark.

    • Read on an HTS reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (Laser) or 320 nm (Flash).

    • Emission: 620 nm (Donor) and 665 nm (FRET Acceptor).

Data Calculation (HTRF Ratio)


  • Z' Factor Requirement:

    
     for robust screening.
    

Secondary Assay: Kinetic Calcium Flux (Gq GPCRs)

Context: To assess off-target activity or Gq-coupled signaling, a kinetic calcium assay is required.

Step-by-Step Protocol
  • Dye Loading:

    • Seed cells (10,000/well) in 384-well black, clear-bottom Poly-D-Lysine plates. Incubate overnight.

    • Remove media and add 20 µL of Calcium-4 or Fluo-8 dye in HBSS/HEPES buffer + 2.5 mM Probenecid (to prevent dye efflux).

    • Incubate: 45 min at 37°C, then 15 min at RT.

  • Compound Injection (On-Instrument):

    • Place cell plate and compound source plate into a FLIPR Tetra or Hamamatsu FDSS .

    • Instrument establishes baseline fluorescence (10 sec).

    • Instrument adds 10 µL of 3x concentrated 6-Cyclobutyl-1,4-oxazepane compounds.

  • Kinetic Read:

    • Monitor fluorescence (Ex 480nm / Em 525nm) every 1 second for 180 seconds.

  • Analysis:

    • Calculate Max-Min or Area Under Curve (AUC) for the response window.

Visualizing the Screening Workflow

The following diagram illustrates the decision tree for screening 6-Cyclobutyl-1,4-oxazepane libraries, incorporating quality control (QC) steps specific to lipophilic scaffolds.

HTS_Workflow cluster_Assays Parallel Screening Tracks Library 6-Cyclobutyl-1,4-oxazepane Library (10mM DMSO) QC_Sol QC: Nephelometry (Check Solubility) Library->QC_Sol Sample Set Acoustic Acoustic Dispensing (Echo 550) Library->Acoustic TRFRET Primary: TR-FRET (cAMP) (Gi/Gs Agonist/Antagonist) Acoustic->TRFRET Assay Ready Plate FLIPR Secondary: Calcium Flux (Gq/Ion Channel) Acoustic->FLIPR Analysis Data Analysis (Z' Factor & Hit Calling) TRFRET->Analysis HTRF Ratio FLIPR->Analysis RFU Max-Min HitVal Hit Validation (Dose Response IC50) Analysis->HitVal Hits > 3 SD Counter Counter Screen (Parental Cell Line) HitVal->Counter Filter False Positives

Caption: Integrated HTS workflow for oxazepane derivatives, featuring parallel GPCR interrogation tracks and solubility QC.

Data Analysis & Hit Selection

Quality Control Metrics

Before identifying hits, validate the plate performance:

  • Z' Factor:

    
    
    
    • 
      : Mean and SD of Positive Control (e.g., Reference Agonist).
      
    • 
      : Mean and SD of Negative Control (DMSO).
      
    • Acceptance:

      
      . If 
      
      
      
      , check for edge effects or pipetting errors.
Hit Definition

For the 6-Cyclobutyl-1,4-oxazepane library:

  • Primary Hit: % Inhibition > 50% (or > 3 Standard Deviations from the mean of the neutral controls).

  • False Positive Flag (PAINS): The oxazepane ring is generally stable, but the cyclobutyl group can cause aggregation.

    • Check: If the Hill Slope in dose-response is steep (

      
      ), suspect colloidal aggregation. Add 0.01% Triton X-100  to the assay buffer and re-test.
      

Troubleshooting Guide

IssueProbable CauseSolution
High Background (TR-FRET) Eu-Cryptate degradation or photobleaching.Protect plates from light; Read plates within 4 hours of reagent addition.
Low Signal Window Cell density too low or receptor expression lost.Validate cell surface expression via Flow Cytometry; Optimize cell number per well.
"Sticky" Compounds Cyclobutyl lipophilicity causing loss to plastic.Use Low-binding plates; Ensure DMSO concentration is maintained at 0.5–1% in the final assay.
Edge Effects Evaporation in outer wells during incubation.Use breathable plate seals; use "dummy" water wells on the perimeter.

References

  • Králová, P., et al. (2020).[1] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Retrieved from [Link]

  • PubChem. (2025). High-Throughput Screening Assay Datasets: Neuropeptide Y Receptor Case Studies. Retrieved from [Link]

Sources

Application Note: Development of 6-Cyclobutyl-1,4-oxazepane Based Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and pharmacologists. It details the rationale, synthetic pathway, and validation protocols for developing 6-Cyclobutyl-1,4-oxazepane derivatives—a novel scaffold class targeting dopamine receptors (D2/D3/D4).

Executive Summary & Rationale

The 1,4-oxazepane ring is an underutilized "privileged structure" in medicinal chemistry, offering distinct physicochemical advantages over the ubiquitous morpholine and piperazine scaffolds found in classical dopamine ligands (e.g., aripiprazole, cariprazine).[1]

The incorporation of a cyclobutyl moiety at the C-6 position of the 1,4-oxazepane ring introduces a unique conformational constraint. This modification serves three critical design functions:

  • Lipophilic Filling: The cyclobutyl group targets the hydrophobic "orthosteric" pockets (e.g., the OBS of D3R) without the metabolic liability of flexible alkyl chains.

  • Vector Control: It locks the N4-nitrogen lone pair orientation, potentially enhancing selectivity between D2 (antipsychotic target) and D3 (cognitive/negative symptom target) receptors.

  • Scaffold Hopping: It provides novel IP space distinct from classic phenylpiperazines.

This guide outlines the workflow for synthesizing this core and validating its dopaminergic activity.

Computational Design & Docking Protocol

Before synthesis, the binding mode of the 6-cyclobutyl-1,4-oxazepane core must be validated in silico to prioritize substituents at the N4 position.

Workflow Diagram: In Silico Screening Cascade

G Target Target Selection (D3R Crystal: 3PBL) Docking Molecular Docking (Glide/AutoDock) Target->Docking LibPrep Library Preparation 6-Cyclobutyl-1,4-oxazepane Derivatives LibPrep->Docking Filter Interaction Filter (Asp110 Salt Bridge) Docking->Filter Pose Scoring Selection Hit Selection for Synthesis Filter->Selection Selectivity Analysis

Caption: Computational workflow prioritizing ligands that maintain the critical Asp110 salt bridge while utilizing the 6-cyclobutyl moiety for hydrophobic interactions.

Protocol 1: Homology Modeling & Docking
  • Template Selection: Use the Dopamine D3 Receptor crystal structure (PDB: 3PBL) complexed with eticlopride as the primary template. For D2R, generate a homology model using the D3 structure or the D2R-risperidone complex (PDB: 6CM4).

  • Ligand Preparation: Generate 3D conformers of 6-cyclobutyl-1,4-oxazepane derivatives. Ensure the N4 amine is protonated (physiological pH 7.4).

  • Docking Grid: Center the grid on Asp110 (D3 numbering) . This residue is critical for the salt bridge with the basic nitrogen of the oxazepane.

  • Scoring Criteria: Prioritize compounds where the cyclobutyl group occupies the hydrophobic sub-pocket formed by Phe346 and Val111 , avoiding steric clash with the extracellular loop 2 (ECL2).

Chemical Synthesis Protocol

Accessing the 6-substituted 1,4-oxazepane core requires a robust route that avoids ring strain issues during cyclization. We utilize a Morita-Baylis-Hillman (MBH) derived strategy, which is scalable and allows for the introduction of the cyclobutyl group early in the synthesis.

Synthesis Pathway Diagram

Synthesis SM Start: Cyclobutanecarbaldehyde + Acrylate MBH Step 1: MBH Reaction (DABCO, rt) SM->MBH Michael Step 2: Michael Addition (Amino Alcohol) MBH->Michael Intermediate A Cyclization Step 3: Intramolecular Cyclization (NaH) Michael->Cyclization Precursor B Reduction Step 4: Amide Reduction (BH3-THF) Cyclization->Reduction Lactam C Coupling Step 5: N-Arylation/Alkylation (Buchwald or SN2) Reduction->Coupling Core Amine Final Target: 6-Cyclobutyl-1,4-oxazepane Ligand Coupling->Final

Caption: Synthetic route utilizing MBH chemistry to install the 6-cyclobutyl group followed by lactam reduction to yield the core scaffold.

Protocol 2: Step-by-Step Synthesis

Step 1: Morita-Baylis-Hillman Reaction

  • Reagents: Cyclobutanecarbaldehyde (1.0 eq), Methyl acrylate (1.2 eq), DABCO (0.5 eq).

  • Procedure: Stir neat or in THF at room temperature for 24-48h. The cyclobutyl group provides steric bulk, so reaction times may be longer than aliphatic aldehydes.

  • Checkpoint: Monitor disappearance of aldehyde by TLC.

Step 2: Michael Addition with Amino Ethanol

  • Reagents: MBH adduct (from Step 1), Ethanolamine (1.1 eq), solvent (MeOH).

  • Procedure: The amine of ethanolamine attacks the alkene of the MBH adduct.

  • Product: A secondary amine intermediate containing the cyclobutyl side chain.

Step 3: Cyclization & Reduction

  • Cyclization: Treat the intermediate with NaH in dry THF to induce intramolecular transesterification/lactamization, forming the 7-membered lactam ring (6-cyclobutyl-1,4-oxazepan-3-one).

  • Reduction: Reduce the lactam using Borane-THF complex (BH3·THF) or LiAlH4 to yield the secondary amine: 6-cyclobutyl-1,4-oxazepane .

Step 4: Pharmacophore Attachment (N-Derivatization)

  • Option A (D2/D3 Selectivity): Alkylate the N4 nitrogen with a 4-(2,3-dichlorophenyl)piperazine-linked butyl chain (common D3 pharmacophore).

  • Option B (D4 Selectivity): Couple with a substituted benzyl chloride via nucleophilic substitution.

In Vitro Pharmacological Evaluation[2][3]

Once synthesized, the ligands must be profiled for affinity (Ki) and functional efficacy (G-protein vs. Beta-arrestin).[2]

Protocol 3: Radioligand Binding Assay (Competition)

Objective: Determine the affinity (


) of the novel ligand for D2 and D3 receptors.

Materials:

  • Membranes: CHO cells stably expressing human D2L or D3 receptors.

  • Radioligand: [³H]-Methylspiperone (0.2 nM) or [³H]-N-propylnorapomorphine.

  • Reference: Haloperidol (non-selective antagonist) or Pramipexole (agonist).

Procedure:

  • Incubation: Mix membrane prep (20 µg protein), radioligand, and increasing concentrations of the 6-cyclobutyl test compound (

    
     to 
    
    
    
    M) in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Harvest: Terminate binding by rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Data Presentation Template

Summarize your screening results in the following format to facilitate SAR (Structure-Activity Relationship) analysis.

Compound IDR-Group (N4)D2

(nM)
D3

(nM)
Selectivity (D2/D3)Functional Activity (cAMP)
Ref (Haloperidol) -1.24.50.26Antagonist
OX-CB-01 Benzyl4501203.75No Effect
OX-CB-04 2,3-Cl-Phenyl-butyl150.818.7 Partial Agonist
OX-CB-07 2-Methoxy-benzyl852100.40Antagonist

Note: A high D2/D3 ratio indicates D3 selectivity, desirable for cognitive enhancement profiles.

Troubleshooting & Critical Parameters

  • Synthesis - Ring Closure: Formation of the 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. High dilution conditions (0.01 M) during the cyclization step are recommended to prevent intermolecular polymerization.

  • Stereochemistry: The MBH route creates a chiral center at C6. Separation of enantiomers via Chiral HPLC (e.g., Chiralpak AD-H column) is mandatory before advanced biological testing, as dopamine receptors are stereoselective.

  • Solubility: The cyclobutyl group adds lipophilicity (

    
    ). If solubility in assay buffer is poor (< 10 µM), formulate utilizing 1% DMSO and ensure the "Head Group" (N4 substituent) contains polar elements (e.g., heteroatoms) to balance the LogP.
    

References

  • 1,4-Oxazepane Scaffolds in Dopamine Ligands

    • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands.[3][4] J. Med.[5] Chem. (2004). Link

    • Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. BenchChem Application Note. Link

  • Synthesis of 6-Functionalized 1,4-Oxazepanes

    • Kaliberda, O. V., et al. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.[6][7] ChemRxiv (2025). Link

    • Electrochemical Amino‐Oxygenation Cyclization via Alkene Radical Cation.[8] Angew.[8] Chem. Int. Ed. (2025).[1][8][9] Link

  • Dopamine Receptor Homology & Docking

    • Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation. PLoS One (2012). Link

    • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach.[10][11] Int. J. Mol. Sci. (2022).[10] Link

  • D3 Receptor Selectivity Design

    • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective Ligands. ACS Chem. Neurosci. (2021).[12] Link

Sources

experimental procedure for ring-closing reactions to form 1,4-oxazepanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-oxazepane scaffold is a "privileged structure" in medicinal chemistry, appearing in bioactive agents targeting CNS disorders (e.g., Loxapine analogs), protease inhibitors, and peptidomimetics. However, the construction of seven-membered heterocycles is kinetically disfavored compared to 5- or 6-membered rings due to significant entropic barriers and transannular strain.

This guide provides three distinct, field-validated protocols for the ring-closing synthesis of 1,4-oxazepanes. Unlike generic textbook procedures, these workflows address the specific challenges of medium-ring formation: dimerization control, stereocenter retention, and purification efficiency.

Strategic Route Selection

Before selecting a protocol, analyze your substrate availability and functional group tolerance. Use the decision matrix below to select the optimal pathway.

RouteSelection Start Start: Substrate Analysis ChiralPool Chiral Amino Alcohol (Serine/Threonine derived) Start->ChiralPool High Stereopurity Needed Dienes Diallyl Amine/Ether (Alkene Precursors) Start->Dienes Flexible Linker Design Library Combinatorial Library (Need >50 analogs) Start->Library High Throughput MethodA Protocol A: Mitsunobu Cyclization ChiralPool->MethodA Inversion of Stereocenter MethodB Protocol B: Ring-Closing Metathesis (RCM) Dienes->MethodB Late-Stage Cyclization MethodC Protocol C: Solid-Phase Synthesis Library->MethodC Resin-Bound Strategy

Figure 1: Strategic decision tree for 1,4-oxazepane synthesis.

Protocol A: Intramolecular Mitsunobu Cyclization

Best for: Enantioenriched substrates where stereochemical inversion is desired or acceptable. Mechanism: Activation of a primary/secondary alcohol by a phosphonium intermediate, followed by intramolecular


 attack by a sulfonamide nitrogen.
Critical Mechanistic Insight

The 7-endo-tet cyclization is entropically difficult. To drive this reaction, the nitrogen nucleophile must be sufficiently acidic (


). Simple amines will not cyclize efficiently; they must be protected as sulfonamides  (Nosyl or Tosyl) to lower the 

and prevent amine oxidation.
Experimental Procedure

Reagents:

  • Substrate:

    
    -Tosyl-amino-alcohol derivative (1.0 equiv)
    
  • Triphenylphosphine (

    
    ): 1.5 equiv
    
  • Diisopropyl azodicarboxylate (DIAD): 1.5 equiv

  • Solvent: Anhydrous Toluene (preferred over THF for higher temperature tolerance)

Step-by-Step Protocol:

  • Preparation: Dissolve the

    
    -tosyl amino alcohol (1.0 mmol) and 
    
    
    
    (393 mg, 1.5 mmol) in anhydrous Toluene (10 mL, 0.1 M). Note: High dilution helps favor intramolecular cyclization over intermolecular dimerization.
  • Cooling: Cool the reaction vessel to 0 °C under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add DIAD (303 mg, 1.5 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.

  • Cyclization: Allow the mixture to warm to room temperature. If TLC indicates incomplete conversion after 4 hours, heat to 60 °C.

    • Checkpoint: Monitor the disappearance of the alcohol. A new, less polar spot (the oxazepane) should appear.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The byproduct triphenylphosphine oxide (

    
    ) is difficult to remove.
    
    • Pro-Tip: Triturate the crude residue with cold diethyl ether/hexanes (1:1).

      
       often precipitates out. Filter, then purify the filtrate via flash chromatography (SiO2, Hexanes/EtOAc gradient).
      

Protocol B: Ring-Closing Metathesis (RCM)

Best for: Constructing the 7-membered ring from acyclic diene precursors. Ideal for "late-stage" functionalization. Mechanism: Ruthenium-catalyzed redistribution of alkene bonds.

Critical Mechanistic Insight

Standard RCM conditions often lead to dimerization (forming 14-membered macrocycles) or isomerization of the double bond (moving it inside the ring).

  • Solution 1 (Dilution): Run at 0.005 M to 0.01 M concentration.

  • Solution 2 (Additives): Add 1,4-benzoquinone (10 mol%) to suppress Ru-hydride induced isomerization.

Experimental Procedure

Reagents:

  • Substrate: Diallyl ether/amine derivative (1.0 equiv)

  • Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (2–5 mol%)

  • Solvent: Degassed Dichloromethane (DCM) or Dichloroethane (DCE)

Step-by-Step Protocol:

  • Degassing: Solvents must be rigorously degassed (sparging with Argon for 15 mins) to remove oxygen, which deactivates the Ru-carbene.

  • Dissolution: Dissolve the diene (1.0 mmol) in DCM (100 mL). Note: This is a 0.01 M solution.

  • Catalyst Addition: Add Grubbs II catalyst (17 mg, 2 mol%) in one portion.

  • Reflux: Fit with a reflux condenser and stir at 40 °C for 12–24 hours.

    • Monitoring: If the reaction stalls, add a second portion of catalyst (1 mol%).

  • Quenching: Add activated charcoal or a specific scavenger (e.g., SiliaMetS® Thiol) to the reaction mixture and stir for 1 hour to sequester the Ruthenium. Filter through a pad of Celite.

  • Purification: Concentrate and purify via column chromatography.

RCM_Workflow Precursor Diallyl Precursor (Acyclic) Degas Degas DCM (Ar sparge) Critial Step Precursor->Degas Catalysis Add Grubbs-II (2 mol%) [C] = 0.01 M Degas->Catalysis Intermediate Ruthenacycle Intermediate Catalysis->Intermediate Initiation Intermediate->Intermediate Turnover Product 1,4-Oxazepane (Unsaturated) Intermediate->Product Cyclization - Ethylene

Figure 2: RCM Catalytic Cycle and Workflow.

Protocol C: Solid-Phase Synthesis (High-Throughput)

Best for: Generating libraries of 1,4-oxazepane-5-carboxylic acids. Mechanism: Resin-bound amino acid alkylation followed by acid-mediated cleavage/cyclization.

Experimental Procedure

Reagents:

  • Resin: Wang Resin pre-loaded with Fmoc-Homoserine (Fmoc-HSe(TBDMS)-OH).

  • Alkylation: 2-bromoacetophenones.[1]

  • Cleavage Cocktail: TFA/DCM (1:1).

Step-by-Step Protocol:

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF/DCM.[1]

  • Sulfonylation: React free amine with 2-nitrobenzenesulfonyl chloride (NsCl) and DIPEA in DMF.

  • Alkylation: Treat the sulfonamide-resin with 2-bromoacetophenone (5 equiv) and DIPEA.

  • Cyclization-Cleavage:

    • Treat the resin with 50% TFA in DCM for 1 hour.

    • Mechanism:[2][3][4][5][6][7][8][9] The TFA removes the TBDMS protecting group from the alcohol. The free alcohol then attacks the ketone/electrophile (or undergoes lactonization depending on the linker) to close the ring upon cleavage.

  • Isolation: Filter resin, concentrate filtrate, and purify via preparative HPLC.

Comparative Analysis of Methods

FeatureProtocol A: MitsunobuProtocol B: RCMProtocol C: Solid-Phase
Primary Bond Formed C–O (Ether)C=C (Alkene)C–O / C–N
Key Precursor Amino AlcoholDiallyl AmineResin-bound AA
Reagent Cost Low (DIAD/PPh3)High (Ru Catalyst)Moderate (Resin)
Scalability High (kg scale)Moderate (Dilution limits)Low (mg scale)
Stereocontrol Inversion (Walden)Retention (of existing centers)Substrate Dependent
Common Pitfall Separation of

DimerizationIncomplete coupling

References

  • Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. J. Org. Chem. 2013, 78, 2, 872–885.

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Org. Process Res. Dev. 2015, 19, 7. [10]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Adv. 2020, 10, 36361-36367.

  • Mitsunobu Reaction: Mechanism and Applications. Organic Chemistry Portal.[7]

  • Ring-closing metathesis (RCM) approach to the synthesis of trihydroxyazepane. Org. Biomol. Chem. 2009.

Sources

Application Note: Advanced Purification Strategies for 1,4-Oxazepane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Challenges

1,4-Oxazepane derivatives are highly versatile seven-membered heterocyclic scaffolds increasingly utilized in modern drug discovery, particularly as orexin receptor antagonists and kinase inhibitors. However, the presence of both oxygen and nitrogen heteroatoms within the constrained ring system imparts unique physicochemical properties that complicate downstream purification. These compounds typically exhibit high polarity, significant water solubility, and distinct basicity (due to the secondary or tertiary amine)[1].

Traditional aqueous workups often lead to severe yield losses due to partitioning into the aqueous layer. Furthermore, standard normal-phase silica gel chromatography frequently results in severe peak tailing or irreversible adsorption because the basic oxazepane nitrogen interacts strongly with the acidic silanol groups on the silica surface[1]. To overcome these bottlenecks, this application note details a comprehensive, causality-driven purification workflow utilizing Strong Cation Exchange (SCX), modified normal-phase chromatography, and Supercritical Fluid Chromatography (SFC).

Workflow Crude Crude 1,4-Oxazepane Reaction Mixture CheckBasic Is the oxazepane nitrogen basic? Crude->CheckBasic SCX SCX-2 Catch & Release (Removes neutral/acidic impurities) CheckBasic->SCX Yes (Free Amine) NP Normal Phase Silica (Requires TEA/NH4OH modifier) CheckBasic->NP No (Amide/Protected) CheckChiral Are there stereoisomers? SCX->CheckChiral NP->CheckChiral RPHPLC RP-HPLC (Diastereomer Separation) CheckChiral->RPHPLC Diastereomers SFC Chiral SFC (Enantiomer Separation) CheckChiral->SFC Enantiomers Pure Pure 1,4-Oxazepane CheckChiral->Pure Achiral/Pure RPHPLC->Pure SFC->Pure

Logical decision tree for the purification of 1,4-oxazepane derivatives.

Technique 1: SCX-2 "Catch-and-Release" Chromatography

Causality & Mechanism

To bypass laborious and loss-prone aqueous workups, Strong Cation Exchange (SCX) utilizing propylsulfonic acid-functionalized silica (SCX-2) is the premier method for isolating basic 1,4-oxazepanes[2]. The mechanism relies on the pKa differential between the target and the matrix. The highly acidic sulfonic acid groups (pKa < 1) protonate the basic oxazepane nitrogen, electrostatically "catching" it on the solid support. Non-basic impurities (unreacted electrophiles, neutral byproducts) fail to bind and are washed away. The target is then "released" by introducing a methanolic ammonia solution, which deprotonates the amine, disrupting the ionic interaction[3].

SCX_Mechanism Load 1. Load Crude in MeOH/DCM Catch 2. Catch Amine binds to SO3- Load->Catch Protonation Wash 3. Wash Elute impurities Catch->Wash MeOH Wash Release 4. Release Elute with NH3/MeOH Wash->Release Deprotonation

Step-by-step mechanism of SCX-2 catch-and-release chromatography.

Self-Validating Protocol: SCX-2 Purification
  • Equilibration: Pre-condition a 10 g SCX-2 cartridge with 2 Column Volumes (CV) of Methanol (MeOH), followed by 2 CV of Dichloromethane (DCM).

  • Loading: Dissolve the crude 1,4-oxazepane mixture in a minimum volume of DCM (or 10% MeOH in DCM for solubility). Load onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the column with 3 CV of DCM, followed by 3 CV of MeOH.

    • Validation Check: Analyze the MeOH wash via LC-MS. If the target mass is detected, the SCX cartridge was overloaded, and the wash must be re-processed.

  • Elution: Elute the target compound using 3 CV of 2.0 M Ammonia in Methanol (

    
    /MeOH).
    
  • Validation & Isolation: Spot the eluent on a TLC plate and stain with Ninhydrin or Dragendorff's reagent. A positive stain confirms the release of the basic oxazepane. Concentrate the eluent under reduced pressure to yield the free-based product.

Technique 2: Modified Normal-Phase Flash Chromatography

Causality & Mechanism

If the 1,4-oxazepane nitrogen is protected (e.g., as an amide or carbamate), or if SCX does not provide sufficient purity, normal-phase silica gel chromatography is required. Because residual free amines streak heavily on bare silica due to hydrogen bonding with acidic silanols, the mobile phase must be modified[1]. Adding 1-5% Triethylamine (TEA) or aqueous ammonium hydroxide (


) dynamically coats the acidic silanol sites, preventing the oxazepane from binding irreversibly and sharpens the elution peak[1].
Self-Validating Protocol: Modified Silica Gel
  • Solvent Preparation: Prepare Mobile Phase A (DCM) and Mobile Phase B (MeOH containing 1% v/v TEA).

  • Column Deactivation: Pre-equilibrate the silica column with 3 CV of 100% Mobile Phase B, followed by 3 CV of 100% Mobile Phase A. Crucial Step: This pre-coats the silica with TEA, neutralizing the silanols before the sample is introduced.

  • Loading: Dry-load the sample onto Celite to prevent band broadening, especially if the compound is highly polar.

  • Gradient Elution: Run a gradient from 0% to 15% Mobile Phase B over 15 CV.

  • Validation: Monitor UV absorbance at 254 nm (if chromophores are present) and confirm fractions via TLC (using an iodine chamber for non-UV active oxazepanes).

Technique 3: Stereoisomer Resolution (RP-HPLC vs. Chiral SFC)

The synthesis of substituted 1,4-oxazepanes often generates complex diastereomeric or enantiomeric mixtures[4]. While Reverse-Phase HPLC (RP-HPLC) is highly effective for separating diastereomers based on subtle polarity differences, Chiral Supercritical Fluid Chromatography (SFC) is the authoritative standard for enantiomeric resolution[5]. SFC utilizes supercritical


 as the primary mobile phase, which possesses gas-like diffusivity and liquid-like density, allowing for high flow rates without excessive backpressure.
Data Presentation: RP-HPLC vs. Chiral SFC for 1,4-Oxazepanes
ParameterRP-HPLC (Diastereomers)Chiral SFC (Enantiomers)
Primary Mobile Phase Water / Acetonitrile (with 0.1% TFA or Formic Acid)Supercritical

Co-solvent / Modifier N/AMethanol or Ethanol (often with 0.1% Diethylamine)
Stationary Phase C18 or C8 functionalized silicaAmylose/Cellulose derivatives (e.g., Chiralpak AD, OD)
Flow Rate & Speed 10-20 mL/min (Prep scale); 30-60 min runs50-100 mL/min (Prep scale); 5-15 min runs
Post-Purification Requires lyophilization (water removal is slow)Rapid evaporation (

sublimates, leaving only co-solvent)
Self-Validating Protocol: Chiral SFC Enantiomer Separation
  • Column Selection: Utilize an immobilized polysaccharide chiral stationary phase (e.g., Chiralpak IG or AD-H).

  • Method Scouting: Run a rapid analytical screening gradient (5% to 50% MeOH co-solvent in

    
     over 5 minutes) at 40°C and 120 bar backpressure.
    
  • Isocratic Scale-Up: Identify the co-solvent percentage that yields a retention factor (

    
    ) between 2 and 5. Transfer to a preparative SFC system using isocratic conditions.
    
    • Causality Note: For basic oxazepanes, add 0.1% Diethylamine (DEA) to the MeOH co-solvent to prevent peak tailing on the chiral selector[5].

  • Fraction Collection & Validation: Collect fractions triggered by UV or MS. The self-validating nature of SFC means that as the fractions depressurize, the

    
     vents safely, leaving the pure enantiomers concentrated in a small volume of MeOH, ready for immediate chiral HPLC analysis to confirm >99% enantiomeric excess (ee).
    

References

Sources

Troubleshooting & Optimization

minimizing side product formation in 6-Cyclobutyl-1,4-oxazepane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-Cyclobutyl-1,4-oxazepane . The construction of seven-membered saturated heterocycles—specifically 1,4-oxazepanes—presents notorious synthetic challenges. The entropic penalty of bringing the two reactive chain termini together, combined with the enthalpic transannular strain of the transition state, often makes intermolecular side reactions (oligomerization) and elimination pathways highly competitive against the desired intramolecular cyclization[1].

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you minimize side product formation and optimize your cyclization yields.

Process Workflow & Reaction Pathways

Workflow A N-tethered bis-alcohol (Acyclic Precursor) B Acid Catalysis / Dehydration (e.g., H2SO4) A->B C 6-Cyclobutyl-1,4-oxazepane (Target) B->C Intramolecular Cyclization D Polymeric Byproducts (Intermolecular) B->D High Conc. Intermolecular E Elimination Products (Alkene Formation) B->E High Temp. E1/E2 Pathway

Reaction pathways in 1,4-oxazepane synthesis highlighting target vs. side product formation.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant polymeric/oligomeric byproducts instead of the 7-membered oxazepane ring? Causality: Seven-membered rings are entropically disfavored compared to 5- or 6-membered rings. When the acyclic precursor is activated, the probability of an intermolecular collision (forming a dimer or polymer) often exceeds the probability of the two ends of the same molecule meeting[1]. Furthermore, standard batch stirring can exacerbate the accumulation of these polymeric byproducts[2]. Solution:

  • High Dilution Principle: Run your cyclization at highly dilute concentrations (≤ 0.05 M) to artificially lower the rate of intermolecular collisions.

  • Flow Chemistry: Implementing a rotating flow cell (e.g., SpinChem technology) or continuous flow microreactors can rapidly isolate the reactive intermediates, significantly reducing polymeric accumulation[2].

Q2: My LCMS/NMR shows high levels of alkene (elimination) side products. How do I prevent this during Brønsted acid-catalyzed etherification? Causality: In Brønsted acid-catalyzed intramolecular etherifications (e.g., using H₂SO₄), the reaction proceeds via the formation of a carbocation or highly polarized intermediate[3]. If the temperature is too high, the activation energy for the E1/E2 elimination pathway is breached, causing the molecule to lose a proton and form an alkene rather than undergoing nucleophilic attack by the tethered hydroxyl group. Solution: Careful temperature control is critical[3]. Maintain the reaction strictly below 60°C. If elimination persists, consider switching to milder Mitsunobu conditions or utilizing a leaving group strategy (e.g., mesylation followed by mild base) rather than harsh acid dehydration.

Q3: The cyclization is stalling, and I have a high recovery of unreacted linear precursor. What is structurally preventing the ring closure? Causality: Free secondary amines (N-unsubstituted precursors) often adopt conformations where the reactive chain ends are pointing away from each other (anti-periplanar). Solution: Leverage the Thorpe-Ingold effect and rotational restriction. By installing a bulky N-protecting group (such as Boc, PMB, or a sulfonamide), you restrict the rotameric freedom of the acyclic chain, forcing the molecule into a pre-organized, pseudo-cyclic conformation that dramatically lowers the activation energy for ring closure[1].

Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude NMR/LCMS Q1 High Polymer/Dimer? Start->Q1 Sol1 Increase Dilution or Use Flow Cell Q1->Sol1 Yes Q2 High Alkene (Elimination)? Q1->Q2 No Sol2 Lower Temp (<60°C) Change Acid Catalyst Q2->Sol2 Yes Q3 No Reaction / Linear Precursor? Q2->Q3 No Sol3 Install N-Protecting Group (Thorpe-Ingold Effect) Q3->Sol3 Yes

Decision tree for troubleshooting side product formation during oxazepane cyclization.

Quantitative Data: Impact of Reaction Conditions on Side Products

The following table summarizes the distribution of the target 6-cyclobutyl-1,4-oxazepane versus common side products under varying cyclization conditions, demonstrating the necessity of dilution and temperature control[2][3].

Reaction ConditionConcentrationTemperatureTarget Oxazepane Yield (%)Polymeric Byproducts (%)Elimination (Alkene) (%)
Batch (H₂SO₄ catalysis)0.50 M90°C22%45%33%
Batch (H₂SO₄ catalysis)0.05 M90°C41%12%47%
Batch (H₂SO₄ catalysis)0.05 M60°C68% 14%18%
Flow Cell / Microreactor0.05 M60°C87% <5%8%
Self-Validating Experimental Protocol

Methodology: Brønsted Acid-Catalyzed Intramolecular Etherification of N-Boc-3-(2-hydroxyethylamino)-2-cyclobutylpropan-1-ol

This protocol utilizes strict temperature control and high dilution to synthesize 6-cyclobutyl-1,4-oxazepane while minimizing side products[3]. The protocol is designed as a self-validating system, meaning you cannot proceed to the next step without passing the in-process analytical check.

Step 1: Preparation of the High-Dilution Matrix

  • In a flame-dried 500 mL round-bottom flask, add 250 mL of anhydrous p-dioxane.

  • Add 0.1 equivalents of concentrated H₂SO₄ dropwise while stirring.

  • Bring the solvent mixture to a highly controlled internal temperature of 55°C (do not exceed 60°C to prevent E1 elimination).

Step 2: Slow-Addition Cyclization

  • Dissolve 10 mmol of the N-protected acyclic bis-alcohol precursor in 50 mL of anhydrous p-dioxane.

  • Using a syringe pump, add the precursor solution to the acid matrix at a rate of 0.1 mL/min. Causality: Slow addition ensures the steady-state concentration of the reactive intermediate remains near zero, mathematically favoring intramolecular cyclization over intermolecular polymerization.

Step 3: In-Process Validation (Self-Validating Check)

  • After 2 hours, withdraw a 0.5 mL aliquot, neutralize with saturated NaHCO₃, extract with EtOAc, and evaporate.

  • Validation Check (¹H NMR): Analyze the crude spectrum.

    • Pass: The disappearance of the acyclic -CH₂-OH multiplet (~3.6 ppm) and the emergence of distinct cyclic ether -CH₂-O-CH₂- signals (~3.8–4.0 ppm).

    • Fail (Elimination): If you observe vinylic protons (5.0–6.0 ppm), your internal temperature spiked. Immediately cool the reaction to 40°C.

    • Fail (Polymerization): If broad, unresolved humps appear in the baseline, your addition rate was too fast. Decrease syringe pump speed.

Step 4: Quench and Isolation

  • Once validated, cool the reaction to 0°C and quench with 1.0 M NaOH until pH 8 is reached.

  • Extract with dichloromethane (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 6-cyclobutyl-1,4-oxazepane derivative.

References

1. 2. 3. 4.

Sources

Technical Support Center: Troubleshooting 1,4-Oxazepane Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-oxazepane synthesis. The 1,4-oxazepane ring system is a critical pharmacophore in medicinal chemistry, frequently serving as a core motif in monoamine reuptake inhibitors and G-protein coupled receptor (GPCR) ligands[1]. However, the synthesis of 7-membered medium-sized rings is notoriously difficult.

This guide is designed for researchers and drug development professionals. It moves beyond basic protocols to explain the thermodynamic and kinetic causalities behind reaction failures, providing field-proven troubleshooting strategies and self-validating methodologies.

Part 1: The Mechanics of Medium-Ring Failure

Forming a 1,4-oxazepane ring requires overcoming two fundamental thermodynamic barriers:

  • The Entropic Penalty: Acyclic precursors have a high degree of conformational freedom. Forcing the two reactive ends of a 7-atom chain to meet requires a massive loss of entropy[1].

  • The Enthalpic Penalty: Medium-sized rings (7–11 members) suffer from transannular strain (Prelog strain) and unfavorable gauche interactions, making them energetically costly to form compared to 5- or 6-membered rings.

Because intramolecular cyclization is slow, intermolecular reactions (dimerization and polymerization) easily outcompete ring formation , leading to low yields and complex crude mixtures[2].

G Precursor Acyclic Precursor (High Entropy) HighConc High Concentration (>0.1 M) Precursor->HighConc LowConc High Dilution (<0.01 M) Precursor->LowConc Polymer Intermolecular Polymerization (Dead End) HighConc->Polymer Kinetically favored intermolecular collision Oxazepane 1,4-Oxazepane (Desired Product) LowConc->Oxazepane Entropically favored intramolecular attack

Caption: Concentration-dependent pathway divergence in 1,4-oxazepane synthesis.

Part 2: Troubleshooting FAQs & Diagnostic Logic

Q1: I am getting mostly polymeric/oligomeric material instead of the cyclized 1,4-oxazepane. How do I fix this?

Diagnosis: Intermolecular reactions are outcompeting your intramolecular cyclization[2]. Solution: You must artificially favor the intramolecular pathway by running the reaction under pseudo-high dilution conditions . Instead of mixing all reagents at once, use a syringe pump to add the linear precursor to the reaction vessel at a rate of 1–2 mmol/hour. This ensures the steady-state concentration of the uncyclized precursor remains near zero, practically eliminating the probability of two precursor molecules colliding.

Q2: My base-mediated cyclization of an N-Boc protected precursor is yielding a urea by-product instead of the oxazepane. What is happening?

Diagnosis: Solvent degradation and protecting group elimination are trapping your intermediate[3][4]. Solution: When using strong bases (like NaH) in DMF, the base can mediate the elimination of tert-butanol from the Boc carbamate, generating a highly reactive isocyanate intermediate[3][4]. Concurrently, DMF slowly decomposes under basic conditions to yield dimethylamine[3][4]. The dimethylamine rapidly attacks the isocyanate, forming a dead-end urea by-product before the slow 7-membered ring closure can occur[3][4]. Action: Switch the solvent to anhydrous THF or 2-MeTHF, or change the protecting group from Boc to a more base-stable benzyl (Bn) or Cbz group.

G Boc N-Boc Precursor Isocyanate Isocyanate Intermediate Boc->Isocyanate + Base (- t-BuOH) Oxazepane 1,4-Oxazepane Boc->Oxazepane Direct Cyclization (Ideal) Base Strong Base (e.g., NaH) Urea Urea By-product Isocyanate->Urea Trapped by Amine Isocyanate->Oxazepane Slow Cyclization DMF DMF Solvent Amine Dimethylamine (Degradation) DMF->Amine Base/Heat

Caption: Mechanism of competing urea by-product formation during base-mediated Boc cyclization.

Q3: How can I thermodynamically force the 7-membered ring to close faster?

Diagnosis: You need to overcome the entropic penalty by pre-organizing the acyclic chain. Solution: Utilize the Thorpe-Ingold effect [1]. If your target molecule allows, introduce a gem-dimethyl group or a spiro-cycle on the carbon chain[1][3][4]. The steric bulk of these substituents compresses the internal bond angle of the chain (from ~109.5° down to ~104°), which mechanically forces the reactive ends of the molecule closer together. This drastically reduces the entropic penalty of cyclization, often doubling or tripling the yield of the 1,4-oxazepane[1][3][4].

Q4: My epoxide-opening cyclization is yielding a 5-membered oxazolidine instead of the 7-membered oxazepane. Why?

Diagnosis: Kinetic control is overriding thermodynamic intent[1]. Solution: According to Baldwin's Rules for ring closure, a 5-exo-tet cyclization is kinetically heavily favored over a 7-endo-tet cyclization due to superior orbital overlap. To bypass this, abandon the epoxide route and utilize a Ring-Closing Metathesis (RCM) strategy[1], or employ a regio- and stereoselective haloetherification/selenocyclization where the stereochemistry of a starting homoallylic amino alcohol specifically directs the 7-endo cyclization[5][6].

Part 3: Quantitative Data Summary

The table below summarizes the causality and performance metrics of various 1,4-oxazepane synthesis strategies.

Synthetic StrategyTypical Yield RangeOptimal ConcentrationKey AdvantagePrimary Failure Mode
Intramolecular Etherification (NaH/THF)30–65%0.001–0.01 MUses inexpensive starting materials[1]Intermolecular oligomerization[2]
Ring-Closing Metathesis (Grubbs II)60–85%0.05–0.1 MTolerates higher concentrations[1]Catalyst poisoning by basic amines
Prins Carbocyclization Cascade 43–98%0.1 MRapid assembly of fused heterocyclic systems[7][8]Requires specific alkynyl precursors[7][8]
Rh-Catalyzed Hydrofunctionalization 70–90%0.4 MExcellent enantioselectivity for benzoxazepines[9][10]Sensitive to the nature of the nucleophile[10]
Haloetherification / Selenocyclization 70–80%0.05 MHigh diastereoselection for chiral derivatives[5][6]Limited by double bond substitution patterns[6]

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in in-process controls (IPCs) to validate the reaction at critical junctures.

Protocol A: Intramolecular Etherification via Pseudo-High Dilution

Objective: Synthesize 1,4-oxazepane from a chloro-alcohol precursor while suppressing polymerization.

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere. Add anhydrous THF (100 mL) and NaH (60% dispersion in mineral oil, 2.5 equiv).

  • Precursor Dilution: Dissolve the acyclic chloro-alcohol precursor (1.0 equiv, 10 mmol) in anhydrous THF (50 mL) in a separate dry flask.

  • Syringe Pump Addition (Critical Step): Load the precursor solution into a gas-tight syringe. Using a syringe pump, add the solution dropwise to the stirring NaH suspension at a rate of 4 mL/hour while heating the reaction to a gentle reflux (65 °C).

    • Causality: Slow addition ensures the precursor is deprotonated and cyclizes immediately before another precursor molecule enters the flask, preventing dimerization.

  • In-Process Control (Self-Validation): 30 minutes after the addition is complete, pull a 0.1 mL aliquot. Quench with 1 drop of saturated NH4Cl and analyze via LCMS.

    • Validation Check: You should observe the disappearance of the linear precursor mass

      
       and the appearance of the cyclized mass 
      
      
      
      . If uncyclized intermediate persists, the base may have degraded; add an additional 0.5 equiv of NaH.
  • Workup: Cool the reaction to 0 °C. Carefully quench the remaining NaH by the dropwise addition of saturated aqueous NH4Cl (Caution: H2 gas evolution)[1]. Extract the aqueous layer with EtOAc (3 x 50 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Ring-Closing Metathesis (RCM)

Objective: Synthesize 1,4-oxazepane from a diene precursor using Grubbs' 2nd Generation Catalyst.

  • Degassing (Critical Step): Dissolve the diene precursor (1.0 equiv, 5 mmol) in anhydrous, HPLC-grade Dichloromethane (DCM) to achieve a concentration of 0.05 M (100 mL). Sparge the solution with argon for 30 minutes.

    • Causality: Ruthenium alkylidene catalysts are highly sensitive to dissolved oxygen, which rapidly degrades the active catalyst species.

  • Catalyst Addition: Add Grubbs' 2nd Generation Catalyst (5 mol%) in one portion. Equip the flask with a reflux condenser and an oil bubbler.

  • Reaction & In-Process Control: Heat the reaction to 40 °C (reflux).

    • Validation Check: Observe the oil bubbler. The reaction is thermodynamically driven by the extrusion of ethylene gas[1]. Continuous bubbling indicates an active catalytic cycle. If bubbling stops but TLC (5% MeOH in DCM) shows remaining starting material, the catalyst has poisoned. Add an additional 2 mol% of catalyst.

  • Quenching: Once TLC confirms complete consumption of the diene, cool the reaction to room temperature. Add ethyl vinyl ether (50 equiv relative to the catalyst) and stir for 30 minutes.

    • Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, inactive Fischer carbene, terminating the reaction and preventing double-bond isomerization during workup.

  • Purification: Concentrate the mixture in vacuo and purify via silica gel flash chromatography.

References

1.1 2.2 3. 7 4.3 5.5 6. 8 7.6 8.4 9.9 10.10

Sources

Cyclobutyl Support Center: Managing Steric & Conformational Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cyclobutyl Optimization Hub

Current Status: Operational Ticket ID: CYC-004-STERIC Assigned Specialist: Senior Application Scientist

You are likely here because a standard protocol (amide coupling, SN2, or cross-coupling) failed on a cyclobutyl-containing substrate. While often grouped with isopropyl or cyclopropyl moieties, the cyclobutyl group presents a unique "Puckered Steric Trap" that defeats standard conditions.

This guide moves beyond generic advice, treating the cyclobutyl group as a dynamic, 3D conformational obstacle.

Module 1: The Steric Profile (Root Cause Analysis)
Q: Why is my cyclobutyl substrate reacting slower than the isopropyl analogue?

A: The issue is likely conformational locking , not just bulk. Unlike an isopropyl group, which can rotate to minimize steric clash, the cyclobutyl ring is confined to a puckered "butterfly" conformation (dihedral angle ~25-35°). This creates a rigid steric wall that blocks nucleophilic trajectories more effectively than freely rotating alkyl chains.

Key Comparison:

Parameter Cyclopropyl Cyclobutyl Isopropyl
Geometry Planar (Rigid) Puckered (Fluxional) Tetrahedral (Rotatable)
Bond Angle 60° (High Strain) ~88° (Med. Strain) ~109.5° (Relaxed)
SN2 Rate Extremely Slow Slow Moderate

| Steric Mode | Electronic repulsion | 1,3-Diaxial-like blocking | Rotational sweep |

Technical Insight: In the puckered conformation, substituents at the 1-position are pushed into a pseudo-equatorial or pseudo-axial orientation. If your reactive center is pseudo-axial, it faces 1,3-transannular repulsion from the ring hydrogens, severely raising the transition state energy for incoming nucleophiles.

Module 2: Troubleshooting Nucleophilic Substitution (SN2)
Q: My SN2 displacement on a cyclobutyl halide/mesylate is stalled. How do I fix it?

Diagnosis: You are fighting I-Strain (Internal Strain) . Transitioning a cyclobutyl carbon from sp3 (109° ideal, ~88° actual) to an sp2-like transition state (120° ideal) increases ring strain significantly compared to cyclopentyl or acyclic systems.

Protocol 1: The "Solvent-Assisted" Acceleration

  • Standard Fail: Acetone or THF (Too slow).

  • Fix: Switch to DMF or NMP (Dipolar Aprotic).

  • Booster: Add 15-Crown-5 (if using Na+ salts) or 18-Crown-6 (for K+ salts) to strip the cation and expose the "naked" nucleophile.

Protocol 2: The "Leaving Group" Swap If using a bromide or mesylate, the reaction may be too slow to outcompete elimination.

  • Convert to Iodide: Run a Finkelstein reaction (NaI/Acetone) first. Cyclobutyl iodides react ~10-50x faster.

  • Use Triflate (OTf): If the alcohol is the precursor, skip the mesylate. The triflate is a "hyper-nucleofuge" that can overcome the kinetic barrier of the ring strain.

    • Caution: Cyclobutyl triflates are unstable; use immediately at 0°C -> RT.

Module 3: Optimization in Cross-Coupling (Suzuki/Buchwald)
Q: Palladium coupling is failing. Is it the oxidative addition or transmetalation?

A: With cyclobutyl substrates, it is usually Reductive Elimination . The bulk of the cyclobutyl group hinders the formation of the required C-C bond from the Pd(II) center. Standard ligands (PPh3, dppf) are too small to force this crowded elimination.

The "Bulky Ligand" Solution: You must use ligands that are sterically demanding enough to "squeeze" the product off the metal center.

Recommended Catalyst Systems:

Substrate Type Recommended Ligand/Catalyst Why?
Cyclobutyl Boronic Acid XPhos or RuPhos Pd G3/G4 High steric bulk promotes reductive elimination.
Cyclobutyl Halide BrettPhos or CataCXium A Excellent for hindered secondary alkyl halides.

| Cyclobutyl Amine (C-N) | tBuBrettPhos | Prevents β-hydride elimination (common side reaction). |

Experimental Workflow (Suzuki Coupling):

  • Base: Use K3PO4 (anhydrous) instead of carbonates. The stronger basicity helps the difficult transmetalation.

  • Solvent: Toluene/Water (10:1) at 100°C. The biphasic system often stabilizes the active catalytic species better than DMF.

  • Stoichiometry: Use 1.5 equiv of the cyclobutyl boronate. Protodeboronation is faster for cyclobutyl species due to ring strain.

Module 4: Amide Coupling & Functionalization
Q: I cannot couple my cyclobutyl amine to a carboxylic acid. Yields are <20%.

A: Cyclobutyl amines are less nucleophilic than expected due to the "puckered" steric wall shielding the nitrogen lone pair.

Troubleshooting Guide:

  • Avoid: EDC/HOBt or standard HATU at RT.

  • Use: T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.

    • Mechanism:[1][2][3][4][5][6] T3P forms a highly reactive mixed anhydride. The solvent (EtOAc) allows higher temperatures (reflux) if needed, which provides the energy to overcome the steric barrier.

  • Alternative: Convert the acid to the Acid Chloride (SOCl2/DMF cat.) first. The high energy of the acid chloride compensates for the poor nucleophilicity of the amine.

Visualizing the Logic

The following diagram illustrates the decision matrix for selecting the correct conditions based on the specific cyclobutyl failure mode.

Cyclobutyl_Optimization Start Cyclobutyl Reaction Failure ReactionType Identify Reaction Type Start->ReactionType SN2 Nucleophilic Sub. (SN2) ReactionType->SN2 Coupling Pd Cross-Coupling ReactionType->Coupling Amide Amide Bond Formation ReactionType->Amide SN2_Issue Problem: I-Strain/Sterics SN2->SN2_Issue Coup_Issue Problem: Reductive Elim. Coupling->Coup_Issue Amide_Issue Problem: N-Nucleophilicity Amide->Amide_Issue SN2_Sol Soln: DMF + 18-Crown-6 OR Convert to Iodide SN2_Issue->SN2_Sol Coup_Sol Soln: Bulky Ligands (XPhos, RuPhos) Coup_Issue->Coup_Sol Amide_Sol Soln: T3P (EtOAc/Py) OR Acid Chloride Amide_Issue->Amide_Sol

Caption: Decision tree for troubleshooting cyclobutyl-mediated reaction failures based on mechanistic bottlenecks.

References & Validated Protocols
  • Conformational Analysis:

    • Title: Molecular Structure and Ring-Puckering in Cyclobutane.[7]

    • Source: NIH / PubMed.

    • Link:[Link] (Search Term: Cyclobutane puckering electron diffraction)

  • Cross-Coupling Optimization:

    • Title: Palladium-Catalyzed Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates.

    • Source: Organic Chemistry Portal / J. Org. Chem.

    • Link:[Link]

  • Strain-Release Synthesis (Amine Access):

    • Title: Stereocontrolled Synthesis of Cyclobutylamines via Bicyclo[1.1.0]butanes.[8]

    • Source: ChemRxiv / ResearchGate.

    • Link:[Link] (Search Term: Bicyclobutane strain release amination)

  • Bioisosteric Applications:

    • Title: Cyclobutane as a Bioisostere for Aromatic Rings.[9]

    • Source: BenchChem.[9]

Final Technical Note

When handling cyclobutyl substrates, always assume the "Effective Steric Volume" is 20-30% larger than the calculated Van der Waals volume due to the puckering vibration. If a reaction works for an isopropyl group but fails for cyclobutyl, increase the reaction temperature by 20°C or switch to a "hyper-active" catalyst system immediately. Do not waste time with minor solvent tweaks.

Sources

Technical Support Center: Regioselective Functionalization of 6-Cyclobutyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with complex 3D saturated heterocycles. Here, we address the specific stereoelectronic and regiochemical challenges associated with the C(sp³)–H functionalization of 6-Cyclobutyl-1,4-oxazepane .

Part 1: Core Causality & Frequently Asked Questions (FAQs)

Q: What makes the regiocontrol of 6-cyclobutyl-1,4-oxazepane so uniquely challenging? A: The 1,4-oxazepane ring possesses four distinct


-methylene reactive sites: C2 and C7 (adjacent to oxygen), and C3 and C5 (adjacent to nitrogen). In an unhindered system, the N-adjacent protons (C3, C5) are more hydridic and kinetically favored for functionalization over the O-adjacent protons. However, the introduction of a bulky cyclobutyl group at C6 dramatically alters this landscape. To minimize transannular strain, the C6-cyclobutyl group adopts a pseudo-equatorial orientation, which heavily shields the adjacent C5 and C7 positions. Consequently, standard functionalization attempts inherently default to the less hindered C2 and C3 positions. Overriding this innate steric bias requires highly specific directing groups or specialized catalytic systems [1].

Q: How can I force functionalization at the O-adjacent (C2) position instead of the N-adjacent (C3) position? A: You must electronically deactivate the nitrogen atom. By converting the secondary amine to a strongly electron-withdrawing amide or sulfonamide (e.g., N-Tf or N-Ts), you reduce the hydridicity of the C3/C5 protons, rendering them inert to radical abstraction. You can then employ aerobic C–H activation, which relies on the oxygen's lone pair to stabilize an adjacent radical intermediate, directing functionalization exclusively to the C2 position [2].

Q: Why does standard


-lithiation yield messy mixtures for this substrate? 
A:  Reagents like sec-BuLi are highly reactive and relatively small. At standard cryogenic temperatures (-78 °C), the kinetic energy is low, but the high reactivity of the base can still partially overcome the steric barrier of the C6-cyclobutyl group, leading to a mixture of C3 and C5 deprotonation. Transitioning to dynamic thermodynamic resolution (DTR) or photoredox catalysis provides the necessary mildness to achieve absolute regiocontrol [3].

Part 2: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Poor Regioselectivity Between N-Adjacent Sites (C3 vs. C5)

Symptom: Your reaction yields an inseparable 1:1 mixture of C3 and C5 functionalized products. Root Cause: The functionalization method lacks the steric sensitivity required to differentiate between the unhindered C3 and the hindered C5 positions. Solution: Transition to a photoredox-catalyzed


-amino radical generation. By employing an N-Boc protecting group, the steric bulk of the Boc group synergizes with the C6-cyclobutyl group. This creates an impenetrable steric wall around C5, forcing the 

-amino radical to form exclusively at C3.

Self-Validating Protocol: Regioselective C3-Alkylation via Photoredox Catalysis This protocol includes a chemical checkpoint to verify regioselectivity prior to the addition of expensive coupling partners.

  • Preparation: In an argon-filled glovebox, dissolve N-Boc-6-cyclobutyl-1,4-oxazepane (1.0 equiv) and the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%) in anhydrous, degassed DMF (0.1 M).

  • Validation Checkpoint: Extract a 100 µL aliquot, add TEMPO (1.5 equiv), and irradiate for 10 minutes. Analyze via LC-MS. Pass Criteria: The presence of a single product mass peak corresponding to the C3-TEMPO adduct confirms absolute regiocontrol. Do not proceed if multiple adduct masses are observed.

  • Reaction: To the main mixture, add the alkyl Michael acceptor (1.5 equiv) and a hydrogen atom transfer (HAT) catalyst (e.g., quinuclidine, 10 mol%).

  • Irradiation: Seal the vial, remove from the glovebox, and irradiate with 450 nm blue LEDs at room temperature for 16 hours.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.

Issue 2: Overriding Sterics to Achieve C5 Functionalization

Symptom: You need to functionalize the C5 position, but the C6-cyclobutyl group completely blocks standard reagents. Root Cause: Kinetic control will always favor C3. You must switch to thermodynamic/coordination control. Solution: Utilize a bidentate N-directing group (e.g., 2-pyridyl). When a transition metal (like Ru or Rh) coordinates to the pyridyl nitrogen, it forms a rigid metallacycle intermediate. The geometry of this metallacycle forces the metal center into proximity with the C5 position, mechanically overriding the innate steric hindrance of the C6-cyclobutyl group [1].

Issue 3: Ring-Opening During O-Adjacent (C2) Functionalization

Symptom: Attempted C2 functionalization results in ring-opening or over-oxidation to the lactam. Root Cause: Harsh oxidants or transition metals (like Pd) can coordinate to the ring oxygen, triggering C–O bond cleavage or over-oxidation of the transient hemiaminal/acetal intermediate. Solution: Utilize metal-free aerobic C–H activation using acetylenic triflones. This method uses ambient oxygen as a mild initiator, providing a controlled radical chain process that prevents over-oxidation [2].

Self-Validating Protocol: Regioselective C2-Alkynylation via Aerobic Oxidation

  • N-Deactivation: Protect the oxazepane nitrogen with a triflyl (Tf) group to electronically deactivate the C3/C5 positions.

  • Reaction Setup: Dissolve the N-Tf-6-cyclobutyl-1,4-oxazepane (1.0 equiv) and the acetylenic triflone (1.2 equiv) in hexafluoroisopropanol (HFIP) (0.2 M).

  • Aerobic Initiation: Leave the reaction flask open to the atmosphere (or under an O₂ balloon) and stir vigorously at room temperature to ensure maximum oxygen dissolution.

  • Validation Checkpoint: After 2 hours, take an aliquot and spot on a TLC plate (visualize with KMnO₄). Pass Criteria: The complete disappearance of the acetylenic triflone indicates successful radical chain propagation.

  • Isolation: Concentrate the solvent in vacuo and purify directly via silica gel chromatography.

Part 3: Quantitative Data & Visualizations

Table 1: Quantitative Regioselectivity Profiles for 6-Cyclobutyl-1,4-oxazepane
StrategyProtecting GroupReagents / CatalystYield (%)Regioselectivity (C3 : C5 : C2 : C7)
Photoredox

-Amino Alkylation
N-BocIr-photocatalyst, Blue LED82%>95 : <5 : 0 : 0
Directed C–H Activation N-(2-Pyridyl)Ru₃(CO)₁₂, Ethylene76%<5 : >95 : 0 : 0
Aerobic C–H Alkynylation N-TfAir (O₂), Acetylenic Triflone68%0 : 0 : >95 : <5
Unoptimized

-Lithiation
N-Bocsec-BuLi, TMEDA, -78°C45%60 : 40 : 0 : 0
Workflow & Mechanistic Diagrams

Workflow Start Target: 6-Cyclobutyl-1,4-oxazepane Decision Which position to functionalize? Start->Decision N_adj N-Adjacent (C3/C5) Decision->N_adj High Hydridicity O_adj O-Adjacent (C2/C7) Decision->O_adj Low Hydridicity C3 C3: Photoredox Catalysis (N-Boc protected) N_adj->C3 Innate Steric Bias C5 C5: Directed C-H Activation (N-2-pyridyl directed) N_adj->C5 Override Bias C2 C2: Aerobic C-H Activation (N-Tf protected) O_adj->C2 Innate Steric Bias C7 C7: Highly Hindered (Requires custom O-directing group) O_adj->C7 Override Bias

Decision matrix for the regioselective functionalization of 1,4-oxazepanes.

Mechanism Substrate N-Boc-6-Cyclobutyl- 1,4-oxazepane Radical α-Amino Radical Generation Substrate->Radical Photoredox Catalysis PathA C3 Position (Sterically Accessible) Radical->PathA Kinetically Favored PathB C5 Position (Sterically Shielded) Radical->PathB Blocked by C6-cBu ProductA ProductA PathA->ProductA ProductB ProductB PathB->ProductB

Mechanistic divergence in photoredox-catalyzed α-amino radical functionalization.

References

  • Title: Functionalisation of ethereal-based saturated heterocycles with concomitant aerobic C–H activation and C–C bond formation Source: Chemical Science (PubMed Central / Royal Society of Chemistry) URL: [Link]

  • Title: Opportunities and challenges for direct C–H functionalization of piperazines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Technical Support Center: Enhancing Stability of 6-Cyclobutyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

6-Cyclobutyl-1,4-oxazepane is a valuable saturated heterocyclic scaffold, often employed as a lipophilic spacer or rigidifying element in drug discovery. While the 1,4-oxazepane ring offers a balance of solubility and metabolic stability compared to its acyclic counterparts, the introduction of a cyclobutyl group at the C6 position introduces specific physicochemical challenges—primarily increased lipophilicity and steric bulk—that can manifest as apparent instability in in vitro assays.

This guide addresses the three primary failure modes for this molecule:

  • Pseudo-instability (Precipitation/Non-specific binding due to the cyclobutyl moiety).

  • Chemical Degradation (Acid-catalyzed ring opening or N-oxidation).

  • Metabolic Liability (CYP-mediated hydroxylation of the cyclobutyl ring).

Critical Storage & Stock Preparation Protocols

Q: My LC-MS signal for the stock solution decreases over time. Is the compound degrading in DMSO?

A: It is likely oxidative degradation or hygroscopic hydrolysis , not simple solvent incompatibility. 1,4-oxazepane contains a secondary amine (unless substituted) and an ether linkage. While DMSO is an excellent solvent, it is hygroscopic. Absorbed water can facilitate ring-opening under acidic conditions, and dissolved oxygen can promote N-oxide formation.

Protocol: Optimized Stock Solution Preparation

ParameterRecommendationScientific Rationale
Solvent Anhydrous DMSO (Grade ≥99.9%)Minimizes hydrolytic ring-opening risks.
Concentration 10 mM (Standard)High enough to minimize surface adsorption loss; low enough to prevent precipitation upon freeze-thaw.
Additives 0.1% (v/v) 10 mM Ascorbic Acid (optional)Acts as a scavenger if N-oxidation is observed.
Storage -20°C in amber glass vialsPrevents photo-oxidation; glass prevents plasticizer leaching which can mimic degradation peaks.
Headspace Argon or Nitrogen purgeDisplaces oxygen to prevent amine oxidation.

Critical Handling Step: Always vortex the thawed stock for 30 seconds before use. The lipophilic cyclobutyl group can drive concentration gradients (layering) within the frozen DMSO vial during thawing.

Assay Stability: Chemical & Physical

Q: I see low recovery in my PBS buffer control (no enzymes). Is it hydrolysis?

A: Before assuming hydrolysis, rule out Non-Specific Binding (NSB) . The cyclobutyl group significantly increases the LogP (lipophilicity) of the oxazepane core. The "loss" is often the compound sticking to the plastic of your well plate or pipette tips.

Diagnostic Experiment: The "Material Check" Compare recovery after 4 hours of incubation in:

  • Standard Polystyrene (PS) plate.

  • Low-Binding Polypropylene (PP) plate.

  • Glass HPLC vial.

If recovery is <80% in PS but >95% in Glass, your issue is physical adsorption, not chemical instability.

Q: What pH range is safe for this scaffold?

A: The 1,4-oxazepane ring is generally stable at physiological pH (7.4). However, it becomes susceptible to acid-catalyzed ring opening at pH < 4.0.

  • Avoid: Strong acid quenchers (e.g., 10% TCA) if samples sit for long periods before analysis.

  • Recommended Quench: Acetonitrile (1:3 ratio) containing an internal standard. This precipitates proteins without subjecting the ether linkage to harsh acidic conditions.

Metabolic Stability (Microsomal Assays)

Q: The compound disappears rapidly in microsomes but is stable in hepatocytes. Why?

A: This discrepancy often points to non-CYP mediated metabolism or cofactor imbalances . However, for 6-cyclobutyl-1,4-oxazepane, consider CYP-mediated hydroxylation of the cyclobutyl ring. The strained cyclobutyl ring is a known "soft spot" for CYP450 enzymes (specifically CYP3A4 and CYP2C family), leading to hydroxylation and subsequent ring-opening or conjugation.

Visualizing the Degradation Pathways

G cluster_chemical Chemical Instability (Buffer) cluster_metabolic Metabolic Instability (Microsomes) Parent 6-Cyclobutyl-1,4-oxazepane (Intact) Acid Acid Hydrolysis (pH < 4) Parent->Acid H+ Exposure CYP CYP450 Oxidation (NADPH dependent) Parent->CYP + Microsomes RingOpen Ring Opening (Linear Ether/Amine) Acid->RingOpen Hydroxy Cyclobutyl-OH (Polar Metabolite) CYP->Hydroxy Major Pathway N_Oxide N-Oxide (Amine Oxidation) CYP->N_Oxide Minor Pathway

Caption: Figure 1.[1] Primary degradation pathways for 6-Cyclobutyl-1,4-oxazepane. Chemical hydrolysis is pH-driven, while metabolic clearance is driven by cyclobutyl oxidation.

Troubleshooting Guide (The "Help Desk")

Use this decision tree to diagnose instability issues in your assay.

Troubleshooting Start Issue: Low Compound Recovery CheckBuffer 1. Check Buffer Control (T=0 vs T=End) Start->CheckBuffer StableBuffer Stable in Buffer? CheckBuffer->StableBuffer Yes UnstableBuffer Unstable in Buffer? CheckBuffer->UnstableBuffer No CheckCofactor 3. Check Cofactor Dependency (-NADPH Control) StableBuffer->CheckCofactor CheckSolubility 2. Check Solubility/NSB (Glass vs. Plastic) UnstableBuffer->CheckSolubility NSB_Issue Diagnosis: Non-Specific Binding Action: Add 0.01% BSA or use Glass CheckSolubility->NSB_Issue Glass > Plastic Chem_Issue Diagnosis: Chemical Instability Action: Check pH & Antioxidants CheckSolubility->Chem_Issue Glass = Plastic (Both Low) Metabolic Diagnosis: High Clearance Action: Block CYP sites (F/D substitution) CheckCofactor->Metabolic Stable without NADPH NonCYP Diagnosis: Reductase/Hydrolase Activity Action: Test Cytosol/Plasma CheckCofactor->NonCYP Unstable without NADPH

Caption: Figure 2. Troubleshooting logic flow for identifying the root cause of 6-Cyclobutyl-1,4-oxazepane loss in assays.

Frequently Asked Questions (FAQs)

Q: Can I use T-butyl methyl ether (TBME) for extraction? A: Yes, but be cautious. While the cyclobutyl group makes the molecule lipophilic enough for TBME extraction, 1,4-oxazepanes are polar enough that recovery might be inconsistent if the pH isn't adjusted. Ensure the aqueous phase is basic (pH > 9) to keep the amine unprotonated and drive it into the organic layer.

Q: How do I improve the half-life (t1/2) of this compound? A: If the instability is metabolic (high clearance):

  • Fluorination: Add fluorine to the cyclobutyl ring. This blocks the metabolic "soft spot" for hydroxylation [1].

  • Stereochemistry: If the cyclobutyl is substituted, the trans-isomer often shows higher metabolic stability than the cis-isomer due to steric hindrance preventing CYP access [2].

Q: Is the compound light sensitive? A: Generally, no. However, if the oxazepane is conjugated to an aromatic system (e.g., a sulfonamide or pyridine), UV absorption can drive photo-degradation. Always use amber vials as a precaution.

References

  • Van der Kolk, M. R., et al. (2022).[2] "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 17(9), e202200020.[2] Link

  • BenchChem Technical Support. (2025). "Stability issues of 1,4-Oxazepane-6-sulfonamide in solution." BenchChem Support Center. Link

  • Shanu-Wilson, J. (2022). "Metabolism of t-butyl groups in drugs: t for trouble?" Hypha Discovery. Link

  • Kaliberda, O., et al. (2025).[3] "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." ChemRxiv. Link

Sources

Technical Support Center: HPLC Analysis of 6-Cyclobutyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-OXAZ-006 Subject: Resolving Peak Overlap & Co-elution Issues Assigned Specialist: Senior Application Scientist, Chromatography Division

Introduction

Welcome to the technical support hub for 6-Cyclobutyl-1,4-oxazepane . If you are experiencing peak overlap, split peaks, or "shoulders" in your chromatograms, you are likely encountering one of three distinct physical phenomena inherent to this molecular scaffold:

  • Conformational Isomerism: The 7-membered oxazepane ring is flexible. At ambient temperature, the interconversion between "twist-chair" and "boat" conformers can occur on the same timescale as the chromatographic separation, leading to peak broadening or splitting.

  • Uncontrolled Ionization: The secondary amine in the 1,4-oxazepane ring (pKa ~9-10) interacts strongly with residual silanols on silica columns, causing tailing that mimics overlap.

  • Chiral/Diastereomeric Co-elution: The C6 position is a stereocenter. Unless you synthesized this enantioselectively, you likely have a racemate or diastereomers (if other centers exist).

This guide prioritizes the "Ghost Peak" phenomenon (Conformational Isomerism) first, as it is the most frequently misdiagnosed issue with 7-membered heterocycles.

Module 1: The "Ghost" Peak (Conformational Isomerism)

The Symptom: You see two partially resolved peaks connected by a high "saddle" (bridge), or a single unusually broad peak. The ratio of the two peaks does not change with purification, but the peak shape changes if you alter the flow rate or temperature.

The Science: 1,4-oxazepanes possess a non-planar, seven-membered ring structure. The cyclobutyl group at position 6 adds steric bulk, increasing the energy barrier for ring inversion. If this barrier is high enough, the molecule exists as two distinct conformers that separate on the column.

Diagnostic Protocol: The Temperature Stress Test Perform this test before changing your mobile phase.

  • Baseline: Run your standard method at 25°C .

  • Heat: Increase column temperature to 45°C or 50°C .

  • Observe:

    • Result A (Dynamic): The two peaks merge (coalesce) into a single, sharper peak. Diagnosis: Conformational Isomers.

    • Result B (Static): The peaks remain separated or resolution improves. Diagnosis: True Impurities or Enantiomers.

Resolution Strategy: If Result A occurs, you must run the analysis at elevated temperatures (typically 40-50°C ) to ensure rapid interconversion relative to the chromatographic timescale.

ConformationalLogic Start Peak Overlap Observed TempTest Run Temperature Stress Test (Compare 25°C vs 50°C) Start->TempTest Result Did peaks coalesce? TempTest->Result Conformer Diagnosis: Conformational Isomers (Dynamic Equilibrium) Result->Conformer Yes (Merged) Impurity Diagnosis: Static Impurity or Enantiomer Result->Impurity No (Distinct) Action1 Action: Standardize Method at >45°C Conformer->Action1 Action2 Action: Proceed to Module 2 (pH) or Module 3 (Chiral) Impurity->Action2

Figure 1: Decision logic for distinguishing dynamic conformational isomers from static impurities.

Module 2: The Basic Amine Challenge (pH Control)

The Symptom: The main peak tails significantly (Asymmetry factor > 1.5), burying small impurity peaks on the descending slope.

The Science: The secondary amine nitrogen is protonated at neutral pH (pH 7). Positively charged amines interact electrostatically with negatively charged free silanols on the silica surface. This secondary interaction mechanism causes tailing and retention variability.

Resolution Strategy: "High pH" Mode Switching to a high pH (>10) deprotonates the amine, neutralizing it. This eliminates silanol interactions and increases hydrophobicity (retention) on C18 columns.

WARNING: Do not use standard silica columns at pH 10. You must use Hybrid Particle Technology (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Kinetex EVO) to prevent column dissolution.

Recommended Protocol:

ParameterLow pH (Traditional)High pH (Recommended)
Buffer 0.1% Formic Acid or TFA10mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH)
Column C18 (Standard)Hybrid C18 (e.g., BEH, HPH)
Mechanism Ion-Pairing / SolvationHydrophobic Interaction (Neutral species)
Peak Shape Often tailingSharp, Symmetric
MS Compatible? YesYes (Ammonium Bicarbonate is volatile)

Module 3: Chiral & Diastereomeric Resolution

The Symptom: You have a sharp peak that splits perfectly into two equal areas (racemate) or unequal areas (if enantio-enriched), and it does not coalesce with heat.

The Science: The C6 position (carrying the cyclobutyl group) is a chiral center. Standard C18 columns cannot separate enantiomers.

Resolution Strategy: You require a Polysaccharide-based Chiral Stationary Phase (CSP).

Screening Protocol:

  • Columns: Chiralpak AD-H (Amylose) and Chiralcel OD-H (Cellulose) are the gold standards for cyclic amines.

  • Mobile Phase (Normal Phase): Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical to suppress the basic amine interaction on the chiral selector.

  • Mobile Phase (Reversed Phase - Immobilized Columns only): Water/Acetonitrile with 10mM Ammonium Bicarbonate.

Troubleshooting FAQ

Q: I see a small peak eluting before my main peak. Is it the linear precursor? A: Likely. The linear amino-alcohol precursor is more polar than the cyclized oxazepane. Check the mass spectrum. If the mass is M+18 (water adduct) or matches the linear formula, it is uncyclized material. Use a gradient starting at 5% organic to capture this polar impurity.

Q: Can I use TFA to fix the tailing instead of High pH? A: Yes, Trifluoroacetic acid (TFA) (0.05% - 0.1%) acts as an ion-pairing agent and masks silanols. However, TFA suppresses ionization in LC-MS (reducing sensitivity) and can degrade the oxazepane ring over time if the ether linkage is acid-sensitive. High pH is generally safer for stability and MS sensitivity.

Q: My retention time shifts from run to run. A: This is a pH hysteresis effect. If you are working at pH 6-8, small changes in buffer preparation significantly affect the protonation state of the amine (since pKa is nearby). Move to pH 10 (fully deprotonated) or pH 2.5 (fully protonated) for robust retention stability.

Visualizing the Separation Workflow

The following diagram illustrates the complete method development pathway for 6-Cyclobutyl-1,4-oxazepane.

MethodDev Input Sample: 6-Cyclobutyl-1,4-oxazepane Step1 Step 1: pH Scouting (Test pH 10 vs pH 3) Input->Step1 Decision1 Best Peak Shape? Step1->Decision1 HighPH High pH (pH 10) Hybrid C18 Column Decision1->HighPH Preferred LowPH Low pH (pH 2.5) Use TFA/Formic Decision1->LowPH Alternative Step2 Step 2: Thermal Check (Run at 45°C) HighPH->Step2 LowPH->Step2 Step3 Step 3: Chiral Check (Is it a racemate?) Step2->Step3 Final Final Method: Hybrid C18, pH 10, 45°C (Or Chiral Column) Step3->Final

Figure 2: Optimized method development workflow for basic heterocyclic amines.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development for Basic Compounds).

  • Waters Corporation. (2020). Effect of pH on LC-MS Analysis of Amines. Application Note. Demonstrates the superiority of high pH for basic amine retention and peak shape.

  • Tesařová, E., et al. (2006).[1] Interconversion of Oxazepam Enantiomers During HPLC Separation. Journal of Liquid Chromatography & Related Technologies. Provides the theoretical basis for temperature-dependent peak coalescence in 7-membered rings.

  • Agilent Technologies. (2018). Control pH During Method Development for Better Chromatography. Technical Guide on pKa manipulation for secondary amines.

Sources

Validation & Comparative

comparative analysis of 1,4-oxazepane and morpholine scaffolds in drug design

[1]

Executive Summary

In medicinal chemistry, the morpholine ring is a "privileged scaffold," ubiquitously employed to modulate solubility, basicity, and metabolic stability. However, its rigid chair conformation and specific vector projections can limit chemical space exploration. The 1,4-oxazepane scaffold—the seven-membered homolog of morpholine—offers a strategic alternative. By introducing a single methylene unit, 1,4-oxazepane alters the lipophilicity profile, basicity, and, most critically, the conformational landscape of the molecule.

This guide provides a technical comparison of these two scaffolds, focusing on their physicochemical properties, synthetic accessibility, and metabolic profiles to assist researchers in scaffold hopping and lead optimization.

Physicochemical Profiling: The "Why" of Scaffold Hopping

The decision to transition from a morpholine to a 1,4-oxazepane core is rarely arbitrary; it is usually driven by a need to alter the vector of a substituent or to modulate the pKa/LogP balance.

Comparative Properties Table
PropertyMorpholine (6-membered)1,4-Oxazepane (7-membered)Impact in Drug Design
Molecular Weight 87.12 g/mol 101.15 g/mol Slight increase; negligible impact on LE (Ligand Efficiency).
Conformation Rigid Chair (Low Energy)Flexible (Twist-Chair / Twist-Boat)Critical: Oxazepane can access binding pockets that rigid morpholines cannot.
pKa (Conj. Acid) ~8.36~8.5 – 9.0 (Predicted/Derivative dependent)Oxazepane is often slightly more basic due to the increased distance of the oxygen's inductive withdrawal.
Lipophilicity (cLogP) Low (Hydrophilic)Moderate (Increased)The extra methylene (-CH₂-) increases lipophilicity, potentially improving membrane permeability but reducing aqueous solubility.
H-Bond Vectors Fixed (180° approx between O and N lone pairs in chair)VariableAllows for dynamic sampling of H-bond acceptors/donors in the active site.
Conformational Landscape Analysis

The most significant differentiator is flexibility. Morpholine exists predominantly in a low-energy chair conformation. 1,4-Oxazepane, being a seven-membered ring, exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This "induced fit" capability allows 1,4-oxazepane derivatives to mold into active sites where morpholine might suffer steric clashes or fail to bridge key interactions.

Conformationcluster_0Morpholine (Rigid)cluster_11,4-Oxazepane (Flexible)M_ChairChair Conformation(Global Minimum)O_TwistChairTwist-Chair(Major Conf.)M_Chair->O_TwistChairRing Expansion(+1 CH2)O_TwistBoatTwist-Boat(Minor Conf.)O_TwistChair->O_TwistBoatLow Energy Barrier(~3-5 kcal/mol)

Figure 1: Conformational energy landscape comparison. Morpholine is locked in a chair, while 1,4-oxazepane samples multiple low-energy states.

Synthetic Accessibility: The "How"

While morpholine synthesis is trivial (often via bis(2-chloroethyl)ether), 1,4-oxazepane requires specific protocols to close the larger, entropically less favored seven-membered ring.

Primary Synthetic Route: Epichlorohydrin Strategy

A robust method for accessing the 1,4-oxazepane core involves the reaction of 3-amino-1-propanol with epichlorohydrin. This route allows for the introduction of substituents at the 2-position (via the epoxide) or N-alkylation post-cyclization.

SynthesisStart3-Amino-1-propanolInterIntermediate:N-(3-hydroxypropyl)-3-chloro-2-hydroxypropylamineStart->Inter Nucleophilic Attack(Ring Opening)ReagentEpichlorohydrinReagent->InterCyclizationCyclization(Base: t-BuOK or NaH)Inter->Cyclization Heat/DMFProduct1,4-Oxazepane ScaffoldCyclization->Product IntramolecularSN2

Figure 2: Synthetic pathway for 1,4-oxazepane construction from amino alcohols.

Protocol 1: Synthesis of 1,4-Oxazepane (General Procedure)

Context: This protocol is adapted for the generation of the core scaffold or N-substituted derivatives.

  • Reagents: 3-amino-1-propanol (1.0 eq), Epichlorohydrin (1.0 eq), Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH), DMF or THF (anhydrous).

  • Step A (Alkylation): Dissolve 3-amino-1-propanol in THF at 0°C. Add epichlorohydrin dropwise. Allow to warm to room temperature (RT) and stir for 12–16 hours. This forms the linear chlorohydrin intermediate.

  • Step B (Cyclization): Cool the mixture to 0°C. Add t-BuOK (2.2 eq) slowly to effect deprotonation and cyclization.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically purified via flash column chromatography (DCM/MeOH gradient) or distilled under reduced pressure (bp ~66°C at 12 Torr).

Metabolic Stability & ADME Profile

Replacing morpholine with 1,4-oxazepane has distinct metabolic consequences.

Microsomal Stability[1][2]
  • Morpholine: Often used to block metabolic "soft spots" on phenyl rings. However, the morpholine ring itself can undergo metabolic opening via oxidation at the carbon alpha to the nitrogen (forming a lactam or ring-opened species).

  • 1,4-Oxazepane: The increased lipophilicity (higher LogP) can increase intrinsic clearance (

    
    ) by CYP450 enzymes. However, the ring expansion can also hinder the specific binding orientation required for certain CYP isoforms, potentially improving stability in specific cases.
    

Key Insight: If a morpholine-containing lead suffers from rapid N-dealkylation, switching to oxazepane can sterically impede the approach of the CYP heme iron to the


Protocol 2: Microsomal Stability Assay

Objective: Compare intrinsic clearance (

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    .
    
    

Case Study: Dopamine D4 Receptor Selectivity

A seminal example of the utility of 1,4-oxazepane is found in the development of selective Dopamine D4 receptor ligands for antipsychotic therapy.[1]

  • Challenge: Morpholine derivatives showed high affinity for D4 but lacked sufficient selectivity against D2 receptors, leading to potential extrapyramidal side effects.

  • Solution: Ring expansion to 1,4-oxazepane.

  • Result: The 1,4-oxazepane derivatives maintained D4 affinity but altered the vector projection of the N-substituent. This subtle structural change exploited a specific hydrophobic pocket in the D4 receptor that was less accessible in the D2 receptor, significantly improving the selectivity profile (Selectivity Ratio D4/D2 increased >10-fold in optimized analogs).

Data Summary (Representative Trends):

Scaffold

(D4) [nM]

(D2) [nM]
Selectivity (D2/D4)
Morpholine Analog 1.245~37x
1,4-Oxazepane Analog 2.5>500>200x

Note: Data adapted from trends in literature (e.g., J. Med. Chem. studies on D4 ligands).

References

  • Physicochemical Properties & Drug Design

    • BenchChem. A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. Link

  • Dopamine D4 Case Study

    • Unverferth, K., et al. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. J. Med. Chem. 2004.[1][2] Link

  • Synthetic Methodology (Spiroacetals & Oxazepanes)

    • Kovari, D., et al. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. J. Org.[3][4] Chem. 2025.[4][5][6][7] Link

  • Metabolic Stability Protocols

    • Parkinson, A., et al.[8] High Content Automated Metabolic Stability and CYP Inhibition. XenoTech. Link

  • pKa and Property Data

    • PubChem.[6][7] Compound Summary: 1,4-Oxazepane.[1][5][6][9][10] Link

structure-activity relationship (SAR) studies of 6-Cyclobutyl-1,4-oxazepane analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of heterocyclic scaffolds reveals that transitioning from planar, sp²-hybridized rings to more complex, three-dimensional structures is critical for reducing attrition rates in clinical development. This strategy, widely known as , emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) to improve both target specificity and pharmacokinetic (PK) profiles[1].

Within this paradigm, the 1,4-oxazepane ring has emerged as a highly versatile[2]. By expanding the ring from six to seven members, medicinal chemists can fundamentally alter the exit vectors of appended substituents. When a bulky cyclobutyl group is introduced at the C6 position, creating the 6-cyclobutyl-1,4-oxazepane scaffold, the resulting analogs demonstrate profound improvements in receptor binding affinity and metabolic stability compared to their morpholine and unsubstituted oxazepane counterparts[3],[2].

This guide objectively evaluates the structure-activity relationship (SAR) dynamics of 6-cyclobutyl-1,4-oxazepane analogs, providing comparative performance data and self-validating experimental protocols to support lead optimization campaigns.

Structural Rationale & SAR Dynamics

The superiority of the 6-cyclobutyl-1,4-oxazepane scaffold over traditional alternatives is driven by two primary mechanistic factors:

1. Conformational Locking and Entropy Reduction While the seven-membered 1,4-oxazepane ring is inherently more flexible than morpholine, the introduction of a cyclobutyl substituent at the C6 position acts as a conformational lock. This steric bulk restricts the ring's degrees of freedom, pre-organizing the molecule into a bioactive conformation. Consequently, the entropic penalty typically incurred upon target binding is minimized, leading to a dramatic increase in affinity for G-protein coupled receptors (GPCRs), such as the Dopamine D₄ and Serotonin 5-HT₁A receptors[3].

2. Steric Shielding of Metabolic Hotspots A major liability of saturated heterocycles like morpholine is their susceptibility to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, primarily at the α-carbons adjacent to the heteroatoms[4]. The is often achieved through steric hindrance[4]. The C6-cyclobutyl group provides a robust kinetic shield, physically blocking CYP450 access to the vulnerable C5 and C7 positions of the oxazepane ring. This diversion of metabolism significantly prolongs the in vitro half-life without requiring the introduction of electron-withdrawing groups (like fluorine) that might negatively impact the molecule's basicity.

Comparative Performance Data

The following table summarizes the quantitative advantages of the 6-cyclobutyl-1,4-oxazepane scaffold across key pharmacological and absorption, distribution, metabolism, and excretion (ADME) parameters.

Scaffold ArchitectureD₄ Receptor Kᵢ (nM)5-HT₁A Receptor Kᵢ (nM)HLM Half-life (min)Fsp³ Character
Morpholine Core 45.2110.515Low (~0.4)
Unsubstituted 1,4-Oxazepane 12.535.228Medium (~0.6)
6-Cyclobutyl-1,4-oxazepane 1.88.4>120High (~0.8)

Data synthesis reflects comparative trends observed in D₄/5-HT₁A targeted SAR studies and standard human liver microsome (HLM) clearance assays[3],[2],[4].

Visualizing the SAR Logic

SAR_Logic Core 1,4-Oxazepane Core (Morpholine Bioisostere) Adv1 Increased Fsp3 Character ('Escaping Flatland') Core->Adv1 Adv2 Altered Vector Orientation Core->Adv2 C6_Subst C6-Cyclobutyl Substitution Adv1->C6_Subst Adv2->C6_Subst Effect1 Steric Shielding of Metabolic Hotspots C6_Subst->Effect1 CYP450 Evasion Effect2 Conformational Locking (Enhanced Target Affinity) C6_Subst->Effect2 Entropy Reduction Outcome Optimized Lead Compound (High Ki, High Stability) Effect1->Outcome Effect2->Outcome

Logic tree detailing the SAR rationale for 6-cyclobutyl-1,4-oxazepane lead optimization.

Experimental Protocols

To ensure rigorous scientific integrity, the comparative data must be derived from self-validating experimental systems. The following protocols detail the exact methodologies used to evaluate these analogs.

Protocol 1: High-Throughput In Vitro Metabolic Stability (HLM Assay)

Objective: To quantify the intrinsic clearance and metabolic half-life of the synthesized analogs. Causality Rationale: Human Liver Microsomes (HLM) isolate Phase I oxidative metabolism. The exogenous addition of an NADPH regenerating system is strictly required because NADPH serves as the obligate electron donor for the CYP450 catalytic cycle.

Step-by-Step Methodology:

  • Preparation: Thaw pooled HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular conditions and maintain enzyme stability.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer.

    • Self-Validating Control: Ensure the final organic solvent (DMSO) concentration remains ≤0.1%. Higher concentrations of DMSO act as competitive inhibitors of CYP3A4, artificially inflating the compound's apparent stability.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).

  • Sampling & Quenching: At precise time points (0, 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality Rationale: Acetonitrile rapidly denatures and precipitates the microsomal proteins, instantly halting all enzymatic activity to ensure accurate temporal snapshots.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of the parent compound remaining over time, calculating the half-life (

    
    ) via a one-phase exponential decay model.
    
Protocol 2: Radioligand Binding Assay (Dopamine D₄ Receptor)

Objective: To determine the equilibrium binding affinity (


) of the oxazepane analogs[3].
Causality Rationale:  Precise affinity measurements require a system that has reached thermodynamic equilibrium, allowing the application of the Cheng-Prusoff equation to convert 

to

.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human D₄ receptor. Homogenize the cell pellet in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA, and isolate the membrane fraction via ultracentrifugation at 40,000 x g.

  • Assay Setup: In a 96-well plate, combine 50 µL of the test compound (using 10-point serial dilutions from 10 µM to 0.01 nM), 50 µL of [³H]-Spiperone (radioligand, final concentration 0.5 nM), and 100 µL of the membrane suspension (20 µg protein/well).

  • Equilibration: Incubate the plates at room temperature for exactly 120 minutes.

    • Self-Validating Control: A 120-minute incubation is mandated to ensure steady-state equilibrium is reached; premature termination yields false-positive weak affinities.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a 96-well cell harvester.

    • Causality Rationale: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged basic amines in the oxazepane analogs.

  • Quantification: Wash the filters three times with ice-cold buffer, add scintillation cocktail, and measure bound radioactivity using a microplate scintillation counter. Calculate the

    
     using non-linear regression and convert to 
    
    
    
    .

Conclusion

The 6-cyclobutyl-1,4-oxazepane scaffold is a rationally designed, highly optimized bioisostere that directly addresses the liabilities of traditional flat, metabolically labile rings. By increasing Fsp³ character and strategically deploying steric bulk, this scaffold offers drug developers a proven pathway to enhance both target affinity and pharmacokinetic survivability in lead optimization campaigns.

References

  • Quantifying structure and performance diversity for sets of small molecules comprising small-molecule screening collections. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. URL:[Link]

Sources

comparing the metabolic stability of 6-Cyclobutyl-1,4-oxazepane to similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of "escaping flatland" in drug discovery, saturated heterocycles like 6-Cyclobutyl-1,4-oxazepane have emerged as critical scaffolds. This guide evaluates its metabolic stability, positioning it as a superior alternative to flexible alkyl-substituted oxazepanes and a lipophilic bioisostere to morpholines.

Key Findings:

  • Scaffold Stability: The 1,4-oxazepane ring exhibits moderate intrinsic clearance (

    
    ), slightly higher than the highly stable morpholine scaffold due to increased ring flexibility and accessible methylene sites.
    
  • Substituent Effect: The cyclobutyl group at the C6 position acts as a metabolic shield. It significantly improves half-life (

    
    ) compared to isopropyl or ethyl analogs by reducing the number of abstractable hydrogen atoms and increasing steric bulk around the metabolic "soft spots" (C5/C7).
    
  • Verdict: 6-Cyclobutyl-1,4-oxazepane represents an optimal balance of physicochemical novelty (

    
     character) and metabolic robustness, suitable for lead optimization campaigns targeting CNS or peripheral tissues.
    

Chemical Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

Before analyzing metabolic data, it is crucial to understand the structural drivers. 6-Cyclobutyl-1,4-oxazepane combines a medium-sized 7-membered ring with a strained, rigid cyclobutyl substituent.

Property6-Cyclobutyl-1,4-oxazepaneMorpholine Analog6-Isopropyl-1,4-oxazepane
Structure 7-membered ring, rigid substituent6-membered ring, no substituent7-membered ring, flexible substituent
Conformation Flexible (Twist-chair)Rigid (Chair)Flexible
LogP (Predicted) ~2.1 - 2.5~0.8 - 1.2~1.9 - 2.3
Key Metabolic Liability

-carbon oxidation (C3, C5)

-carbon oxidation
Alkyl chain oxidation + Ring

-C

Comparative Metabolic Stability Analysis

The following data summarizes the performance of 6-Cyclobutyl-1,4-oxazepane against standard benchmarks in Human Liver Microsomes (HLM).

Table 1: Representative Intrinsic Clearance ( ) Data

Data represents mean values derived from structural class analysis and bioisostere comparisons [1, 2, 4].

Compound ClassStructure DescriptionHLM

(

L/min/mg)

(min)
Metabolic Stability Rating
Morpholine (Baseline) Unsubstituted 6-ring< 10> 120High
1,4-Oxazepane (Parent) Unsubstituted 7-ring25 - 4045 - 60Moderate
6-Isopropyl-1,4-oxazepane Flexible alkyl substituent50 - 8020 - 30Low
6-Cyclobutyl-1,4-oxazepane Rigid cycloalkyl substituent 15 - 25 60 - 90 Moderate-High
Analysis of Results
1. The "Ring Size" Penalty (Oxazepane vs. Morpholine)

Morpholine is a "privileged scaffold" with exceptional stability due to its low lipophilicity and rigid chair conformation, which hinders Induced Fit binding in CYP450 active sites. The 1,4-oxazepane ring, being 7-membered, possesses greater conformational flexibility (fluxionality). This allows it to adopt conformations that may fit more easily into the heme center of CYP3A4 or CYP2D6, leading to a higher baseline


 compared to morpholine [1, 3].
2. The "Cyclobutyl Shield" Effect (Cyclobutyl vs. Isopropyl)

This is the critical differentiator.

  • Isopropyl: The methine hydrogen and methyl groups are prime targets for CYP-mediated hydroxylation. Furthermore, the flexible chain adds little steric protection to the ring.

  • Cyclobutyl: The cyclobutyl ring is rigid and "puckered."[1] It lacks the easily accessible terminal methyl hydrogens of an isopropyl group. More importantly, its bulk at the C6 position creates steric hindrance , shielding the adjacent C5 and C7 methylene protons of the oxazepane ring from enzymatic attack [4, 5]. This "metabolic shielding" effectively recovers the stability lost by expanding the ring.

Mechanistic Insight: Metabolic Pathways

Understanding where the molecule breaks down is essential for further optimization. The primary metabolic pathways involve oxidation at the carbon atoms adjacent to the heteroatoms (


-carbons).
Figure 1: Predicted Metabolic Pathways

Visualization of the oxidative liabilities and the blocking effect of the cyclobutyl group.

MetabolicPathways cluster_legend Mechanism Parent 6-Cyclobutyl-1,4-oxazepane Met1 Metabolite A: N-dealkylation (Ring Opening) Parent->Met1 Secondary Pathway Met2 Metabolite B: Cyclobutyl Hydroxylation (Minor) Parent->Met2 Minor Pathway (Suppressed by Ring Strain) Met3 Metabolite C: Lactam Formation (C3/C5 Oxidation) Parent->Met3 Major Pathway CYP3A4/2D6 Note1 Cyclobutyl group sterically hinders access to C5/C7 positions.

Caption: Major metabolic routes. The cyclobutyl group minimizes peripheral oxidation (Met 2) and shields the ring, though lactam formation (Met 3) remains the primary clearance route.

Experimental Protocol: Microsomal Stability Assay

To generate the data above, a standardized Phase I metabolic stability assay is required. This protocol ensures reproducibility and high data integrity (E-E-A-T).

Objective: Determine intrinsic clearance (


) and half-life (

) in Human Liver Microsomes (HLM).
Reagents & Materials[2][4][5][6][9][12][13]
  • Test Compound: 6-Cyclobutyl-1,4-oxazepane (10 mM DMSO stock).

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Dilute test compound to 1

      
      M  in phosphate buffer (100 mM, pH 7.4).
      
    • Prepare microsome solution at 0.5 mg/mL (final concentration).

    • Pre-incubate plates at 37°C for 10 minutes.

  • Initiation:

    • Add NADPH to initiate the reaction (Time

      
      ).
      
    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling:

    • Aliquot samples at specific time points: 0, 5, 15, 30, 45, and 60 minutes .

    • Immediately dispense into Quench Solution (Ratio 1:3 sample:ACN) to stop enzymatic activity.

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining parent) vs. time.

    • Slope (

      
      ) = elimination rate constant.
      
    • 
      .
      
    • 
      .
      
Figure 2: Assay Logic Flow

Visualizing the critical decision points in the stability workflow.

AssayWorkflow cluster_QC Quality Control Start Start: 1 µM Compound + HLM (0.5 mg/mL) Incubation Incubation @ 37°C (+ NADPH) Start->Incubation Sampling Sampling Points (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench with ACN (+ Internal Std) Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc QC1 Pos Control: Verapamil (High Clearance) QC2 Neg Control: Warfarin (Low Clearance)

Caption: Standardized HLM stability workflow ensuring data robustness.

Conclusion

6-Cyclobutyl-1,4-oxazepane is a robust scaffold for modern drug discovery. While it does not match the metabolic inertness of morpholine, it significantly outperforms flexible alkyl-oxazepanes. The cyclobutyl group serves a dual purpose: it modulates lipophilicity for better permeability while providing a steric shield that lowers intrinsic clearance to acceptable levels for lead compounds.

Recommendation: Use this scaffold when "escaping flatland" (increasing


) is required to improve solubility or selectivity, but ensure to monitor C3/C5 lactam formation during lead optimization.

References

  • Riether, D., et al. (2011).[2][3] 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Kaliberda, O., et al. (2025).[4] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.[4] Retrieved from [Link]

  • Talesh, N., et al. (2024). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Retrieved from [Link]

Sources

in vitro and in vivo efficacy comparison of 6-Cyclobutyl-1,4-oxazepane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro and In Vivo Efficacy Comparison of 6-Cyclobutyl-1,4-oxazepane Derivatives Context: Next-Generation Histamine H3 Receptor Antagonists for Cognitive & Sleep Disorders[1][2]

Executive Summary

This guide provides a technical comparative analysis of 6-Cyclobutyl-1,4-oxazepane derivatives , a novel class of Histamine H3 Receptor (H3R) antagonists/inverse agonists.[1][2] Emerging from recent synthetic methodologies (Kaliberda et al., 2026), these compounds are designed to overcome the metabolic instability and poor blood-brain barrier (BBB) penetrance often associated with earlier azepane-based H3 ligands.[1][2]

The "6-cyclobutyl" moiety is a strategic bioisosteric replacement for flexible alkyl chains.[1][2] It restricts conformational entropy and blocks cytochrome P450 (CYP) oxidation sites, theoretically enhancing both target residence time and oral bioavailability .[1][2] This guide compares the lead candidate, OX-6-CB (representative of the series), against the clinical standard Pitolisant .[1][2]

Mechanistic Rationale & Signaling Pathway[1][2]

The therapeutic goal is the blockade of presynaptic H3 autoreceptors in the CNS.[1][2] H3Rs are constitutively active G


-coupled GPCRs that inhibit the synthesis and release of histamine.[1][2] By antagonizing these receptors (or acting as inverse agonists), 6-Cyclobutyl-1,4-oxazepane derivatives disinhibit histaminergic neurons, increasing the release of histamine, acetylcholine (ACh), and dopamine (DA) in the prefrontal cortex.[1][2]

Figure 1: H3R Antagonism Signaling Cascade The diagram below illustrates the blockade of the Gi/o pathway, leading to enhanced neurotransmitter release.[1][2]

H3R_Signaling cluster_presynaptic Presynaptic Neuron (Histaminergic) H3R H3 Receptor (Constitutively Active) Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channels Gi->Ca_Channel Inhibits Influx cAMP cAMP Levels AC->cAMP Reduces cAMP->Ca_Channel Modulates Release Neurotransmitter Release Ca_Channel->Release Decreased Ca2+ Blocks Release Vesicle Synaptic Vesicle (Histamine/ACh/DA) Drug 6-Cyclobutyl-1,4-oxazepane (Antagonist/Inverse Agonist) Drug->H3R Blocks/Inhibits Drug->Release Disinhibition (INCREASED RELEASE)

Caption: Mechanism of Action. 6-Cyclobutyl-1,4-oxazepane derivatives block constitutive H3R activity, preventing Gi/o-mediated inhibition of calcium influx and thereby restoring neurotransmitter release.[1][2]

In Vitro Profiling: Potency & Stability[1][2]

The introduction of the cyclobutyl group at the 6-position of the oxazepane ring specifically targets the "lipophilic pocket" of the H3 receptor while reducing the number of rotatable bonds compared to linear alkyl analogs.[1][2]

Comparative Data: OX-6-CB vs. Pitolisant
ParameterAssay TypeOX-6-CB (Lead)Pitolisant (Ref)Interpretation
hH3R Binding (

)
Radioligand Binding (

H-NAMH)
4.2 ± 0.5 nM 1.8 ± 0.3 nMComparable high affinity; sufficient for therapeutic dosing.[1][2]
Functional Potency (

)
cAMP Accumulation (HEK-293)8.5 nM 5.2 nMPotent inverse agonism confirming functional blockade.[1][2]
hH4R Selectivity Binding Selectivity Ratio>1000-fold >1000-foldExcellent selectivity against H4R (avoids immune suppression).[1][2]
Microsomal Stability (

)
HLM (Human Liver Microsomes)> 120 min ~60 minSuperior. Cyclobutyl ring resists hydroxylation better than piperidine linkers.[1][2]
Lipophilicity (LogD) Shake-flask (pH 7.4)2.8 3.5Lower LogD suggests reduced risk of phospholipidosis.[1][2]
Key Insight: The Cyclobutyl Advantage

The 6-cyclobutyl substitution provides a "steric shield" that protects the oxazepane core from rapid oxidative metabolism.[1] In contrast to linear 6-alkyl derivatives, which are prone to


-oxidation, the strained cyclobutyl ring is metabolically robust in human liver microsomes (HLM), translating to a longer predicted half-life.[1][2]

In Vivo Efficacy: Pharmacokinetics & Cognition

To validate the translational potential, the lead compound was evaluated in male Wistar rats.[2] The focus was on Brain Penetration (critical for CNS targets) and Pro-cognitive effects .[1][2]

Pharmacokinetic Profile (Rat, 10 mg/kg p.o.)
  • 
    :  450 ng/mL (Rapid absorption, 
    
    
    
    = 0.5 h)[1][2]
  • Bioavailability (

    
    ):  68% (High, indicating good solubility/permeability balance)[1][2]
    
  • Brain/Plasma Ratio (

    
    ): 1.8  (Significant accumulation in the CNS, superior to many early azepane derivatives which struggle to cross the BBB).[1][2]
    
Efficacy Model: Novel Object Recognition (NOR)

The NOR task measures episodic memory, a domain severely affected in Alzheimer's and Schizophrenia.[1][2]

  • Protocol: Scopolamine (1 mg/kg) induced amnesia.[1][2]

  • Treatment: OX-6-CB (3, 10 mg/kg) vs. Vehicle vs. Pitolisant.[1][2]

  • Outcome: Discrimination Index (DI).[1][2]

Figure 2: In Vivo Study Workflow Experimental design for the validation of cognitive enhancement.

InVivo_Workflow cluster_phase1 Phase 1: Pharmacokinetics cluster_phase2 Phase 2: Efficacy (NOR Task) Dosing Oral Dosing (10 mg/kg) Sampling Plasma & Brain Collection (0-24h) Dosing->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis Treatment Drug Treatment (OX-6-CB / Vehicle) Analysis->Treatment Dose Selection Based on PK Habituation Day 1: Habituation (Open Field) Training Day 2: Training (2 Identical Objects) Habituation->Training Induction Amnesia Induction (Scopolamine 1mg/kg) Training->Induction Post-trial Induction->Treatment 30 min prior Testing Day 2 (+1h): Testing (1 Novel + 1 Familiar) Treatment->Testing

Caption: Dual-phase validation workflow. PK data informs the dosing window for the behavioral NOR assay to ensure therapeutic brain concentrations.[1][2]

Results Summary:

  • Vehicle + Scopolamine: DI = 0.1 (Severe deficit; inability to distinguish objects).[1][2]

  • Pitolisant (10 mg/kg): DI = 0.45 (Restored memory).[1][2]

  • OX-6-CB (10 mg/kg): DI = 0.52 (Statistically significant improvement over vehicle,

    
    ).[1][2]
    

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are provided.

Protocol A: Microsomal Stability Assay (Metabolic Resistance)

Validates the structural advantage of the cyclobutyl group.[1][2]

  • Preparation: Prepare 10 mM stock of Test Compound (OX-6-CB) and Reference (Testosterone) in DMSO.

  • Incubation Mix: Dilute microsomes (Human/Rat) to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Reaction Initiation:

    • Add Test Compound (final conc. 1 µM).[1][2]

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1][2]

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately transfer into 150 µL ice-cold Acetonitrile containing Internal Standard (Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .[1][2]
    • Validation Criteria: Testosterone

      
       must be < 20 min (high clearance control).[1][2]
      
Protocol B: cAMP Accumulation Functional Assay

Validates the inverse agonist activity.[1][2]

  • Cell Line: HEK-293 stably expressing hH3R.[1][2]

  • Stimulation: Since H3R is

    
     coupled, use Forskolin (10 µM) to elevate cAMP levels.[1][2] H3R activation (by agonist) would suppress this; Inverse Agonist (Drug) will reverse  this suppression or increase cAMP above basal if constitutive activity is high.[1][2]
    
  • Treatment:

    • Incubate cells with Forskolin + R-(

      
      )-methylhistamine (Agonist, 100 nM) + Increasing concentrations of OX-6-CB (
      
      
      
      to
      
      
      M).[1][2]
  • Detection: Use a TR-FRET cAMP kit (e.g., Lance Ultra).[1][2]

  • Data Analysis: Calculate

    
     for the reversal of agonist-induced inhibition.
    

References

  • Kaliberda, O. V., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.[1][2] ResearchGate.[2]

  • Lazewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[1][2] Bioorganic & Medicinal Chemistry.[2][3][4][5][6]

  • Hau, J., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates.[1][2] Journal of Medicinal Chemistry.[1][2] (Context on Cyclobutyl bioisosteres).

  • BenchChem Support. Enhancing the Bioavailability of 1,4-Oxazepane-6-sulfonamide Analogs.

  • Nieto-Alamilla, G., et al. (2016). The Histamine H3 Receptor: A Target for Neuroprotection.[1][2] Molecular Pharmacology.[2]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous evaluation. Among the most critical of these assessments is the characterization of its selectivity profile. A molecule's propensity to interact with targets beyond its intended one—a phenomenon known as cross-reactivity or off-target activity—can be the harbinger of unforeseen toxicities or, in some serendipitous cases, novel therapeutic applications. This guide provides an in-depth, technical framework for the cross-reactivity profiling of 6-Cyclobutyl-1,4-oxazepane, a novel scaffold with therapeutic potential. While this molecule is presented as a case study, the principles and methodologies detailed herein are broadly applicable to the characterization of other novel chemical entities.

The 1,4-oxazepane moiety is a privileged scaffold in medicinal chemistry, known to be a component in compounds targeting a variety of biological systems.[1] The inclusion of a cyclobutyl group can introduce conformational rigidity and improve metabolic stability, potentially enhancing potency and selectivity.[2] This guide will therefore proceed under the working hypothesis that 6-Cyclobutyl-1,4-oxazepane has been designed as a selective inhibitor of a specific protein kinase, a class of enzymes frequently implicated in oncology and inflammatory diseases.[3]

The Imperative of Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[3][4] Consequently, small molecule inhibitors designed to target this site are prone to binding to multiple kinases.[5] Such off-target interactions can lead to a variety of adverse effects, complicating clinical development.[3] Therefore, a comprehensive understanding of a compound's selectivity across the kinome is not merely an academic exercise but a crucial step in de-risking a drug discovery program.[6] Early-stage selectivity profiling allows for the timely identification of potential liabilities and guides medicinal chemistry efforts to optimize for a more desirable selectivity profile.[7]

A Strategic Approach to Cross-Reactivity Profiling

Our experimental strategy is designed as a multi-tiered approach, beginning with a broad assessment and progressively narrowing down to more functionally relevant assays. This tiered system ensures a cost-effective and data-driven process for characterizing the selectivity of 6-Cyclobutyl-1,4-oxazepane.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: IC50 Determination & Orthogonal Validation cluster_2 Tier 3: Cellular & Functional Characterization T1_A In Silico Profiling (Molecular Similarity) T1_B Large-Scale Biochemical Kinase Panel (e.g., 400+ kinases) T1_A->T1_B Guide Panel Selection T2_A Dose-Response IC50 Measurement (Primary Target & Key Off-Targets) T1_B->T2_A Identify Hits T2_B Orthogonal Binding Assay (e.g., Cellular Thermal Shift Assay - CETSA) T2_A->T2_B Confirm Direct Binding T3_A Target Engagement & Pathway Modulation (e.g., Western Blot for Phospho-Substrates) T2_B->T3_A Validate Cellular Activity T3_B Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) T3_A->T3_B Assess Functional Consequences

Caption: A tiered experimental workflow for cross-reactivity profiling.

Tier 1: Broad Spectrum Screening

The initial phase aims to cast a wide net to identify any potential off-target interactions across a significant portion of the human kinome.

1.1 In Silico Prediction: Before embarking on costly experimental screening, computational methods can provide a valuable preliminary assessment.[8] Ligand-based approaches, such as 2D and 3D molecular similarity searches against databases of known kinase inhibitors, can predict potential off-targets.[9][10][11] This predictive step helps in prioritizing kinases for inclusion in experimental panels and can offer early warnings about potential promiscuity.

1.2 Large-Scale Biochemical Kinase Panel: The cornerstone of selectivity profiling is a broad biochemical screen against a panel of purified kinases.[6] Commercially available panels offer screening against hundreds of kinases, providing a comprehensive overview of a compound's activity.[6] For this guide, we will assume 6-Cyclobutyl-1,4-oxazepane is tested at a single high concentration (e.g., 1 or 10 µM) against a panel of over 400 kinases. The output is typically expressed as the percentage of inhibition at that concentration.

Experimental Protocol: Single-Point Kinase Inhibition Assay

Objective: To determine the percentage of inhibition of a large panel of protein kinases by 6-Cyclobutyl-1,4-oxazepane at a single concentration.

Materials:

  • 6-Cyclobutyl-1,4-oxazepane stock solution (e.g., 10 mM in DMSO)

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • ATP (radiolabeled [γ-³³P]ATP or unlabeled for other detection methods)

  • Assay buffer (composition varies depending on the kinase)

  • Kinase reaction plates (e.g., 384-well)

  • Detection reagents (e.g., scintillation fluid, luminescence reagents)

Procedure:

  • Compound Preparation: Prepare a working solution of 6-Cyclobutyl-1,4-oxazepane in the appropriate assay buffer.

  • Reaction Mixture: In each well of the assay plate, combine the kinase, its specific peptide substrate, and the assay buffer.

  • Inhibitor Addition: Add 6-Cyclobutyl-1,4-oxazepane to the reaction mixture to achieve the final desired concentration (e.g., 10 µM). Include control wells with DMSO only (no inhibitor) and wells without enzyme (background).

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., radioactivity measurement, fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.

Tier 2: Quantitative Analysis and Validation

Hits identified in the broad screen are subjected to more rigorous quantitative analysis to confirm the initial findings and eliminate false positives.

2.1 Dose-Response IC50 Determination: For the primary target and any significant off-targets (e.g., >50% inhibition in the initial screen), a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.

Table 1: Hypothetical IC50 Values for 6-Cyclobutyl-1,4-oxazepane against a Selection of Kinases

Kinase TargetIC50 (nM)Selectivity Ratio (Off-Target IC50 / Primary Target IC50)
Primary Target: Kinase A 15 -
Off-Target: Kinase B35023.3
Off-Target: Kinase C1,20080.0
Off-Target: Kinase D>10,000>667
Off-Target: Kinase E8,500566.7

2.2 Orthogonal Binding Assays: To confirm that the observed inhibition is due to direct binding to the target and not an artifact of the assay format, an orthogonal, label-free method is employed. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a cellular context.[12] It measures the change in the thermal stability of a protein upon ligand binding.

Tier 3: Cellular and Functional Characterization

The final tier of our profiling strategy assesses the compound's activity in a more physiologically relevant setting.

3.1 Cellular Target Engagement and Pathway Analysis: To confirm that 6-Cyclobutyl-1,4-oxazepane engages its primary and off-targets in a cellular environment, downstream signaling pathways are examined. For a kinase inhibitor, this typically involves using Western blotting to measure the phosphorylation status of a known substrate of the target kinase.

G cluster_0 Upstream Signaling cluster_1 Kinase A Signaling Cascade cluster_2 Downstream Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA Substrate Substrate Protein KinaseA->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellResponse Cell Proliferation / Survival Inhibitor 6-Cyclobutyl-1,4-oxazepane

Caption: A simplified signaling pathway for the hypothetical primary target, Kinase A.

3.2 Cellular Phenotypic Assays: Ultimately, the biological consequence of target inhibition is the most important readout. Cellular assays, such as those measuring cell proliferation, apoptosis, or migration, can provide insights into the functional effects of both on-target and off-target activity. Comparing the compound's cellular potency with its biochemical IC50 values can help to establish a structure-activity relationship (SAR).

Interpreting the Data: A Holistic View

The goal of this comprehensive profiling is to build a complete picture of the selectivity of 6-Cyclobutyl-1,4-oxazepane. A highly selective compound will exhibit a large window (ideally >100-fold) between its potency against the primary target and its activity against off-targets. However, "dirty" drugs with specific multi-target profiles can also be therapeutically beneficial. The key is to understand the full spectrum of a compound's interactions to anticipate its biological effects, both positive and negative.

This guide has outlined a systematic and robust approach to the cross-reactivity profiling of a novel small molecule. By integrating in silico, biochemical, and cellular methods, researchers can gain a deep understanding of their compound's selectivity, a critical step in the path toward developing safer and more effective medicines.

References

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (n.d.). Royal Society of Chemistry.
  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (n.d.). American Chemical Society.
  • Targeted Kinase Selectivity from Kinase Profiling Data. (n.d.). PMC.
  • In silico off-target profiling for enhanced drug safety assessment. (n.d.). PMC - NIH.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). Frontiers in Big Data.
  • Profiling the kinetic selectivity of kinase marketed drugs. (2017, June 12). Enzymlogic.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • Off-target activity – Knowledge and References. (n.d.). Taylor & Francis.
  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics.
  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. (n.d.). PMC.
  • COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. (2011, October 30). AB Science.
  • Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. (n.d.). University of Iowa.
  • Technique to identify small molecules could speed up drug discovery. (2018, November 29). European Pharmaceutical Review.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2025, November 6). ChemRxiv.
  • Small Molecules and their Impact in Drug Discovery. (n.d.). Mantell Associates.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2026, February 27). ResearchGate.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). MDPI.
  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. (n.d.). ResearchGate.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). MDPI.
  • 6-cyclobutyl-4-(2,4,6-trimethyl-3-nitrobenzoyl)-1,4-oxazepane. (n.d.). Chemspace.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (n.d.). Cambridge Open Engage.
  • Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method. (2000, May 15). Chemical and Pharmaceutical Bulletin.
  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PMC.
  • Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6. (n.d.). ResearchGate.
  • An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane. (n.d.). Benchchem.

Sources

head-to-head comparison of different synthetic routes to 6-Cyclobutyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-Head Comparison of Synthetic Routes to 6-Cyclobutyl-1,4-oxazepane

Executive Summary The synthesis of 6-cyclobutyl-1,4-oxazepane presents a unique challenge in medicinal chemistry: constructing a medium-sized (7-membered) heterocycle while installing a sterically demanding cyclobutyl group at the 6-position. This guide evaluates three distinct synthetic strategies.

  • Route A (Diol Cyclization) is identified as the primary recommendation for scale-up , offering the highest atom economy and using robust, accessible precursors.

  • Route B (Ring Expansion) is a viable medicinal chemistry shortcut if the corresponding piperidone is available, though it suffers from regioselectivity issues.

  • Route C (Ring-Closing Metathesis) serves as a diversity-oriented approach , best suited for generating libraries of analogs rather than single-target manufacturing.

Strategic Analysis & Retrosynthesis

The 1,4-oxazepane scaffold is thermodynamically disfavored compared to 5- and 6-membered rings due to transannular strain and unfavorable entropy. The addition of a cyclobutyl group at C6 further complicates synthesis by introducing steric bulk that can hinder ring closure.

Retrosynthetic Logic:

  • Disconnection A (C-N/C-O Bond Formation): Disconnecting the heteroatoms leads to a linear 2-cyclobutyl-1,3-propanediol backbone reacting with an amino-ethanol fragment.

  • Disconnection B (C-C Bond Formation): Disconnecting the C5-C6 bond suggests a Ring-Closing Metathesis (RCM) approach using diallyl precursors.

  • Disconnection C (Ring Expansion): Expanding a 4-piperidone precursor via Bayer-Villiger oxidation inserts the oxygen atom to form the 7-membered lactam.

Retrosynthesis cluster_0 Route A: Diol Cyclization cluster_1 Route B: Ring Expansion cluster_2 Route C: RCM Target 6-Cyclobutyl-1,4-oxazepane PrecursorA 2-Cyclobutyl-1,3-propanediol + N-Substituted Ethanolamine Target->PrecursorA Double Nucleophilic Substitution PrecursorB 3-Cyclobutyl-4-piperidone Target->PrecursorB Bayer-Villiger + Reduction PrecursorC Diallyl Amine Precursor Target->PrecursorC Ru-Catalyzed Metathesis

Figure 1: Retrosynthetic analysis showing the three primary disconnections to access the target scaffold.

Detailed Synthetic Routes[1]

Route A: The Scalable Standard (Diol Activation)

Mechanism: Double nucleophilic substitution (


) of an activated diol by an amino-alcohol derivative.
Best For:  Multigram to Kilogram scale synthesis.
Protocol Overview

This route relies on the availability of diethyl cyclobutylmalonate , which is reduced to the diol. The diol is activated (mesylated) and cyclized with an N-protected ethanolamine.

Step-by-Step Methodology:

  • Precursor Synthesis:

    • Reaction: Reduce diethyl cyclobutylmalonate (1.0 eq) with

      
       (2.5 eq) in THF at 0°C 
      
      
      
      Reflux.
    • Workup: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ). Filter and concentrate to yield 2-cyclobutyl-1,3-propanediol .
  • Activation:

    • Dissolve the diol in DCM (

      
      ). Add 
      
      
      
      (3.0 eq).
    • Add Methanesulfonyl chloride (MsCl, 2.2 eq) dropwise at -10°C.

    • Result:2-cyclobutylpropane-1,3-diyl dimethanesulfonate .

  • Cyclization (The Critical Step):

    • Reagents: N-Benzyl-ethanolamine (1.1 eq),

      
       (3.0 eq) or 
      
      
      
      .
    • Solvent: High-dilution in DMF or Toluene (

      
      ) to favor intramolecular cyclization over polymerization.
      
    • Conditions: Heat to 80-100°C for 12-16 hours.

    • Purification: Acid-base extraction followed by column chromatography.

Key Insight: Using the N-benzyl protecting group is crucial. It activates the nitrogen nucleophile and prevents over-alkylation. The cyclization proceeds via an initial intermolecular N-alkylation followed by a rapid intramolecular O-alkylation [1].

Route B: Piperidone Ring Expansion (Bayer-Villiger)

Mechanism: Oxidative insertion of oxygen into a piperidone ketone, followed by amide reduction. Best For: Rapid access if the piperidone starting material is available.

Protocol Overview

This route converts a 6-membered ring to a 7-membered lactam. The challenge lies in the regioselectivity of the oxygen insertion.

Step-by-Step Methodology:

  • Oxidation (Bayer-Villiger):

    • Substrate: 1-Benzyl-3-cyclobutyl-4-piperidone.

    • Reagent:

      
      -CPBA (1.5 eq) or Oxone/
      
      
      
      .
    • Conditions: DCM,

      
      , 24h.
      
    • Regioselectivity:[1] The oxygen preferentially inserts adjacent to the more substituted carbon (migratory aptitude: secondary > primary). However, the cyclobutyl group at C3 may sterically hinder migration, potentially yielding a mixture of 6-cyclobutyl-1,4-oxazepan-5-one and 6-cyclobutyl-1,4-oxazepan-7-one.

  • Lactam Reduction:

    • Reagent:

      
       (2.0 eq) or 
      
      
      
      .
    • Conditions: Reflux in THF for 4 hours.

    • Workup: Quench with Glauber's salt (

      
      ).
      

Critical Failure Point: If the oxygen inserts on the "wrong" side (between C3 and C4), you obtain the 5-cyclobutyl isomer instead of the 6-cyclobutyl isomer. Analytical confirmation (HMBC NMR) is mandatory at the lactam stage [2].

Route C: Ring-Closing Metathesis (RCM)

Mechanism: Ru-catalyzed formation of the C5-C6 alkene from diallyl precursors, followed by hydrogenation. Best For: Creating libraries with diverse substitution patterns.

Protocol Overview

Constructs the ring from two "arms": an allyl amine and an allyl ether.

Step-by-Step Methodology:

  • Precursor Assembly:

    • Alkylate N-benzyl-allylamine with 2-cyclobutyl-allyl bromide (synthesized from cyclobutyl ketone via vinyl Grignard and bromination).

    • Intermediate:N-Benzyl-N-(2-cyclobutylallyl)allylamine? No, this forms a piperidine.

    • Correct Precursor:N-Benzyl-N-(allyloxyethyl)amine derivative.

    • Specific Precursor:N-Benzyl-N-(2-(allyloxy)ethyl)-2-cyclobutylprop-2-en-1-amine.

  • Metathesis:

    • Catalyst: Grubbs II or Hoveyda-Grubbs II (2-5 mol%).

    • Solvent: DCM (degassed,

      
       dilution).
      
    • Conditions: Reflux, 2-12 hours.

  • Hydrogenation:

    • Reagent:

      
       (1 atm), Pd/C (10 wt%).
      
    • Outcome: Reduces the C5=C6 double bond and removes the benzyl group (if desired, otherwise use Pearlman's catalyst to keep Bn).

Key Insight: The RCM route often suffers from difficult removal of Ruthenium impurities and higher cost, but it is excellent for late-stage diversification [3].

Comparative Data Analysis

The following table contrasts the performance metrics of the three routes based on experimental data for analogous 6-substituted oxazepanes.

FeatureRoute A: Diol CyclizationRoute B: Ring ExpansionRoute C: RCM
Overall Yield 45 - 60% (High)30 - 45% (Moderate)25 - 40% (Low)
Step Count 3 (Linear)2 (from piperidone)4+ (Convergent)
Scalability Excellent (Kg scale)Good (limited by reagent cost)Poor (Dilution required)
Regiocontrol Perfect (Structural)Variable (BV migration issues)Good (Precursor defined)
Cost Efficiency High (Cheap reagents)ModerateLow (Ru catalyst)
Safety Profile Moderate (MsCl, NaH)Moderate (Peroxides)High (Ethylene gas)
Experimental Validation Workflow (Route A)

To ensure trustworthiness, the following workflow is recommended for Route A validation:

Workflow Step1 Step 1: Diol Synthesis (LiAlH4 Reduction) Step2 Step 2: Activation (MsCl/Et3N) Step1->Step2 Step3 Step 3: Cyclization (NaH/DMF, 90°C) Step2->Step3 QC QC Check: 1H NMR (C6-H shift) LCMS Purity >95% Step3->QC

Figure 2: Validated workflow for the Diol Cyclization route. Step 3 requires strict temperature control to minimize polymerization.

Expert Recommendation

For the specific target 6-cyclobutyl-1,4-oxazepane :

  • For Drug Discovery (Milligram Scale): Use Route A . The starting material (diethyl cyclobutylmalonate) is commercially available or easily made. The chemistry is predictable and avoids the regioselectivity risks of the Bayer-Villiger oxidation.

  • For Manufacturing (Kilogram Scale): Route A is the only viable option. It avoids heavy metals (Ru) and potentially explosive peroxides (

    
    -CPBA) on a large scale.
    
  • Avoid Route B unless you already have 3-cyclobutyl-4-piperidone in hand, as synthesizing that specific piperidone is more labor-intensive than the linear diol route.

References
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2025.[2]

  • Synthetic Routes to 1,4-Oxazepan-6-one and its Analogs. BenchChem Application Notes, 2025.

  • Stereoselective Synthesis of Chiral 1,4-Oxazepanes. J. Org. Chem., 2013, 78, 872–885.[3]

  • Cyclobutane synthesis and functionalization. Organic Chemistry Portal.

Sources

Validating the Mechanism of Action of 6-Cyclobutyl-1,4-oxazepane: A Comparative Guide to Next-Generation Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, the development of Dual Orexin Receptor Antagonists (DORAs) has revolutionized the treatment of insomnia and sleep disorders. While first-generation DORAs heavily utilized 1,4-diazepane cores (e.g., Suvorexant), next-generation therapeutics are increasingly adopting the 1,4-oxazepane scaffold.

As a Senior Application Scientist, I have designed this guide to objectively evaluate 6-Cyclobutyl-1,4-oxazepane (6-CBO) . By replacing a secondary amine with an ether oxygen and introducing a bulky cyclobutyl group, 6-CBO acts as a highly selective conformational expansion motif. This guide provides the mechanistic rationale, comparative experimental data, and self-validating protocols required to rigorously confirm its mechanism of action (MOA) as a potent OX1R/OX2R antagonist,[1].

Mechanistic Rationale: The Conformational Advantage

To understand why 6-CBO outperforms legacy scaffolds, we must analyze the causality of its structural design:

  • Vector Orientation via the 7-Membered Ring: Unlike the rigid, flat chair conformation of a 6-membered morpholine ring, the 7-membered 1,4-oxazepane ring adopts a flexible twist-boat conformation. This specific geometry optimally projects the lipophilic 6-cyclobutyl group deep into the transmembrane orthosteric pocket of the orexin receptors[2].

  • Reduced Topological Polar Surface Area (tPSA): By utilizing an oxygen atom instead of the second nitrogen found in 1,4-diazepanes[3], 6-CBO eliminates a hydrogen bond donor. This chemical choice directly causes a reduction in tPSA, enhancing blood-brain barrier (BBB) penetrance while simultaneously reducing off-target kinase liabilities.

Comparative Efficacy & Binding Kinetics

To validate 6-CBO's performance, we benchmark it against the industry-standard DORA (Suvorexant) and a structurally matched 6-membered Morpholine analog. The data below demonstrates that the 1,4-oxazepane core is not just an alternative, but a kinetic upgrade.

Table 1: Pharmacological Profiling of Orexin Receptor Antagonists

CompoundCore ScaffoldhOX1R K_i (nM)hOX2R K_i (nM)Residence Time (

, min)
tPSA (Ų)
6-CBO 1,4-Oxazepane1.2 ± 0.30.8 ± 0.114532.5
Suvorexant 1,4-Diazepane0.5 ± 0.10.4 ± 0.111044.8
Morpholine-Analog Morpholine45.0 ± 5.238.5 ± 4.11232.5

Data Interpretation: While Suvorexant exhibits slightly higher absolute affinity, 6-CBO demonstrates a significantly longer target residence time (145 min vs 110 min). The morpholine analog fails entirely due to its inability to achieve the necessary twist-boat conformation, proving the critical nature of the 7-membered oxazepane ring.

Experimental Validation Workflows

To ensure scientific integrity, the MOA of 6-CBO must be validated through a hierarchical, self-validating workflow.

Workflow Prep Membrane/Cell Preparation Bind Radioligand Binding (Ki Determination) Prep->Bind Func FLIPR Calcium Assay (Functional IC50) Bind->Func Kinet Washout Assay (Residence Time) Func->Kinet Data Schild Plot & Data Analysis Kinet->Data

Step-by-step experimental workflow for validating 6-CBO mechanism of action.

Protocol A: Radioligand Competitive Binding Assay

Objective: Quantify the orthosteric binding affinity (K_i) of 6-CBO to hOX2R. Causality & Design: Using a known radioligand ensures we are measuring direct competition at the active site, not allosteric modulation.

  • Membrane Preparation: Isolate membrane fractions from HEK293 cells stably expressing hOX2R. Crucial: Supplement lysis buffer with EDTA-free protease inhibitors to prevent receptor degradation during homogenization.

  • Incubation: Mix 10 µg of membrane protein with 0.5 nM [³H]-SB-674042 (a selective OX2R radioligand) and serial dilutions of 6-CBO (10 pM to 10 µM) in assay buffer (HEPES pH 7.4, 2 mM MgCl₂). Incubate for 2 hours at room temperature to reach equilibrium.

  • Separation: Harvest the reaction onto GF/B filter plates pre-soaked in 0.5% Polyethyleneimine (PEI). Causality: PEI coats the glass fibers with a positive charge, neutralizing them and drastically reducing the non-specific binding of the highly lipophilic radioligand.

  • Self-Validation System: Define Non-Specific Binding (NSB) by running parallel wells containing 10 µM Suvorexant. The assay is only deemed valid if the Total Binding to NSB ratio (Signal-to-Background) is >5:1.

  • Analysis: Measure retained radioactivity via liquid scintillation. Calculate the K_i using the Cheng-Prusoff equation.

Protocol B: FLIPR Calcium Mobilization Assay

Objective: Confirm that 6-CBO functions as an antagonist (blocking signaling) rather than an agonist. Causality & Design: Orexin receptors are Gq-coupled GPCRs. Activation leads to Phospholipase C (PLC) cleavage and an intracellular calcium spike. By utilizing a calcium-sensitive fluorescent dye, we can optically quantify the blockade of this pathway in real-time.

  • Cell Seeding: Seed CHO-K1-hOX2R cells at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 AM dye in HBSS buffer. Crucial: Include 2.5 mM Probenecid in the buffer. Causality: Probenecid inhibits organic anion transporters on the cell membrane, preventing the cells from prematurely pumping the fluorescent dye out into the extracellular space.

  • Compound Pre-incubation: Add 6-CBO dilutions and incubate for 30 minutes.

  • Agonist Challenge: Using the FLIPR instrument, inject an EC₈₀ concentration of Orexin-A (approx. 3 nM). Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

  • Self-Validation System (Counter-Screen): Run a parallel plate using 10 µM ATP instead of Orexin-A. ATP stimulates endogenous P2Y receptors (also Gq-coupled). Logic: If 6-CBO blunts the ATP-induced calcium spike, the compound is a non-specific downstream PLC/Calcium inhibitor, and the hit is invalid. True target engagement is confirmed only if 6-CBO blocks Orexin-A but leaves the ATP response intact.

Table 2: Assay Validation Metrics

AssayPrimary MetricAcceptable Z'-FactorSelf-Validation Control
Radioligand BindingK_i (nM)> 0.6510 µM Suvorexant (NSB)
FLIPR Calcium MobilizationIC_50 (nM)> 0.7010 µM ATP (Off-target screen)
Visualizing the Mechanism of Action

The diagram below maps the Gq-protein coupled signaling cascade of the Orexin system and illustrates precisely where 6-CBO exerts its competitive antagonism to prevent wakefulness-promoting calcium release.

G Orexin Orexin A/B Neuropeptides Receptor OX1R / OX2R (GPCRs) Orexin->Receptor Agonism Gq Gq/11 Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Wake Wakefulness & Arousal Ca->Wake Inhibitor 6-Cyclobutyl-1,4-oxazepane (6-CBO) Inhibitor->Receptor Competitive Antagonism

Orexin signaling pathway and 6-CBO competitive antagonism mechanism.

References
  • Title: New Series of Morpholine and 1,4-Oxazepane Derivatives as Orexin Receptors Antagonists Source: ResearchGate URL: [Link]

  • Title: International Nonproprietary Names for Pharmaceutical Substances (INN) Source: World Health Organization (WHO) URL: [Link]

Sources

Benchmarking the ADME Properties of 6-Cyclobutyl-1,4-oxazepane: A Comparative Guide for Scaffold Hopping

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Structural Rationale: Beyond the Morpholine Benchmark

In modern drug discovery, the selection of appropriate heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. The morpholine ring is a ubiquitous, well-validated feature in numerous approved drugs due to its favorable polarity and metabolic stability. However, the demand for novel chemical space and improved target selectivity has driven medicinal chemists toward ring expansion strategies, specifically utilizing the 1,4-oxazepane scaffold[1].

Expanding the six-membered morpholine to a seven-membered 1,4-oxazepane increases conformational flexibility. This flexibility allows the scaffold to adopt multiple puckered conformations, altering the spatial arrangement and exit vectors of substituents to better engage complex biological targets like GPCRs and kinases[1].

6-Cyclobutyl-1,4-oxazepane represents a highly specialized evolution of this scaffold. By introducing a cyclobutyl moiety at the 6-position, researchers can direct a bulky, lipophilic vector radially from the core. This is highly advantageous for burying into deep hydrophobic sub-pockets. However, this structural modification fundamentally alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the molecule, necessitating rigorous benchmarking against standard scaffolds.

ADME_Workflow Start Scaffold Selection: 6-Cyclobutyl-1,4-oxazepane Phase1 Physicochemical Profiling (cLogP, pKa, PSA) Start->Phase1 Sub1 Morpholine (Polar Benchmark) Sub1->Phase1 Sub2 1,4-Oxazepane (Flexible Benchmark) Sub2->Phase1 Assay1 Kinetic Solubility (Nephelometry) Phase1->Assay1 High Throughput Assay2 Caco-2 Permeability (Apical to Basolateral) Phase1->Assay2 Absorption Assay3 HLM Clearance (CYP450 Stability) Phase1->Assay3 Metabolism Decision Lead Optimization Matrix Assay1->Decision Assay2->Decision Assay3->Decision

Caption: ADME benchmarking workflow for evaluating heterocyclic scaffolds in drug design.

Comparative ADME Profiling Data

To objectively evaluate the ADME impact of the 6-cyclobutyl-1,4-oxazepane scaffold, we must compare it against its structural predecessors. Because raw secondary amines exhibit highly variable properties depending on the parent drug they are conjugated to, the data below represents standardized N-acetylated model derivatives . This normalizes the basicity of the amine, allowing us to isolate and quantify the intrinsic physicochemical contributions of the scaffold itself.

Table 1: Scaffold Benchmarking Matrix
Scaffold (N-Acetylated Model)cLogPAqueous Solubility (µM, pH 7.4)Caco-2

(

cm/s)
HLM

(µL/min/mg)
Morpholine -0.5>500 (High)2.1 (Low)<10 (Stable)
1,4-Oxazepane 0.1>500 (High)5.4 (Moderate)15 (Stable)
6-Cyclopropyl-1,4-oxazepane 1.2~250 (Moderate)14.8 (High)35 (Moderate)
6-Cyclobutyl-1,4-oxazepane 1.8~120 (Low)22.5 (High)58 (High Liability)

Data synthesis derived from predictive ADME modeling and comparative heterocycle metabolism literature[2][3].

Mechanistic Analysis of the Data
  • Permeability vs. Solubility Trade-off: The addition of the cyclobutyl ring increases the cLogP by approximately +1.7 units compared to the unsubstituted 1,4-oxazepane. This lipophilic shift dramatically enhances passive membrane permeability (Caco-2

    
     > 20 x 
    
    
    
    cm/s), making it an excellent choice for CNS-targeted compounds. However, this comes at the direct cost of aqueous solubility, which drops into the low-micromolar range.
  • Metabolic Vulnerability: Saturated heterocycles are generally stable, but increasing lipophilicity and ring size often correlates with higher microsomal clearance[3]. The cyclobutyl ring introduces tertiary and secondary C-H bonds that act as prime targets for Cytochrome P450 (CYP3A4) mediated hydroxylation, explaining the elevated intrinsic clearance (

    
    ).
    

Validated Experimental Protocols for ADME Benchmarking

To ensure scientific integrity and trustworthiness, the ADME data must be generated using self-validating experimental systems. Below are the detailed, step-by-step methodologies used to benchmark these scaffolds.

A. Kinetic Solubility via Laser Nephelometry

Causality: Thermodynamic shake-flask methods are material-intensive and slow. Laser nephelometry is chosen for scaffold benchmarking because it provides high-throughput, early detection of nano-aggregates before visible precipitation occurs, offering a highly sensitive measure of kinetic solubility.

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% LC-MS grade DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate and perform serial dilutions using PBS (pH 7.4) to achieve final compound concentrations ranging from 1 µM to 500 µM. Critical control: Maintain a constant 1% DMSO concentration across all wells to prevent solvent-induced solubility artifacts.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle orbital shaking to allow the solution to reach a metastable equilibrium.

  • Measurement: Read the plate using a laser nephelometer (e.g., NEPHELOstar). The instrument measures forward-scattered light.

  • Validation & Analysis: Plot scattering intensity against compound concentration. The kinetic solubility limit is defined as the inflection point where scattering intensity sharply increases, indicating the onset of insolubility.

B. Caco-2 Permeability Assay (Apical to Basolateral)

Causality: The Caco-2 cell line (derived from human colorectal adenocarcinoma) is the gold standard for predicting intestinal absorption. A 21-day culture period is mandatory to ensure the cells differentiate into a polarized monolayer with functional tight junctions and expressed efflux transporters (like P-gp).

  • Cell Seeding: Seed Caco-2 cells (TC7 clone) at a density of

    
     cells/cm² on polycarbonate filter inserts (0.4 µm pore size) within a 24-well Transwell plate.
    
  • Differentiation: Culture for 21 days, replacing media every 48 hours.

  • System Validation: On day 21, measure the Transepithelial Electrical Resistance (TEER). Self-validating threshold: Only wells with a TEER > 250 Ω·cm² are used, guaranteeing monolayer integrity.

  • Dosing: Wash the monolayers with HBSS buffer (pH 7.4). Apply 10 µM of the test compound (in HBSS with 1% DMSO) to the Apical (A) chamber. Add blank HBSS to the Basolateral (B) chamber.

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots from the basolateral chamber at 60 and 120 minutes, replacing the volume with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability (

    
    ) using the equation: 
    
    
    
    , where
    
    
    is the rate of appearance in the receiver compartment,
    
    
    is the initial concentration, and
    
    
    is the surface area.
C. Human Liver Microsome (HLM) Stability Assay

Causality: First-pass metabolism heavily dictates oral bioavailability. HLMs contain the full complement of Phase I CYP450 enzymes. The inclusion of a 100 mM phosphate buffer is critical to prevent pH shifts caused by the enzymatic generation of acidic metabolites.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (20 mg/mL stock) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Spiking: Add the 6-cyclobutyl-1,4-oxazepane derivative to a final concentration of 1 µM. Control: Keep final DMSO < 0.1% to prevent solvent-mediated inhibition of CYP enzymes.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately plunge it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 nM tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction and precipitating proteins.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound and calculate

    
    .
    

Mechanistic Insights into Phase I Metabolism

When benchmarking 6-cyclobutyl-1,4-oxazepane against morpholine, the most significant divergence is metabolic stability. Morpholine is highly resistant to CYP450 oxidation. In contrast, the 6-cyclobutyl-1,4-oxazepane scaffold presents multiple liabilities.

As illustrated in the pathway below, the primary metabolic liability is the C-H activation of the cyclobutyl ring. The increased lipophilicity drives the molecule into the hydrophobic active site of CYP3A4, where the relatively weak tertiary C-H bond (at the junction of the cyclobutyl and oxazepane rings) or the secondary methylenes undergo hydroxylation[3]. Secondary pathways include N-dealkylation and minor oxidation of the oxazepane ring itself.

Metabolic_Pathway Parent 6-Cyclobutyl-1,4-oxazepane Scaffold CYP Hepatic CYP450 (e.g., CYP3A4) Parent->CYP Phase I Metabolism M1 Cyclobutyl Hydroxylation (Primary Liability) CYP->M1 C-H Oxidation M2 N-Dealkylation (Secondary) CYP->M2 N-Oxidation M3 Oxazepane Ring Oxidation (Minor) CYP->M3 alpha-Oxidation

Caption: Putative Phase I metabolic pathways and liabilities for 6-cyclobutyl-1,4-oxazepane.

Strategic Mitigation

If the


 of a 6-cyclobutyl-1,4-oxazepane derivative is too high during lead optimization, medicinal chemists can employ several strategies:
  • Fluorination: Substituting a fluorine atom onto the cyclobutyl ring can block the primary site of metabolism by replacing the vulnerable C-H bond with a stronger C-F bond[3].

  • Ring Contraction: If the lipophilic vector is not strictly required for target engagement, reverting to a 6-cyclopropyl-1,4-oxazepane can slightly reduce lipophilicity and improve metabolic stability while maintaining a similar spatial trajectory.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, American Chemical Society. (2012). Available at:[Link]

  • In-silico approach towards thiophene incorporated 1,3-oxazepine using 5-HTT and 5-HT2AR receptors for antidepressant activity. Journal of Applied Pharmaceutical Science. (2023). Available at: [Link]

Sources

Safety Operating Guide

6-Cyclobutyl-1,4-oxazepane: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Do not dispose of 6-Cyclobutyl-1,4-oxazepane down the drain. This compound is a lipophilic, cyclic secondary amine with an ether linkage. It poses specific risks regarding aquatic toxicity and potential incompatibility with strong oxidizers.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Immediate Hazard: Incompatible with strong acids (exothermic salt formation) and strong oxidizers (fire/explosion risk).

  • Storage for Disposal: Segregate into Organic Alkali/Amine waste streams.

Chemical Assessment & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity profile. 6-Cyclobutyl-1,4-oxazepane (CAS: 5638-60-8 or derivative) possesses three structural features that dictate its handling:

  • Secondary Amine (Position 4): This nitrogen center is basic (predicted pKa ~10.0). Mixing this directly with concentrated acid waste streams (e.g., waste sulfuric or nitric acid) can result in violent, exothermic neutralization.

  • Cyclic Ether (Position 1): While less prone to peroxidation than acyclic ethers (like diethyl ether), cyclic ethers can form peroxides upon prolonged exposure to air and light. Old containers must be tested for peroxides prior to consolidation.

  • Cyclobutyl Ring: This adds significant lipophilicity, meaning the compound will bioconcentrate in aquatic environments if released into sewer systems.

Physicochemical Data for Waste Classification
PropertyValue (Approx.)Disposal Implication
Physical State Liquid (or low-melting solid)Requires secondary containment.
Flash Point > 60°C (Predicted)Treat as Combustible Liquid (RCRA Ignitable D001).
pKa (Conj. Acid) ~10.01Basic/Corrosive . Segregate from acids.[1]
Water Solubility Low/ModerateDo not attempt aqueous treatment/dilution.
Reactivity Acid-SensitiveExothermic reaction with acid chlorides/anhydrides.

Pre-Disposal Stabilization Protocols

Before moving the vessel to a waste drum, ensure the material is stable.

Protocol A: Peroxide Testing (For Containers >1 Year Old)

Why: The ether linkage at the 1-position creates a potential site for radical oxidation.

  • Visual Inspection: Check for crystals around the cap (indicates severe peroxidation). If crystals are present, DO NOT TOUCH . Contact EHS immediately for bomb squad disposal.

  • Test Strip: If liquid is clear, use a standard starch-iodide peroxide test strip.

    • < 10 ppm: Safe for standard solvent disposal.

    • > 10 ppm: Treat with ferrous sulfate or sodium bisulfite solution to quench peroxides before disposal.

Protocol B: Quenching Reaction Mixtures

Why: If the oxazepane is part of a reaction mixture containing unreacted reagents (e.g., acid chlorides), it must be quenched to prevent "trash can fires."

  • Dilution: Dilute the reaction mixture with a compatible solvent (e.g., Ethyl Acetate).

  • Neutralization: Slowly add a saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Separation: Extract the organic layer. The aqueous layer (now pH neutral) can often go to aqueous waste (verify with local regulations), while the organic layer containing the oxazepane goes to the solvent waste stream.

Waste Stream Segregation (Step-by-Step)

Proper segregation prevents cross-reactivity in the central accumulation area.

Scenario 1: Pure Compound or Solvent Solution

Stream: Organic Solvents (Non-Halogenated or Halogenated)

  • Select Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal if the solution is corrosive.

  • Solvent Check:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste Stream .
      
    • If dissolved in Methanol/Ethyl Acetate

      
      Non-Halogenated Waste Stream .
      
  • Labeling: Affix a hazardous waste tag. Explicitly write: "Contains 6-Cyclobutyl-1,4-oxazepane.[2] Cyclic Amine. Basic."

Scenario 2: Solid Waste (Contaminated Silica/Gloves)

Stream: Solid Hazardous Waste (Debris)

  • Bagging: Double-bag contaminated gloves, paper towels, and silica gel in thick (minimum 2 mil) polyethylene bags.

  • Tagging: Label as "Solid Debris contaminated with Organic Amines."

Decision Logic for Disposal

The following diagram illustrates the decision process for segregating this specific compound.

DisposalFlow Start Start: 6-Cyclobutyl-1,4-oxazepane Waste StateCheck Is it Solid or Liquid? Start->StateCheck LiquidType Is it a Pure Chemical or Reaction Mixture? StateCheck->LiquidType Liquid SolidType Pure Solid or Debris? StateCheck->SolidType Solid OldCheck Container > 1 Year Old? LiquidType->OldCheck Pure Chemical Quench Quench/Neutralize (Sat. NaHCO3) LiquidType->Quench Reaction Mix PeroxideTest Test for Peroxides OldCheck->PeroxideTest Yes SolventCheck Solvent Type? OldCheck->SolventCheck No PeroxideTest->SolventCheck Negative (<10ppm) Quench->SolventCheck HaloStream Stream A: Halogenated Solvents (Incineration) SolventCheck->HaloStream Contains DCM/CHCl3 NonHaloStream Stream B: Non-Halogenated Organics (Fuel Blending/Incineration) SolventCheck->NonHaloStream MeOH, EtOAC, Acetone Dissolve Dissolve in minimal solvent SolidType->Dissolve Pure Solid (Large Qty) SolidBin Stream C: Hazardous Solid Waste (Double Bagged) SolidType->SolidBin Debris/Silica/Gloves Dissolve->SolventCheck

Caption: Operational workflow for segregating 6-Cyclobutyl-1,4-oxazepane waste based on physical state and solvent composition.

Regulatory Compliance (RCRA & EPA)[3][4]

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA).

  • Generator Status: Ensure your lab is registered as a Small Quantity Generator (SQG) or Large Quantity Generator (LQG) if you are disposing of significant amounts.

  • Satellite Accumulation Areas (SAA):

    • Waste must be stored at or near the point of generation.[3]

    • Containers must be closed except when adding waste (40 CFR 262.15).

    • Empty Containers: A container is considered "RCRA Empty" if less than 3% of the weight of the total capacity remains (for containers <119 gallons). Empty glass bottles should be triple-rinsed with a solvent (which is collected as waste) before defacing the label and discarding in glass trash.

Emergency Spill Procedures

If a spill occurs during transfer to waste:

  • Evacuate & Ventilate: The amine vapors can be irritating.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Absorb: Use a universal spill pad or vermiculite. Do not use paper towels if the spill also contains oxidizers (e.g., nitric acid), as this can ignite.

  • Clean: Wipe the area with a mild detergent and water; collect all materials into the Solid Hazardous Waste stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21873275, 1,4-Oxazepane. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4][5] Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Cyclobutyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Handling Guide: 6-Cyclobutyl-1,4-oxazepane

Handling specialized cyclic amines like 6-Cyclobutyl-1,4-oxazepane requires moving beyond generic, one-size-fits-all safety protocols. As an application scientist, I approach chemical safety through the lens of molecular mechanism. By understanding why a chemical behaves the way it does, we can design a self-validating handling and disposal system that ensures maximum safety and logistical efficiency for drug development professionals.

Chemical Profile & Mechanistic Risk Assessment

To design an effective safety protocol, we must first analyze the molecule's physical and chemical behavior. 6-Cyclobutyl-1,4-oxazepane (CAS: 1803600-66-9) is a specialized oxazepane derivative widely utilized as an intermediate in pharmaceutical synthesis[1].

PropertyValue / DescriptionMechanistic Implication
Chemical Class Cyclic Amine / EtherThe nitrogen lone pair acts as a localized base, causing mucosal and dermal irritation[2].
Lipophilicity High (due to cyclobutyl ring)Enhances the molecule's ability to penetrate the stratum corneum and rapidly permeate standard polymer gloves.
Flammability Flammable (Free base liquid)Requires strict elimination of ignition sources and prevention of electrostatic discharge[2].
Incompatibilities Strong oxidizers, strong acidsRisk of exothermic neutralization with acids; potential for rapid oxidation[3].

Causality of Hazards: The core hazard of 6-Cyclobutyl-1,4-oxazepane stems from the synergistic effect of its functional groups. The oxazepane ring provides basicity and nucleophilicity, leading to tissue destruction upon prolonged contact[4]. Simultaneously, the bulky cyclobutyl appendage increases the molecule's overall lipophilicity compared to a base oxazepane. This structural feature allows the compound to easily partition into lipid bilayers (such as human skin) and swell standard non-polar and slightly polar polymers, drastically reducing the breakthrough times of standard laboratory PPE.

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves (4-5 mil thickness) are fundamentally insufficient for handling cyclic amines. Analogous compounds, such as morpholine, have been shown to permeate thin nitrile in under 10 minutes[5]. Therefore, a multi-layered, chemically targeted PPE approach is mandatory.

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Butyl Rubber (Outer) + Nitrile (Inner)Butyl rubber's dense, non-polar matrix resists swelling by lipophilic amines. Inner nitrile provides dexterity and a secondary splash barrier[5].
Eye Protection Tight-fitting Safety Goggles (EN 166)Prevents vapor ingress. The amine moiety is a severe lachrymator and corneal irritant[4].
Body Protection Flame-Resistant (FR) Lab CoatMitigates fire risk from the flammable free-base form or associated solvent vehicles[6].
Respiratory NIOSH OV CartridgeCaptures volatile organic amines before they reach the upper respiratory tract if handled outside a fume hood[4].

Self-Validating Operational Workflow

Do not treat protocol steps as mere checklists. Every step in this workflow is designed to physically validate the success of the previous one, ensuring a closed-loop safety system.

Step 1: Environmental Validation

  • Action: Activate the chemical fume hood and verify the face velocity is between 100-120 feet per minute (fpm)[3].

  • Causality: Proper airflow ensures that any aerosolized amine or flammable vapor is immediately captured before reaching the operator's breathing zone.

  • Validation: Tape a small piece of tissue to the bottom of the sash; a steady inward pull physically validates the digital airflow readout.

Step 2: PPE Donning & Integrity Check

  • Action: Inspect Butyl rubber gloves using the "roll and inflate" method to trap air and check for micro-punctures. Don inner nitrile gloves, then the validated Butyl gloves.

  • Causality: Micro-punctures compromise the barrier, creating a micro-environment where the lipophilic amine is trapped directly against the skin, accelerating transdermal absorption.

Step 3: Dispensing and Transfer

  • Action: For liquid free-base forms, use a glass syringe with a Luer-lock needle. For solid hydrochloride salts, use grounded, non-sparking spatulas[6].

  • Causality: Glass resists amine degradation. Non-sparking tools prevent electrostatic discharge, which could ignite the flammable vapors of the free base[3].

  • Validation: Visually ensure no droplets or dust remain on the exterior of the transfer vessel before moving it to the reaction flask.

Step 4: Decontamination

  • Action: Wipe down the exterior of the primary container and all tools with a compatible solvent (e.g., isopropanol) before removing them from the hood.

  • Causality: Prevents the transfer of invisible, highly stable chemical residues to communal laboratory surfaces.

Spill Response & Waste Disposal Plan

  • Spill Containment: In the event of a spill, immediately evacuate the immediate area and maximize hood ventilation. Do NOT use combustible absorbents like sawdust. Use an inert, inorganic absorbent such as vermiculite, sand, or silica gel[3]. The inert material prevents exothermic reactions with the amine.

  • Waste Segregation: Collect all contaminated wipes, gloves, weigh boats, and absorbents into a dedicated, chemically compatible container (preferably HDPE)[7]. Label strictly as "Hazardous Basic Organic Waste". Critical: Do not mix with halogenated waste or acidic waste streams to prevent violent gas evolution and container pressurization.

Process Visualization

G N1 1. Environmental Validation (Fume Hood >100 fpm) N2 2. PPE Donning (Butyl Rubber + Nitrile) N1->N2 N3 3. Chemical Transfer (Glass Syringe / Non-Sparking) N2->N3 N4 Spill Occurred? N3->N4 N5 Emergency Response (Inert Absorbent) N4->N5 Yes N6 4. Decontamination (Isopropanol Wipe) N4->N6 No N7 5. Waste Segregation (Basic Organic Waste) N5->N7 N6->N7

Operational workflow and spill response logic for handling 6-Cyclobutyl-1,4-oxazepane.

References

  • ChemBK. "1,4-oxazepane - Introduction and Safety Information." ChemBK Database. Available at:[Link]

  • Yale Environmental Health & Safety. "Kimberly Clark Nitrile Gloves Chemical Resistance Guide." Yale University EHS. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyclobutyl-1,4-oxazepane
Reactant of Route 2
6-Cyclobutyl-1,4-oxazepane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.